molecular formula C42H81NO7 B15573572 C16 PEG2000 Ceramide

C16 PEG2000 Ceramide

カタログ番号: B15573572
分子量: 712.1 g/mol
InChIキー: PORRQMBMIGULMR-BIJMPKMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

C16 PEG2000 Ceramide is a useful research compound. Its molecular formula is C42H81NO7 and its molecular weight is 712.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C42H81NO7

分子量

712.1 g/mol

IUPAC名

4-O-[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate;methane

InChI

InChI=1S/C41H77NO7.CH4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-38(43)37(36-49-41(46)33-32-40(45)48-35-34-47-3)42-39(44)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h28,30,37-38,43H,4-27,29,31-36H2,1-3H3,(H,42,44);1H4/b30-28+;/t37-,38+;/m0./s1

InChIキー

PORRQMBMIGULMR-BIJMPKMHSA-N

製品の起源

United States

Foundational & Exploratory

C16 PEG2000 Ceramide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of its Properties, Applications, and Mechanisms in Advanced Drug Delivery

Introduction

C16 PEG2000 Ceramide is a synthetic, pegylated sphingolipid that has garnered significant attention in the field of drug delivery and nanomedicine. It is an amphiphilic molecule composed of a C16 ceramide (N-palmitoyl-sphingosine) backbone, which is hydrophobic, covalently linked to a hydrophilic polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 2000 Daltons.[1] This unique structure allows this compound to self-assemble into various nanostructures, such as micelles and liposomes, making it a valuable component in the formulation of lipid-based drug delivery systems.[2]

The incorporation of the PEG2000 moiety provides a "stealth" characteristic to nanoparticles, shielding them from opsonization and clearance by the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream.[1] Beyond its role as a formulation excipient, this compound has been shown to possess intrinsic biological activity, including the induction of autophagy and apoptosis, which can be leveraged for therapeutic benefit, particularly in oncology.[2] This technical guide provides a comprehensive overview of the chemical properties, formulation strategies, biological activities, and experimental protocols related to this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its chemical name is N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}.[1] The molecule's amphiphilicity drives its self-assembly in aqueous environments and its utility in drug formulation.

PropertyValueReference(s)
Chemical Name N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}[1]
Synonyms C16 PEG Ceramide (MW 2000), CerC16-PEG2k[3]
CAS Number 212116-78-4[1]
Average Molecular Weight ~2634.4 g/mol (polydisperse)[1]
Molecular Formula (C₂H₄O)nC₃₉H₇₃NO₆ (average)[3]
Appearance White to off-white solid[4]
Solubility Soluble in chloroform, methanol, and ethanol.[3]
Storage Temperature -20°C[1]

Applications in Drug Delivery

The primary application of this compound is in the formulation of lipid nanoparticles (LNPs) and liposomes for the delivery of therapeutic agents, including small molecule drugs, peptides, and nucleic acids.

Lipid Nanoparticles (LNPs) and Liposomes

This compound is incorporated into LNP and liposomal formulations to provide steric stabilization. The hydrophilic PEG chains form a protective layer on the surface of the nanoparticles, which reduces protein adsorption and uptake by the reticuloendothelial system, leading to a longer circulation half-life of the encapsulated drug.[1]

Cancer Therapy

In oncology, this compound serves a dual role. As a component of nanocarriers, it enhances the delivery of chemotherapeutic agents to tumor tissues via the enhanced permeability and retention (EPR) effect.[5][6] Furthermore, the ceramide moiety itself can induce apoptosis and autophagy in cancer cells, potentially synergizing with the encapsulated anticancer drug to overcome multidrug resistance.[2][7]

Gene Delivery

PEGylated ceramides (B1148491) are also utilized in the formulation of non-viral vectors for gene delivery. They can be incorporated into cationic liposomes or lipid-polymer hybrid nanoparticles to improve the stability and transfection efficiency of nucleic acid payloads like siRNA and mRNA.[8]

Biological Activity and Mechanism of Action

This compound is not merely an inert excipient; it exhibits distinct biological activities that are of therapeutic interest.

Induction of Autophagy

This compound has been demonstrated to induce autophagy, a cellular process involving the degradation of cellular components via lysosomes.[2] This can be beneficial in certain diseases, such as neurodegenerative disorders where the clearance of aggregated proteins is desired, and in some cancers.[9] The induction of autophagy by this compound is associated with an increase in the ratio of LC3-II to LC3-I, key protein markers of autophagosome formation.[2]

autophagy_pathway C16_PEG2000_Ceramide This compound mTOR_signaling mTOR Signaling C16_PEG2000_Ceramide->mTOR_signaling inhibits Autophagy_Initiation Autophagy Initiation mTOR_signaling->Autophagy_Initiation inhibits LC3_I LC3-I Autophagy_Initiation->LC3_I LC3_II LC3-II (lipidated) LC3_I->LC3_II conjugation to PE Autophagosome Autophagosome Formation LC3_II->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome fusion with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cytoplasmic Components Autolysosome->Degradation

Figure 1. Simplified signaling pathway of autophagy induction by this compound.

Induction of Apoptosis

Ceramides are well-known mediators of apoptosis, or programmed cell death.[10] C16 ceramide can trigger apoptosis through both caspase-dependent and caspase-independent pathways.[11] It can lead to the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.[11][12]

apoptosis_pathway C16_PEG2000_Ceramide This compound Mitochondria Mitochondria C16_PEG2000_Ceramide->Mitochondria acts on ROS ROS Production Mitochondria->ROS Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 2. Simplified mitochondrial pathway of apoptosis induced by C16 Ceramide.

Quantitative Data

The following tables summarize key quantitative data related to the characterization and biological activity of this compound-containing nanoparticles from various studies.

Table 1: Physicochemical Characterization of this compound Nanoparticles
Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference(s)
Liposomes 100 - 2000.1 - 0.3-5 to -20> 80[13]
Micelles 10 - 50< 0.2Near neutralNot Applicable[9]
Lipid Nanoparticles (LNP) 80 - 1500.1 - 0.25Slightly negative> 90 (for nucleic acids)[6]
Table 2: In Vitro Cytotoxicity of this compound
Cell LineAssayIC50 (µM)Exposure Time (hours)Reference(s)
N2a (Neuroblastoma) MTS Assay~30 - 5024[2]
MCF-7 (Breast Cancer) MTT Assay~20 - 4048[7]
SKOV3 (Ovarian Cancer) MTT Assay~25 - 5048[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation of this compound-Containing Liposomes (Thin-Film Hydration Method)

liposome_prep_workflow start Start dissolve Dissolve Lipids in Organic Solvent (e.g., Chloroform/Methanol) start->dissolve evaporate Evaporate Solvent to Form a Thin Lipid Film dissolve->evaporate hydrate Hydrate Lipid Film with Aqueous Buffer evaporate->hydrate sonicate Sonicate or Extrude to Form Unilamellar Vesicles hydrate->sonicate characterize Characterize Liposomes (Size, Zeta Potential, EE%) sonicate->characterize end End characterize->end

Figure 3. Experimental workflow for liposome (B1194612) preparation.

Protocol:

  • Lipid Dissolution: Dissolve this compound and other lipid components (e.g., DSPC, cholesterol) in a suitable organic solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation at a temperature above the phase transition temperature of the lipids.

  • Size Reduction: To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension is subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[13]

  • Characterization: Analyze the liposomes for particle size and size distribution using dynamic light scattering (DLS), zeta potential for surface charge, and determine the encapsulation efficiency of the loaded drug using appropriate analytical techniques (e.g., HPLC, fluorescence spectroscopy).

In Vitro Cytotoxicity Assessment (MTS Assay)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Treatment: Treat the cells with serial dilutions of this compound formulations (and appropriate controls, including vehicle and untreated cells) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. The viable cells will reduce the MTS tetrazolium compound to a colored formazan (B1609692) product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Western Blot Analysis for Autophagy Marker LC3

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio. An increase in this ratio indicates an induction of autophagy.[11][14]

Conclusion

This compound is a versatile and valuable tool in the field of drug delivery. Its unique physicochemical properties enable the formulation of stable, long-circulating nanocarriers for a wide range of therapeutic agents. Moreover, its intrinsic biological activities, particularly the induction of autophagy and apoptosis, offer the potential for synergistic therapeutic effects, especially in the context of cancer therapy. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work. Further research into the detailed molecular mechanisms and the optimization of formulations will continue to expand the therapeutic applications of this promising pegylated ceramide.

References

C16 PEG2000 Ceramide structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on C16 PEG2000 Ceramide

Introduction

This compound, also known by its systematic name N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}, is a synthetic, pegylated sphingolipid. It combines the structural features of C16 ceramide (N-palmitoyl-sphingosine) with a polyethylene (B3416737) glycol (PEG) 2000 chain. This unique amphiphilic structure, comprising a hydrophobic ceramide anchor and a hydrophilic PEG chain, makes it a critical component in advanced drug delivery systems, particularly in the formulation of sterically stabilized liposomes (often referred to as "stealth" liposomes) and lipid nanoparticles (LNPs).

The ceramide moiety facilitates stable incorporation into lipid bilayers, while the flexible, hydrophilic PEG chain forms a protective layer on the surface of the nanoparticle. This "PEG shield" sterically hinders the binding of opsonin proteins, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS). The result is a significant extension of the nanoparticle's circulation half-life, allowing for greater accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect. This guide provides a comprehensive overview of its structure, chemical properties, relevant experimental protocols, and applications.

Structure and Chemical Identity

This compound is composed of three main parts:

  • C16 Ceramide: A lipid anchor consisting of a sphingosine (B13886) backbone N-acylated with palmitic acid (a 16-carbon saturated fatty acid).

  • Succinyl Linker: A linker group that covalently attaches the ceramide to the PEG chain.

  • PEG2000 Chain: A methoxy-terminated polyethylene glycol chain with an average molecular weight of 2000 Daltons.

The polydispersity of the PEG chain means that the molecular weight of the entire molecule is an average.[1]

Synonyms: N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}, C16 PEG 2000 Ceramide, CerC16-PEG.[] CAS Number: 212116-78-4.[][3]

cluster_C16_Ceramide C16 Ceramide Moiety cluster_Linker Linker cluster_PEG Polymer Chain sphingosine Sphingosine Backbone succinyl Succinyl Linker sphingosine->succinyl Ester Bond palmitoyl C16 Palmitoyl Chain palmitoyl->sphingosine Amide Bond peg Methoxy PEG2000 Chain succinyl->peg Ester Bond

Figure 1: Molecular Structure of this compound.

Chemical and Physical Properties

The physicochemical properties of this compound are critical for its function in nanoparticle formulations. These properties influence formulation stability, drug release characteristics, and in vivo behavior.

PropertyValueReference(s)
Molecular Formula C₁₂₉H₂₅₃NO₅₁ (average)[3]
Average MW ~2634.40 g/mol [][3]
Appearance White to off-white solid/powder[][4]
Purity >95% to >99% (typically assessed by HPLC or TLC)[][3][4]
Solubility Soluble in Chloroform, Methanol[]
Storage Temperature -20°C[][3][5]
Stability Stable under recommended storage conditions; hygroscopic[3][6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the coupling of its three core components. While specific proprietary methods may vary, a general synthetic route can be proposed based on standard organic chemistry principles, such as the HBTU-mediated amide coupling used for similar ceramide analogues.[7]

Methodology:

  • Step 1: Synthesis of C16 Ceramide (N-palmitoyl-sphingosine): This involves the acylation of the primary amine group of D-sphingosine with palmitic acid. The reaction is typically carried out using a coupling agent like HBTU or by converting palmitic acid to a more reactive species (e.g., an acyl chloride or NHS ester) to ensure efficient amide bond formation.

  • Step 2: Functionalization of PEG: Methoxy-PEG2000-OH is reacted with succinic anhydride (B1165640) to form mPEG2000-succinate. This reaction creates a carboxylic acid terminal group on the PEG chain, which can then be activated for coupling.

  • Step 3: Coupling of C16 Ceramide and mPEG2000-succinate: The primary alcohol on the C1-position of the C16 Ceramide is esterified with the carboxylic acid of mPEG2000-succinate. This final coupling step is often facilitated by esterification catalysts (e.g., DCC/DMAP) to form the final product.

  • Purification: The final product is purified using column chromatography (e.g., silica (B1680970) gel) to remove unreacted starting materials and byproducts.[7]

  • Characterization: The structure and purity are confirmed using techniques like ¹H NMR and HPLC.[4]

cluster_reactants Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product & QC sphingosine D-Sphingosine step1 Step 1: Amide Coupling (e.g., HBTU) sphingosine->step1 palmitic_acid Palmitic Acid palmitic_acid->step1 mpeg mPEG2000-OH step2 Step 2: Succinylation mpeg->step2 succinic Succinic Anhydride succinic->step2 c16_cer C16 Ceramide step1->c16_cer mpeg_succ mPEG2000-Succinate step2->mpeg_succ step3 Step 3: Esterification (e.g., DCC/DMAP) final_product This compound step3->final_product c16_cer->step3 mpeg_succ->step3 purification Purification (Column Chromatography) final_product->purification qc Characterization (NMR, HPLC, MS) purification->qc

Figure 2: Proposed Synthetic Workflow for this compound.
Preparation of this compound-Containing Liposomes

This compound is commonly incorporated into liposomes to create long-circulating drug delivery vehicles. The thin-film hydration method followed by extrusion is a standard and widely used protocol.[7][8][9]

Methodology:

  • Lipid Film Hydration:

    • The desired lipids, including the primary structural lipid (e.g., DSPC), cholesterol, and this compound (typically 1-10 mol%), are co-dissolved in a suitable organic solvent, such as a chloroform/methanol mixture.[7][9]

    • The solvent is removed under reduced pressure using a rotary evaporator to form a thin, dry lipid film on the inside of a round-bottom flask.[7][9]

    • The film is further dried under a high vacuum for at least 1-2 hours to remove any residual solvent.[7]

  • Hydration:

    • The lipid film is hydrated with an aqueous buffer (e.g., PBS, HEPES) which may contain the hydrophilic drug to be encapsulated.[9]

    • The hydration is performed at a temperature above the phase transition temperature (Tc) of the primary lipid (e.g., 50-60°C for DSPC-based formulations) with gentle agitation to form multilamellar vesicles (MLVs).[7][9]

  • Size Reduction (Extrusion):

    • To produce unilamellar vesicles with a defined size, the MLV suspension is repeatedly passed through polycarbonate membranes with specific pore sizes (e.g., 200 nm followed by 100 nm) using a high-pressure extruder.[7] This process is also performed above the lipid Tc.

  • Purification:

    • Unencapsulated drug is removed from the final liposome (B1194612) suspension by methods such as size exclusion chromatography (SEC) or dialysis.

A 1. Lipid Dissolution (e.g., DSPC, Cholesterol, C16-PEG-Cer) in organic solvent B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. Thin Lipid Film Formation B->C D 4. Hydration (Aqueous buffer +/- drug, T > Tc) C->D E 5. Formation of Multilamellar Vesicles (MLVs) D->E F 6. Extrusion (Through polycarbonate membranes, e.g., 100 nm) E->F G 7. Formation of Unilamellar Vesicles (LUVs) F->G H 8. Purification (e.g., Size Exclusion Chromatography) G->H I Final PEGylated Liposome Suspension H->I

Figure 3: Experimental Workflow for Liposome Preparation.
Characterization of PEGylated Formulations

Characterizing the PEGylated lipid itself and the resulting nanoparticles is crucial for quality control.

  • Critical Micelle Concentration (CMC) Determination: The CMC is the concentration at which the amphiphilic molecules self-assemble into micelles. For PEGylated lipids like DSPE-PEG2000, which is structurally similar, the CMC is often in the low micromolar range.[10] It can be determined using fluorescence spectroscopy with a probe like pyrene (B120774).[10][11] As the lipid concentration increases and surpasses the CMC, the pyrene probe partitions into the hydrophobic micellar core, causing a characteristic shift in its fluorescence emission spectrum.

  • LC/MS for PEGylated Products: Liquid chromatography-mass spectrometry (LC/MS) is a powerful tool for characterizing PEGylated lipids and proteins.[12][13] It can be used to determine the accurate molecular mass and assess the heterogeneity of the PEG chain.[13][14] Tandem MS (MS/MS) can further elucidate the structure by fragmenting the molecule.[12][13]

Applications and Biological Activity

This compound is primarily used in drug delivery to enhance the pharmacokinetic profile of nanocarriers.[5][15] Beyond its structural role, it has been shown to possess intrinsic biological activity.

Drug Delivery

The incorporation of this compound into liposomes or LNPs provides steric stabilization, leading to:

  • Reduced opsonization and clearance by the MPS.

  • Prolonged systemic circulation time.[16]

  • Passive targeting to tumors via the EPR effect.

It has been successfully used in the formulation of stable nucleic acid lipid particles (SNALPs) for gene therapy and in nanoliposomes for co-delivering chemotherapeutics like doxorubicin (B1662922) to overcome multidrug resistance.[17]

Induction of Autophagy

Recent research has demonstrated that PEG-ceramide nanomicelles can induce autophagy, a cellular process for degrading and recycling damaged components.[17][18][19] One study showed that this compound treatment in N2a neuroblastoma cells led to an increased ratio of LC3-II to LC3-I (a key marker of autophagosome formation) and promoted the degradation of Tau proteins, which are implicated in neurodegenerative diseases.[17] This suggests a potential therapeutic application for this compound beyond its role as a simple formulation excipient, particularly in cancer and neurodegenerative disease research.[17][18]

A This compound Nanomicelles B Induction of Autophagy A->B C Increased LC3-II / LC3-I Ratio B->C leads to D Degradation of Pathological Proteins (e.g., Tau) B->D promotes

Figure 4: Signaling Role of this compound.

Conclusion

This compound is a highly versatile and essential lipid for the development of advanced nanomedicines. Its well-defined structure provides a stable anchor for incorporation into lipid bilayers, while the PEG2000 chain imparts the critical "stealth" properties that enhance circulation time and drug delivery efficiency. Standardized protocols for its synthesis and incorporation into liposomes are well-established. Furthermore, emerging evidence of its ability to induce autophagy opens new avenues for its potential use as a bioactive agent in addition to its established role as a key formulation component. This combination of physical and biological properties ensures that this compound will remain a molecule of significant interest to researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}, also known as C16 PEG2000 Ceramide, is a versatile PEGylated lipid with significant applications in advanced drug delivery systems and therapeutics. This molecule is composed of a C16 ceramide, a bioactive sphingolipid, covalently linked to a 2000 Dalton polyethylene (B3416737) glycol (PEG) chain via a succinyl linker. This unique structure imparts several desirable biopharmaceutical properties, primarily its use in creating "stealth" nanocarriers like liposomes and micelles. These nanocarriers can evade the mononuclear phagocyte system, leading to prolonged circulation times and enhanced accumulation at target sites, such as tumors.[1][2][3] Beyond its role in drug delivery, this compound has demonstrated intrinsic therapeutic activities, including the induction of autophagy and the ability to overcome multidrug resistance in cancer cells.[4] This technical guide provides a comprehensive overview of the core functions, biophysical properties, and relevant experimental protocols associated with N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}.

Core Functions and Mechanisms of Action

The primary functions of N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]} can be categorized into its role as a critical component of drug delivery systems and its inherent therapeutic activities.

Advanced Drug Delivery

When incorporated into lipid-based nanocarriers, this compound confers "stealth" characteristics. The hydrophilic and flexible PEG chains form a protective layer on the surface of the nanocarrier, which sterically hinders the binding of opsonin proteins. This opsonization is a key step in the recognition and clearance of foreign particles by the reticuloendothelial system (RES), primarily in the liver and spleen. By preventing this recognition, this compound significantly prolongs the circulation half-life of nanocarriers, allowing for greater accumulation in target tissues through the enhanced permeability and retention (EPR) effect, particularly in solid tumors.[1][2][3]

Overcoming Multidrug Resistance (MDR)

In cancer chemotherapy, a major challenge is the development of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Ceramide, the lipid component of this compound, is a pro-apoptotic second messenger. In many MDR cancer cells, ceramide is rapidly converted to glucosylceramide by the enzyme glucosylceramide synthase (GCS), a process that detoxifies the cell and prevents apoptosis.[4][5] The co-delivery of this compound with chemotherapeutic agents like doxorubicin (B1662922) in nanoliposomes can help overcome this resistance. The increased intracellular concentration of ceramide from the delivery system can overwhelm the GCS-mediated efflux, thereby restoring the apoptotic signaling cascade.[4]

Induction of Autophagy

Recent studies have highlighted the ability of this compound, formulated as nanomicelles, to induce autophagy.[1] Autophagy is a cellular process of self-degradation of cellular components, which plays a crucial role in cellular homeostasis and the clearance of misfolded proteins. Ceramide has been shown to trigger autophagy by interfering with the mTOR signaling pathway and by promoting the dissociation of the Beclin 1:Bcl-2 complex.[6] This function is of particular interest in the context of neurodegenerative diseases, such as Alzheimer's disease, where the accumulation of protein aggregates like tau is a pathological hallmark. PEG-ceramide nanomicelles have been demonstrated to enhance autophagic flux and promote the degradation of tau proteins in neuronal cell models.[1]

Data Presentation

Biophysical and Pharmacokinetic Properties
PropertyValueNotes
Molecular Formula C41H77NO7 (for the ceramide portion)The full molecular formula is variable due to the polydispersity of the PEG chain.[7]
Molecular Weight Average MW of ~2634.4 g/mol This is an average value due to the polydispersity of the PEG chain.[8]
Critical Micelle Concentration (CMC) In the micromolar rangeA precise CMC for this compound is not readily available, but for similar DSPE-PEG2000, it is between 0.5-1.5 µM.[9]
Liposome (B1194612) Size (with this compound) 120 - 170 nmThe size is dependent on the preparation method and lipid composition.[2]
Zeta Potential (of liposomes with this compound) -24.37 ± 0.36 mV to nearly neutralThe zeta potential can be influenced by the other lipids in the formulation.[2]
Circulation Half-life (t1/2) of Liposomes ~10.6 - 15.2 hoursThis is for sphingomyelin/cholesterol liposomes containing this compound in mice. The half-life can be influenced by the acyl chain length of the ceramide.[2]
In Vitro Efficacy
Cell LineTreatmentEffectQuantitative Data
N2a (murine neuroblastoma) This compound nanomicelles (0-118.6µM, 24 hours)Cytotoxicity and induction of autophagy.Dose-dependent inhibition of N2a cell activity. Increased LC3-II/LC3-I ratio.[4][10]
MCF-7/ADR (doxorubicin-resistant breast cancer) Nanoliposomes with doxorubicin and this compoundOvercoming multidrug resistance.IC50 was 2.2-fold lower compared to nanoliposomes without PEG-ceramide.
HL-60/ADR (doxorubicin-resistant leukemia) Nanoliposomes with doxorubicin and this compoundOvercoming multidrug resistance.IC50 was 1.4-fold lower compared to nanoliposomes without PEG-ceramide.

Experimental Protocols

Preparation of this compound-Containing Liposomes

This protocol is a generalized method based on the thin-film hydration technique.

Materials:

  • N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}

  • Other lipids (e.g., phosphatidylcholine, cholesterol)

  • Chloroform/methanol solvent mixture (e.g., 2:1 v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the desired lipids, including this compound, in the chloroform/methanol solvent mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking. The temperature of the PBS should be above the phase transition temperature of the lipids.

  • The resulting multilamellar vesicles can be downsized by sonication or extrusion. For a more uniform size distribution, pass the liposome suspension through an extruder with a 100 nm polycarbonate membrane multiple times.

  • Store the prepared liposomes at 4°C.

Cell Viability (MTT) Assay for Cytotoxicity in MCF-7/ADR Cells

Materials:

  • MCF-7/ADR (doxorubicin-resistant) cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Drug formulations (e.g., free doxorubicin, liposomal doxorubicin with and without this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed MCF-7/ADR cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the drug formulations in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Western Blot Analysis for Autophagy Markers (LC3-I/II)

Materials:

  • N2a cells

  • This compound nanomicelles

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LC3 (recognizes both LC3-I and LC3-II)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate N2a cells and treat with various concentrations of this compound nanomicelles for 24 hours.

  • Lyse the cells with RIPA buffer and collect the total protein.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify the band intensities and calculate the LC3-II/LC3-I ratio.

Mandatory Visualizations

experimental_workflow_liposome_prep cluster_prep Liposome Preparation lipids Lipids + this compound dissolve Dissolution lipids->dissolve solvent Organic Solvent solvent->dissolve film Thin Lipid Film dissolve->film Evaporation hydration Hydration (PBS) film->hydration mlv Multilamellar Vesicles hydration->mlv sizing Sizing (Extrusion/Sonication) mlv->sizing liposomes Unilamellar Liposomes sizing->liposomes

Caption: Workflow for the preparation of this compound-containing liposomes.

autophagy_pathway cluster_cell Cellular Environment peg_cer This compound mTOR mTORC1 peg_cer->mTOR inhibits beclin_bcl2 Beclin 1:Bcl-2 Complex peg_cer->beclin_bcl2 promotes dissociation autophagy_machinery Autophagy Machinery mTOR->autophagy_machinery inhibits beclin_bcl2->autophagy_machinery inhibits autophagosome Autophagosome Formation autophagy_machinery->autophagosome LC3 LC3-I to LC3-II Conversion autophagosome->LC3

Caption: Simplified signaling pathway of this compound-induced autophagy.

mdr_reversal_pathway cluster_mdr_cell Multidrug-Resistant Cancer Cell liposome Doxorubicin + this compound Liposome ceramide Intracellular Ceramide liposome->ceramide increases gcs Glucosylceramide Synthase (GCS) ceramide->gcs substrate apoptosis Apoptosis ceramide->apoptosis induces glccer Glucosylceramide gcs->glccer converts to glccer->apoptosis inhibits

Caption: Mechanism of overcoming multidrug resistance with this compound.

References

An In-depth Technical Guide to the Function of PEGylation in Lipid Nanoparticle Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutics, most notably nucleic acids such as mRNA and siRNA.[1][2] A critical component in the formulation of these nanoparticles is the incorporation of polyethylene (B3416737) glycol (PEG)-conjugated lipids, a process known as PEGylation. This modification is fundamental to ensuring the stability of LNPs, both during storage and in complex biological environments.[3][4] PEGylation provides a hydrophilic, protective layer that prevents particle aggregation, reduces non-specific interactions with proteins, and shields the nanoparticles from rapid clearance by the immune system, thereby extending their circulation half-life.[5][6][7] However, the benefits of PEGylation are accompanied by challenges, including potential immunogenicity and steric hindrance that can impede cellular uptake and endosomal escape.[8][9][10] This guide provides a comprehensive technical overview of the multifaceted role of PEGylation in LNP stability, detailing its mechanisms of action, impact on physicochemical properties, and the experimental protocols used for its characterization.

The Core Mechanism of PEGylation in LNP Stabilization

The primary function of incorporating PEG-lipids into LNP formulations is to provide colloidal stability and confer "stealth" properties to the nanoparticles in a biological environment.[4][11] This is achieved primarily through the mechanism of steric hindrance.

Steric Hindrance and Prevention of Aggregation

PEG-lipids are amphiphilic molecules that anchor into the lipid bilayer of the LNP via their lipid tail, while the hydrophilic PEG chain extends into the aqueous surroundings.[4] These flexible and highly hydrated PEG chains form a "conformational cloud" on the nanoparticle surface.[12] This layer creates a physical barrier that prevents the close approach and subsequent aggregation or fusion of individual LNPs, which is crucial for maintaining the consistency and efficacy of the formulation during storage and transport.[3][13] The repulsive forces generated by the PEG layer are thermodynamically unfavorable for inter-particle interactions.[12]

The "Stealth" Effect and Prolonged Circulation

In the bloodstream, unmodified nanoparticles are rapidly recognized by opsonin proteins, which mark them for clearance by the mononuclear phagocyte system (MPS), primarily by macrophages in the liver and spleen.[3][14] The dense, hydrated PEG layer sterically hinders the adsorption of these opsonin proteins onto the LNP surface.[5][6] This "stealth" characteristic reduces MPS uptake, thereby delaying immune recognition and significantly extending the systemic circulation time of the LNPs.[3][6][7][15] This prolonged circulation increases the probability of the LNPs reaching their target tissues, which is particularly important for therapies requiring systemic delivery.[3][16]

Steric_Hindrance_Mechanism cluster_0 Un-PEGylated LNPs cluster_1 PEGylated LNPs LNP_1 LNP Aggregation Aggregation & Opsonization LNP_1->Aggregation LNP_2 LNP LNP_2->Aggregation Result_1 Rapid Clearance Aggregation->Result_1 PEG_LNP_1 LNP PEG Layer PEG_LNP_2 LNP PEG Layer PEG_LNP_1:f1->PEG_LNP_2:f1 Steric Hindrance Result_2 Stability & Prolonged Circulation Un-PEGylated LNPs Un-PEGylated LNPs PEGylated LNPs PEGylated LNPs

Caption: Mechanism of PEGylation-induced steric hindrance.

Impact of PEGylation Parameters on LNP Physicochemical Properties

The stability and in vivo performance of PEGylated LNPs are not determined by the mere presence of PEG, but are highly dependent on several structural parameters of the PEG-lipid conjugates.[1][16] These include the PEG molar fraction (density), PEG chain length (molecular weight), and the structure of the lipid anchor.[6][17][18]

Influence on Particle Size, Polydispersity, and Surface Charge
  • PEG Density: Increasing the molar percentage of PEG-lipids in a formulation generally leads to a reduction in the hydrodynamic diameter of the LNPs.[6] For instance, one study observed a decrease in LNP diameter from 173.9 nm to 109.1 nm when the DMPE-PEG2k content was increased from 1 mol% to 5 mol%.[6] However, this can also lead to a modest increase in the polydispersity index (PDI), suggesting a broader size distribution at higher PEG densities.[6]

  • PEG Molecular Weight: The length of the PEG chain also influences particle size.[4] Longer PEG chains can create a thicker hydrophilic corona, which may affect size measurements.

  • Surface Charge (Zeta Potential): PEGylation effectively shields the surface charge of LNPs. The neutral and hydrophilic nature of the PEG chains masks the underlying charge of the ionizable lipids and other components, leading to a zeta potential closer to neutral. For example, a comparison between plain and PEGylated LNPs showed a significant reduction in surface charge, with the zeta potential of plain particles being around +50 mV, while PEGylated particles were weakly cationic at approximately +20 mV.[9] This charge shielding is critical for reducing nonspecific interactions with negatively charged serum proteins.[19]

Influence on Encapsulation Efficiency (EE%)

The impact of PEGylation on the encapsulation efficiency of the therapeutic payload (e.g., mRNA) can be complex. Excessive amounts of PEG-lipid can interfere with the condensation of the nucleic acid by the ionizable lipid during particle formation, potentially leading to lower encapsulation efficiency.[8] Some studies have shown a substantial drop in EE% (from >90% to <80%) when the PEG-lipid fraction was increased from 1.5 mol% to 5 mol%, although this effect is highly dependent on the specific PEG-lipid structure used.[6]

Data Summary: Effect of PEGylation Parameters on LNP Properties
PEG ParameterEffect on Particle SizeEffect on PDIEffect on Zeta PotentialEffect on Encapsulation Efficiency (EE%)Reference(s)
Increasing Molar % Generally decreasesMay slightly increaseBecomes more neutralCan decrease significantly at high concentrations[6][8]
Increasing MW Can decrease or have no significant changeMay slightly increaseBecomes more neutralCan decrease, especially with certain lipid anchors[4][6]
Lipid Anchor Length Can influence final particle sizeVariableGenerally neutralLonger anchors may better preserve EE%[19][20]

The "PEG Dilemma": Balancing Stability with Biological Function

While essential for stability and circulation, the PEG layer also presents challenges for effective drug delivery, a concept often termed the "PEG dilemma".[3][8]

Steric Hindrance of Cellular Uptake

The same steric barrier that prevents protein opsonization can also hinder the interaction of LNPs with their target cells, impairing cellular uptake and subsequent endosomal escape, which are necessary for the release of the therapeutic payload into the cytoplasm.[8][13][21] This can lead to reduced therapeutic efficacy.

PEG Shedding and the Role of the Lipid Anchor

To overcome the limitations of steric hindrance at the target site, LNP formulations are often designed for the PEG layer to "shed" after systemic circulation. The rate of this de-PEGylation is critically dependent on the length of the lipid anchor holding the PEG chain to the nanoparticle.[22]

  • Short-chain anchors (e.g., C14 in DMG-PEG): These anchors are less hydrophobic and dissociate from the LNP surface relatively quickly in the bloodstream.[20][23] This rapid shedding facilitates cellular uptake, particularly in the liver.

  • Long-chain anchors (e.g., C18 in DSPE-PEG): These are more firmly embedded in the lipid bilayer, leading to slower shedding, longer circulation times, and potentially better accumulation in extra-hepatic tissues like tumors.[20][23]

Immunogenicity of PEG

Contrary to initial assumptions, PEG is not biologically inert and can elicit immune responses.[17] This has two major implications:

  • Accelerated Blood Clearance (ABC): Upon initial exposure to PEGylated LNPs, the immune system can produce anti-PEG antibodies (primarily IgM and IgG).[12][16] On subsequent injections, these pre-existing antibodies can rapidly bind to the PEGylated LNPs, triggering the complement system and leading to their swift opsonization and clearance by macrophages.[24] This "Accelerated Blood Clearance" phenomenon can dramatically reduce the therapeutic efficacy of subsequent doses.[5]

  • Complement Activation-Related Pseudoallergy (CARPA): In some individuals, PEGylated nanoparticles can directly activate the complement system, leading to hypersensitivity reactions that can range from mild to severe.[1][16]

PEGylation_Dilemma cluster_pros Advantages cluster_cons Disadvantages (The Dilemma) PEGylation PEGylation of LNP Stability ↑ Colloidal Stability (Prevents Aggregation) PEGylation->Stability Provides Steric Hindrance Circulation ↑ Circulation Half-Life ('Stealth' Effect) PEGylation->Circulation Reduces MPS Clearance Uptake ↓ Cellular Uptake (Steric Hindrance) PEGylation->Uptake Masks LNP Surface Immunity Immunogenicity (ABC, CARPA) PEGylation->Immunity Elicits Anti-PEG Antibodies Solution Optimization of: - PEG Density - Anchor Length (Shedding) - MW Circulation->Solution Uptake->Solution Immunity->Solution

Caption: The trade-offs associated with LNP PEGylation.

Experimental Protocols for Stability Assessment

A robust assessment of LNP stability involves a suite of physicochemical and biological characterization techniques.

Protocol: Particle Size and Zeta Potential Analysis
  • Objective: To measure the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the LNPs.

  • Methodology: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) using an instrument like a Malvern Zetasizer.

    • Sample Preparation: Dilute the LNP formulation in an appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a suitable concentration to avoid multiple scattering effects.

    • DLS Measurement (Size & PDI):

      • Equilibrate the sample to a controlled temperature (e.g., 25°C).

      • A laser beam is passed through the sample, and the scattered light intensity fluctuations are measured over time.

      • The instrument's software uses the Stokes-Einstein equation to correlate the rate of these fluctuations (caused by Brownian motion) to the particle size distribution (reported as Z-average diameter) and PDI.

    • ELS Measurement (Zeta Potential):

      • Place the diluted sample in a specialized capillary cell containing electrodes.

      • Apply an electric field across the sample.

      • The instrument measures the velocity of the charged particles (electrophoretic mobility) using Laser Doppler Velocimetry.

      • The Smoluchowski or Hückel equations are used to convert the mobility into the zeta potential, which reflects the surface charge.

Protocol: Quantification of mRNA Encapsulation Efficiency
  • Objective: To determine the percentage of mRNA that is successfully encapsulated within the LNPs versus the total amount used in the formulation.

  • Methodology: RiboGreen® (or similar fluorescent dye) Assay.

    • Principle: The RiboGreen dye fluoresces strongly upon binding to nucleic acids but cannot access encapsulated mRNA. By measuring fluorescence before and after lysing the LNPs, the amount of free and total mRNA can be quantified.

    • Procedure:

      • Prepare a standard curve using known concentrations of free mRNA.

      • Measure Free mRNA: Add RiboGreen dye to a diluted sample of the intact LNP formulation. Measure the fluorescence (F_free).

      • Measure Total mRNA: Add a surfactant (e.g., 0.5% Triton™ X-100) to a separate, identical LNP sample to disrupt the nanoparticles and release all encapsulated mRNA. Add RiboGreen dye and measure the fluorescence (F_total).

      • Calculation: Use the standard curve to convert fluorescence values to mRNA concentrations.

        • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Experimental Workflow Visualization

LNP_Workflow cluster_formulation LNP Formulation cluster_purification Purification & Concentration cluster_characterization Physicochemical Characterization cluster_stability Stability & Functional Assessment Lipid_Mix Lipids in Ethanol (Ionizable, Helper, Chol, PEG-lipid) Mixing Rapid Mixing (e.g., Microfluidics) Lipid_Mix->Mixing NA_Solution Nucleic Acid in Aqueous Buffer (pH 4) NA_Solution->Mixing Dialysis Dialysis / TFF (Buffer Exchange, pH 7.4) Mixing->Dialysis Self-Assembly DLS DLS / ELS (Size, PDI, Zeta Potential) Dialysis->DLS Purified LNPs RiboGreen RiboGreen Assay (Encapsulation Efficiency) Dialysis->RiboGreen CryoTEM Cryo-TEM (Morphology) Dialysis->CryoTEM Storage_Stab Storage Stability (Time, Temp) DLS->Storage_Stab RiboGreen->Storage_Stab Serum_Stab Serum Stability (Incubation Assay) Storage_Stab->Serum_Stab InVivo_PK In Vivo Studies (Pharmacokinetics) Serum_Stab->InVivo_PK

Caption: General workflow for LNP formulation and stability testing.

Conclusion

PEGylation is an indispensable strategy in the formulation of stable and effective lipid nanoparticles. By providing a steric shield, PEG-lipids prevent aggregation, enhance colloidal stability, and prolong systemic circulation, all of which are critical for successful therapeutic delivery.[3][5][6] However, the design of a PEGylated LNP is a delicate balancing act. The physicochemical properties and biological fate of the nanoparticles are dictated by a complex interplay between PEG density, chain length, and lipid anchor structure.[6][18] An optimized formulation must balance the need for in vivo stability with the requirement for efficient cellular uptake and payload release at the target site, while also mitigating the potential for adverse immune reactions.[8] A thorough understanding of these principles, supported by robust experimental characterization, is paramount for the development of safe and potent LNP-based medicines.

References

An In-depth Technical Guide on the Core Mechanism of C16 PEG2000 Ceramide in Inducing Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceramides (B1148491), a class of sphingolipids, are critical bioactive molecules that regulate a multitude of cellular processes, including apoptosis, cell cycle arrest, and macroautophagy (hereafter referred to as autophagy). Specifically, long-chain ceramides like C16 ceramide have been identified as potent inducers of autophagy. The formulation of C16 ceramide with Polyethylene Glycol 2000 (PEG2000) into nanomicelles enhances its stability, delivery, and cytotoxic effects against cancer cells. This guide elucidates the core mechanisms by which C16 PEG2000 Ceramide induces autophagy, focusing on the key signaling pathways, providing quantitative data from relevant studies, and detailing experimental protocols for assessing its effects.

Introduction to Ceramide and Autophagy

Autophagy is a highly conserved catabolic process where cells degrade and recycle their own components. This "self-eating" mechanism is crucial for maintaining cellular homeostasis, removing damaged organelles and misfolded proteins, and providing energy during periods of nutrient deprivation. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with a lysosome to form an autolysosome, where the contents are degraded.

Ceramide is a central hub in sphingolipid metabolism and acts as a second messenger in various signaling cascades.[1] It can be generated through the de novo synthesis pathway, the hydrolysis of sphingomyelin, or the salvage pathway.[1] Accumulation of intracellular long-chain ceramides, such as C16 ceramide, has been consistently linked to the induction of autophagy in a variety of cell types.[2][3] The PEGylation of C16 ceramide, specifically with PEG2000, facilitates the formation of stable nanomicelles.[4] This formulation enhances the delivery of ceramide into cells and has been shown to synergize with other therapeutic agents.[4][5]

Core Mechanism of Action: A Dual-Pronged Approach

C16 Ceramide induces autophagy through a multifaceted mechanism that primarily involves the modulation of two central regulatory hubs of the autophagy signaling network: the mTORC1 complex and the Beclin-1 complex.

Inhibition of the mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a master regulator of cell growth and a potent inhibitor of autophagy. C16 Ceramide triggers autophagy by disrupting the mTOR signaling pathway through several proposed mechanisms:

  • Inhibition of Akt/PKB: Ceramide can inhibit the activation of the protein kinase B (Akt), which is a key upstream activator of mTOR.[2][6] By blocking Akt, ceramide effectively reduces mTORC1 activity, relieving its inhibitory effect on the autophagy-initiating ULK1 complex.

  • Nutrient Transporter Downregulation: Ceramide has been shown to interfere with the transport of amino acids across the plasma membrane by downregulating nutrient transporters.[2][6] This mimics a state of amino acid starvation, a classic trigger for autophagy, which leads to the inactivation of the mTORC1 complex.[2]

  • Activation of Protein Phosphatase 2A (PP2A): Ceramide can activate PP2A, which in turn dephosphorylates and inactivates Akt, further contributing to the suppression of the mTOR pathway.[6]

Activation of the Beclin-1 Complex

Beclin-1 is a core component of the Class III PI3K complex, which is essential for the nucleation of the autophagosomal membrane. The activity of this complex is tightly regulated by its interaction with the anti-apoptotic protein Bcl-2. C16 Ceramide promotes the activation of the Beclin-1 complex via:

  • JNK1-Mediated Bcl-2 Phosphorylation: Ceramide activates the c-Jun N-terminal kinase 1 (JNK1).[2][6] Activated JNK1 then phosphorylates Bcl-2, causing it to dissociate from Beclin-1.[2] This dissociation liberates Beclin-1, allowing it to participate in the PI3K complex and initiate autophagosome formation.[2][7]

  • Upregulation of Beclin-1 Expression: Studies have shown that ceramide treatment can lead to an increase in Beclin-1 levels by enhancing the transcription of its gene (BECN1).[2][6][8] This JNK1/2-dependent transcriptional upregulation provides a larger pool of Beclin-1 available for autophagy induction.[2]

Key Signaling Pathways

The signaling cascades initiated by this compound converge to stimulate the core autophagy machinery.

Ceramide-Induced mTOR Inhibition Pathway

G cluster_mTOR mTOR Inhibition Cer This compound Nutrient_Transporters Nutrient Transporters Cer->Nutrient_Transporters Inhibits Akt Akt/PKB Cer->Akt Inhibits Amino_Acids Intracellular Amino Acids Nutrient_Transporters->Amino_Acids mTORC1 mTORC1 Akt->mTORC1 Activates ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibits Autophagy Autophagy Induction ULK1_Complex->Autophagy Amino_Acids->mTORC1 Activates

Ceramide inhibits the mTORC1 pathway to induce autophagy.
Ceramide-Induced Beclin-1 Activation Pathway

G cluster_beclin Beclin-1 Activation Cer This compound JNK1 JNK1 Cer->JNK1 Activates Bcl2_Beclin1 Bcl-2 : Beclin-1 (Inactive Complex) JNK1->Bcl2_Beclin1 Phosphorylates Bcl-2 cJun c-Jun JNK1->cJun Activates Bcl2_P Phosphorylated Bcl-2 Bcl2_Beclin1->Bcl2_P Beclin1 Free Beclin-1 Bcl2_Beclin1->Beclin1 Dissociates PI3K_Complex Class III PI3K Complex (Active) Beclin1->PI3K_Complex Activates BECN1_Gene BECN1 Gene Transcription cJun->BECN1_Gene BECN1_Gene->Beclin1 Increases Expression Autophagy Autophagosome Nucleation PI3K_Complex->Autophagy

Ceramide activates Beclin-1-dependent autophagy.

Quantitative Data Summary

The induction of autophagy by this compound has been quantified in several studies. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity and Autophagy Induction

Cell Line Compound Concentration Range Effect Reference
N2a (neuroblastoma) This compound 0 - 118.6 µM Dose-dependent cytotoxicity [5]
N2a (neuroblastoma) This compound Not specified Increased LC3-II/LC3-I ratio [5]
SMS-KCNR (neuroblastoma) CerS2 downregulation (leading to increased C16 ceramide) N/A 3-fold increase in long-chain (C14/C16) ceramides [6]

| MCF-7 (breast cancer) | CerS2 downregulation | 20 nM siRNA | Increased LC3-II and decreased LC3-I |[3] |

Experimental Protocols

Assessing the induction of autophagy requires specific and robust methodologies. Below are detailed protocols for key experiments cited in the literature.

Western Blot Analysis for LC3 and p62/SQSTM1

This is the most common method to monitor autophagy. It measures the conversion of LC3-I to its lipidated form, LC3-II, which is recruited to autophagosome membranes, and the degradation of p62, a protein that is selectively incorporated into autophagosomes and degraded.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, N2a) to reach 70-80% confluency. Treat cells with this compound at the desired concentrations for a specified time course (e.g., 24 hours). Include a vehicle control and a positive control (e.g., starvation, rapamycin). To measure autophagic flux, include a set of samples treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the ceramide treatment.

  • Cell Lysis: Rinse cells with ice-cold 1X PBS. Lyse the cells in RIPA buffer or 2X Laemmli sample buffer containing protease and phosphatase inhibitors.[9][10]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA or Bradford).

  • SDS-PAGE: Load 20-40 µg of protein per lane onto a 12-15% polyacrylamide gel to ensure good separation of LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa).[10][11]

  • Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.[9][10]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[10]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

    • Rabbit anti-LC3B (1:1000 dilution)

    • Rabbit anti-p62/SQSTM1 (1:1000 dilution)[10]

    • Mouse anti-β-actin (1:5000 dilution) as a loading control.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[10]

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies (1:2000 - 1:5000 dilution) for 1 hour at room temperature.[10]

  • Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.[9]

  • Analysis: Quantify the band intensities using densitometry software. The accumulation of LC3-II and the reduction of p62 indicate an increase in autophagic flux.[11]

Autophagic Flux Assay using mCherry-EGFP-LC3 Reporter

This fluorescence microscopy-based assay allows for the visualization and quantification of autophagic flux. The tandem reporter mCherry-EGFP-LC3 fluoresces yellow (merged mCherry and EGFP) in neutral pH environments like the phagophore and autophagosome. Upon fusion with the acidic lysosome, the EGFP signal is quenched, while the acid-stable mCherry continues to fluoresce red.

Protocol:

  • Cell Transfection/Transduction: Use cells stably expressing the mCherry-EGFP-LC3 plasmid. If not available, transiently transfect cells with the plasmid using a suitable transfection reagent 24-48 hours before the experiment.

  • Cell Culture and Treatment: Plate the reporter cells onto glass-bottom dishes or coverslips. Treat with this compound as described in the Western Blot protocol.

  • Cell Fixation and Staining:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

    • Wash again with PBS.

    • Mount coverslips onto slides using a mounting medium containing DAPI to stain the nuclei.

  • Confocal Microscopy:

    • Image the cells using a confocal microscope with appropriate laser lines for DAPI (blue), EGFP (green), and mCherry (red).

    • Capture multiple fields of view for each condition.

  • Image Analysis:

    • Count the number of yellow puncta (EGFP+/mCherry+, representing autophagosomes) and red-only puncta (EGFP-/mCherry+, representing autolysosomes) per cell.[12][13]

    • An increase in both yellow and red puncta indicates induction of autophagy. An increase in red puncta relative to yellow puncta signifies efficient autophagic flux. A buildup of only yellow puncta may suggest a blockage in the fusion of autophagosomes with lysosomes.[14][15]

Experimental Workflow Visualization

G Start Cell Seeding (e.g., N2a, HeLa) Treatment Treatment: This compound + Controls (Vehicle, BafA1) Start->Treatment Harvest Cell Harvest Treatment->Harvest WB_Lysis Lysis in RIPA Buffer Harvest->WB_Lysis for Western Blot Micro_Fix Fixation (4% PFA) (for mCherry-EGFP-LC3 cells) Harvest->Micro_Fix for Microscopy WB_SDS SDS-PAGE & Transfer WB_Lysis->WB_SDS WB_Probe Probe with Antibodies (anti-LC3, anti-p62) WB_SDS->WB_Probe WB_Detect ECL Detection WB_Probe->WB_Detect WB_Result Quantify LC3-II & p62 levels WB_Detect->WB_Result Micro_Image Confocal Microscopy Micro_Fix->Micro_Image Micro_Result Count yellow & red puncta Micro_Image->Micro_Result

Workflow for assessing ceramide-induced autophagy.

Conclusion

This compound is a potent inducer of autophagy, acting through a well-defined, dual-pronged mechanism involving the inhibition of the pro-growth mTORC1 pathway and the activation of the Beclin-1-dependent autophagosome nucleation machinery. Its ability to mimic nutrient starvation and simultaneously relieve the inhibitory sequestration of Beclin-1 makes it a robust modulator of this fundamental cellular process. The PEG2000 formulation provides a strategic advantage for in vivo applications by improving the pharmacokinetic profile of C16 ceramide. The experimental protocols detailed herein provide a robust framework for researchers to investigate and quantify the autophagic response to this and other sphingolipid-based therapeutics, paving the way for further development in cancer therapy and other diseases where autophagy modulation is a desired outcome.

References

Biophysical properties of C16 PEG2000 Ceramide in lipid bilayers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biophysical Properties of C16 PEG2000 Ceramide in Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic, PEGylated sphingolipid that combines the bioactive properties of C16 (palmitoyl) ceramide with the steric stabilization and "stealth" characteristics conferred by a polyethylene (B3416737) glycol (PEG) chain of approximately 2000 Da.[1][2] This unique structure makes it a valuable component in advanced drug delivery systems, particularly in the formulation of liposomes and lipid nanoparticles (LNPs). Understanding its biophysical impact on lipid bilayers is critical for designing stable, effective, and targeted nanomedicines.

This guide provides a detailed examination of the biophysical properties of this compound, drawing on data from its constituent parts—the C16 ceramide anchor and the PEG2000 chain—to elucidate its behavior within a lipid membrane.

Core Molecular Structure and Orientation

The molecule consists of three primary components: a C16 saturated acyl chain, a sphingosine (B13886) base, and a hydrophilic PEG2000 chain. The ceramide portion anchors the molecule within the lipid bilayer, while the large, flexible PEG chain extends into the aqueous environment, creating a hydrated steric barrier.

cluster_Bilayer Lipid Bilayer cluster_Molecule p1 Phospholipid Head t1 p2 Phospholipid Head t2 p3 Phospholipid Head t3 p4 Phospholipid Head t4 p5 Phospholipid Head t5 p6 Phospholipid Head t6 PEG PEG2000 Chain Ceramide C16 Ceramide Anchor PEG->Ceramide Ceramide->t3

Fig. 1: this compound in a bilayer (max width: 760px)

Biophysical Effects on Lipid Bilayers

The incorporation of this compound into a lipid bilayer introduces competing biophysical effects. The C16 ceramide moiety is known to increase membrane order and induce the formation of rigid, gel-phase domains, while the bulky PEG chain can disrupt lipid packing and increase bilayer fluidity.

Impact of the C16 Ceramide Moiety

C16 ceramide, on its own, has a profound ordering effect on fluid-phase phospholipid membranes. Due to its capacity for strong intermolecular hydrogen bonding and high hydrophobicity, it segregates into ceramide-enriched gel domains or even separate phases.[3][4][5] This dramatically alters the thermal and structural properties of the host bilayer. Saturated ceramides (B1148491), like the C16 species, are particularly potent in promoting gel/fluid phase separation.[6][7][8]

Key Quantitative Effects of C16 Ceramide:

  • Phase Transition Temperature (Tm): The presence of C16 ceramide significantly increases the main phase transition temperature (Tm) of phospholipid bilayers.[9][10] For instance, even small molar fractions can induce phase separation near physiological temperatures.[10]

  • Membrane Order and Rigidity: C16 ceramide increases the order of lipid acyl chains, leading to a more rigid and less permeable membrane.[8][11]

  • Bilayer Structure: In DMPC (dimyristoylphosphatidylcholine) bilayers, increasing concentrations of C16 ceramide lead to an increase in the lamellar repeat distance, indicating a thickening of the bilayer in both the gel and fluid phases.[12]

  • Domain Formation: C16 ceramide has a very low miscibility in fluid phospholipid phases, leading to the formation of ceramide-rich domains at molar fractions as low as <5 mol%.[5][8]

Table 1: Influence of C16 Ceramide on DMPC Bilayer Properties

Molar Fraction of C16-Cer (Xcer) Pre-transition Temp (Tp) (°C) Main Transition Width Lamellar Repeat Distance (d) - Gel Phase (Å) Lamellar Repeat Distance (d) - Fluid Phase (Å)
0.03 Increased - ~61 -
> 0.06 Not resolved Increased significantly - -
0.06 - - - ~61
0.35 - - ~67 ~64

Data synthesized from high-sensitivity DSC and X-ray diffraction studies.[12]

Influence of the PEG2000 Chain

The PEG2000 chain is a large, hydrophilic polymer that has its own distinct effects on membrane biophysics. When conjugated to a lipid anchor, it forms a "mushroom" or "brush" conformation on the bilayer surface, depending on the grafting density.

  • Steric Hindrance: The primary role of the PEG chain is to create a steric barrier that reduces protein adsorption (opsonization) and prevents vesicle aggregation, extending circulation time in vivo.[13][14]

  • Disruption of Lipid Packing: The bulky PEG headgroups can disrupt the tight packing of the underlying lipid acyl chains, potentially counteracting the ordering effect of the ceramide anchor.[13]

Table 2: Thermal Properties of PEGylated Phospholipids (B1166683)

PEGylated Lipid System Phase Transition Temperature (Tm) (°C)
DSPE-PEG2000 Micelles 12.8
DSPE-PEG1000 Micelles 58.0
DPPE-PEG2000 Micelles No transition observed

Data from Differential Scanning Calorimetry (DSC).[15]

Ceramide-Mediated Signaling Pathways

Ceramide is a critical second messenger involved in various cellular signaling cascades, most notably apoptosis (programmed cell death).[19][20] Stress stimuli, such as TNF-α or Fas ligand binding, can activate sphingomyelinases, which hydrolyze sphingomyelin (B164518) in the plasma membrane to generate ceramide.[21][22] This localized increase in ceramide concentration promotes the coalescence of small lipid rafts into larger, ceramide-rich platforms.[21] These platforms facilitate the clustering of death receptors, leading to the activation of the caspase cascade and ultimately, apoptosis.[21][23]

While the C16 ceramide moiety of this compound is bioactive, the large PEG chain may sterically hinder its ability to participate fully in the formation of signaling platforms. This is a critical consideration in the design of ceramide-based therapeutics.

G Ceramide-Mediated Apoptosis Signaling Pathway Stress Stress Stimuli (e.g., TNF-α, FasL) SMase Sphingomyelinase Activation Stress->SMase Ceramide Ceramide Generation in Outer Leaflet SMase->Ceramide Rafts Coalescence of Lipid Rafts into Ceramide-Rich Platforms Ceramide->Rafts Receptors Death Receptor Clustering (e.g., Fas, TNFR) Rafts->Receptors Caspase Proximity-Induced Caspase Activation Receptors->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Fig. 2: Ceramide-mediated apoptosis signaling (max width: 760px)

Experimental Protocols

Characterizing the biophysical effects of this compound requires a suite of specialized techniques. Below are detailed methodologies for key experiments.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid bilayers, identifying the temperature and enthalpy of phase transitions.[24][25]

Methodology:

  • Sample Preparation: Prepare multilamellar vesicles (MLVs) by dissolving the desired lipids (e.g., POPC with varying mol% of this compound) in chloroform. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. Further dry the film under vacuum for at least 8 hours to remove residual solvent.[15]

  • Hydration: Hydrate the lipid film with a buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) at a temperature well above the highest expected phase transition temperature. Vortex vigorously to form a milky suspension of MLVs.

  • DSC Analysis: Load a precise volume (e.g., 75 µl) of the lipid suspension into a hermetically sealed stainless steel DSC pan. Use an identical pan filled with the same buffer as a reference.[15]

  • Thermal Cycling: Perform several heating and cooling cycles at a controlled scan rate (e.g., 1-5°C/minute) to ensure equilibrium measurements and assess hysteresis.[12][15]

  • Data Analysis: Analyze the resulting thermograms to determine the onset temperature, peak temperature (Tm), and enthalpy (ΔH) of any observed phase transitions. A broadening of the main transition peak is indicative of phase separation.[5][12]

Protocol 2: Atomic Force Microscopy (AFM)

AFM provides high-resolution imaging of lipid bilayer topography and can measure nanomechanical properties like bilayer thickness and breakthrough force.[3][26]

Methodology:

  • Substrate Preparation: Use freshly cleaved mica as an atomically flat substrate.

  • Supported Lipid Bilayer (SLB) Formation: Prepare small unilamellar vesicles (SUVs) containing this compound via probe sonication or extrusion.[15] Deposit the SUV solution onto the mica substrate in the presence of a divalent cation (e.g., 10 mM CaCl2), which induces vesicle fusion and the formation of a continuous SLB.[26]

  • AFM Imaging: Mount the SLB-coated substrate in the AFM fluid cell, ensuring it remains hydrated with buffer. Image the surface in tapping mode or contact mode to visualize the bilayer topography. The presence of this compound may lead to the formation of distinct domains that differ in height from the surrounding fluid bilayer.[27][28]

  • Force Spectroscopy: To measure bilayer thickness and stability, perform force spectroscopy.[26]

    • Approach the AFM tip to the bilayer surface and record the force-distance curve.

    • The "breakthrough force" is the sharp drop in force corresponding to the tip puncturing the bilayer. Its magnitude relates to membrane stability.[26]

    • The distance between the initial contact point and the point where the tip contacts the hard mica substrate provides a direct measurement of the bilayer thickness.[26]

Protocol 3: Vesicle Permeability (Leakage) Assay

This assay measures the integrity of the lipid bilayer by monitoring the leakage of an encapsulated fluorescent dye. Ceramide is known to increase membrane permeability, potentially by forming pores or channels.[4][29][30]

Methodology:

  • Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) by extrusion. During the hydration step, use a buffer containing a high concentration of a self-quenching fluorescent dye (e.g., 50-100 mM Calcein).

  • Purification: Remove unencapsulated dye by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).

  • Fluorescence Measurement: Dilute the purified liposomes in an iso-osmotic buffer in a fluorometer cuvette. Monitor the baseline fluorescence (F₀) at an excitation/emission wavelength appropriate for the dye (e.g., 495/515 nm for Calcein).

  • Leakage Monitoring: Record the fluorescence intensity over time. As the dye leaks out of the vesicles and is diluted in the external buffer, its self-quenching is relieved, resulting in an increase in fluorescence (Ft).

  • Maximum Leakage Determination: At the end of the experiment, add a detergent (e.g., 0.1% Triton X-100) to lyse all vesicles and release all encapsulated dye. This gives the maximum fluorescence signal (Fmax).

  • Data Analysis: Calculate the percentage of dye leakage at any given time (t) using the formula: % Leakage = [(Ft - F₀) / (Fmax - F₀)] * 100.

G Workflow for Liposome Characterization cluster_Prep Formulation cluster_Physico Physicochemical Analysis Film Lipid Film Preparation Hydration Hydration with Buffer/API Film->Hydration Extrusion Extrusion for Size Homogenization Hydration->Extrusion DLS Size & Zeta Potential (DLS) Extrusion->DLS TEM Morphology & Lamellarity (Cryo-TEM) Extrusion->TEM DSC Phase Behavior (DSC) Extrusion->DSC Leakage Membrane Permeability (Leakage Assay) Extrusion->Leakage

Fig. 3: Liposome characterization workflow (max width: 760px)

Conclusion

This compound is a multifaceted lipid whose biophysical impact on membranes is a balance between the ordering effects of its C16 ceramide anchor and the disruptive, sterically stabilizing properties of its PEG2000 chain. The ceramide moiety tends to increase bilayer rigidity and promote the formation of gel-phase domains, which are crucial for its role in cellular signaling. Conversely, the PEG chain provides the essential "stealth" properties for drug delivery applications but may modulate lipid packing and interfere with the ceramide's biological activity. A thorough characterization using techniques like DSC, AFM, and permeability assays is essential for the rational design and optimization of nanomedicines that incorporate this important PEGylated lipid.

References

C16 PEG2000 Ceramide in Cancer Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The convergence of nanotechnology and oncology has paved the way for innovative drug delivery systems designed to enhance therapeutic efficacy while minimizing systemic toxicity. Among these, lipid-based nanoparticles have garnered significant attention due to their biocompatibility and ability to encapsulate hydrophobic drugs. C16 PEG2000 Ceramide, a polyethylene (B3416737) glycolylated derivative of C16 ceramide, has emerged as a promising constituent of these nanocarriers. This technical guide provides an in-depth overview of the applications of this compound in cancer drug delivery, focusing on quantitative data, experimental protocols, and the underlying molecular mechanisms.

Ceramides are bioactive sphingolipids that act as second messengers in various cellular signaling pathways, including those regulating apoptosis, cell cycle arrest, and senescence.[1] C16 ceramide, in particular, has been shown to be a potent inducer of apoptosis in cancer cells.[2] However, its therapeutic application is hampered by poor solubility and bioavailability. To overcome these limitations, C16 ceramide can be conjugated with polyethylene glycol (PEG) of various molecular weights, with PEG2000 being a common choice. This PEGylation process renders the ceramide amphiphilic, enabling it to self-assemble into nanostructures such as micelles and liposomes in aqueous environments.[2][3]

These this compound-based nanoparticles serve as effective carriers for chemotherapeutic agents, offering several advantages:

  • Enhanced Drug Solubility: The hydrophobic core of the nanocarriers can encapsulate poorly water-soluble drugs, improving their formulation and administration.

  • Prolonged Circulation: The hydrophilic PEG shell provides a "stealth" effect, reducing opsonization and clearance by the reticuloendothelial system (RES), thereby extending the circulation time of the encapsulated drug.[1]

  • Passive Targeting: Nanoparticles of a certain size range (typically 10-200 nm) can preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[4]

  • Synergistic Antitumor Activity: C16 ceramide itself possesses pro-apoptotic properties, which can act synergistically with the co-delivered chemotherapeutic agent to enhance cancer cell killing.[3]

This guide will delve into the specifics of formulating and characterizing these drug delivery systems, the experimental methodologies employed, and the signaling pathways they modulate.

Quantitative Data on this compound-Based Nanoparticles

The physicochemical properties of this compound-based nanoparticles are critical determinants of their in vivo behavior and therapeutic efficacy. The following tables summarize key quantitative data from various studies.

DrugNanoparticle TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
-PEG-Ceramide Nanomicelles10-20Not ReportedNearly Neutral
Doxorubicin (B1662922)PEG-PCL-PEG MicelleNot ReportedNot ReportedNot Reported
Salinomycin (B1681400)PEG-Ceramide NanomicellesNot ReportedNot ReportedNot Reported[3]
DoxorubicinHACE-PEG Nanoparticles160Not ReportedNegative[5]

Table 1: Physicochemical Properties of this compound-Based Nanoparticles

DrugNanoparticle TypeDrug Loading Content (%)Encapsulation Efficiency (%)Reference
DoxorubicinPEG-PCL-PEG Micelle5.4 - 8.555.4 - 57[6]
DoxorubicinDSPE-PEG-C60 MicellesNot Reported86.1 - 97.5[7]
DoxorubicinPLA-PEG Nanoparticles6.756.8[8]

Table 2: Drug Loading and Encapsulation Efficiency

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of this compound-based drug delivery systems.

Preparation of PEG-Ceramide Nanomicelles

This protocol is based on the thin-film hydration method.[9]

  • Film Formation:

    • Dissolve this compound and the desired chemotherapeutic agent (e.g., doxorubicin) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[4]

    • Remove the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin lipid film on the flask wall.[4][9]

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the thin film with an aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).[7][9]

  • Sonication and Filtration:

    • Sonicate the resulting suspension using a probe or bath sonicator to reduce the particle size and create a homogenous dispersion.

    • Filter the nanomicelle solution through a 0.22 µm syringe filter to remove any large aggregates and sterilize the formulation.[9]

Characterization of Nanoparticles

Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).[2]

Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Separation of Free Drug: Separate the unencapsulated drug from the nanoparticles. This can be achieved by methods such as:

    • Ultrafiltration: Centrifuge the nanoparticle suspension using a centrifugal filter unit with a specific molecular weight cutoff (MWCO) that allows the free drug to pass through while retaining the nanoparticles.[7]

    • Dialysis: Dialyze the nanoparticle suspension against a large volume of buffer using a dialysis membrane with an appropriate MWCO.[10]

  • Quantification of Drug:

    • Disrupt the nanoparticles to release the encapsulated drug using a suitable solvent or detergent.

    • Quantify the amount of encapsulated drug and the amount of free drug using a validated analytical method such as:

      • UV-Vis Spectrophotometry: Measure the absorbance at the drug's maximum wavelength.

      • High-Performance Liquid Chromatography (HPLC): Separate and quantify the drug concentration.

  • Calculation:

    • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100 [7]

In Vitro Drug Release Study

This protocol utilizes the dialysis membrane method.[10]

  • Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable MWCO.

  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and a more acidic pH like 5.5 to simulate the tumor microenvironment) maintained at 37°C with constant stirring.[11]

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[12]

  • Quantify the amount of drug released into the medium at each time point using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released versus time.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess the cytotoxicity of the formulations.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles (as a control) for a specified duration (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

C16 Ceramide-Induced Apoptosis Signaling Pathway

C16 ceramide is a key mediator of apoptosis in cancer cells. Its accumulation, either through de novo synthesis or as a result of delivery via nanoparticles, can trigger a cascade of events leading to programmed cell death. The following diagram illustrates a simplified signaling pathway for C16 ceramide-induced apoptosis.

C16_Ceramide_Apoptosis C16_PEG2000 This compound Nanoparticle Intracellular_C16 Intracellular C16 Ceramide C16_PEG2000->Intracellular_C16 Cellular Uptake Mitochondria Mitochondria Intracellular_C16->Mitochondria Induces MOMP Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: C16 Ceramide-induced intrinsic apoptosis pathway.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound-based drug delivery systems.

Preclinical_Workflow Synthesis Synthesis & Formulation of This compound Nanoparticles (with/without drug) Characterization Physicochemical Characterization (Size, Zeta, DLC, EE) Synthesis->Characterization InVitro In Vitro Studies Characterization->InVitro Drug_Release Drug Release Profiling (pH 7.4, pH 5.5) InVitro->Drug_Release Cytotoxicity Cytotoxicity Assays (MTT, etc.) InVitro->Cytotoxicity Cellular_Uptake Cellular Uptake Studies InVitro->Cellular_Uptake InVivo In Vivo Studies (Tumor-bearing animal model) InVitro->InVivo Pharmacokinetics Pharmacokinetics & Biodistribution InVivo->Pharmacokinetics Antitumor_Efficacy Antitumor Efficacy (Tumor growth inhibition) InVivo->Antitumor_Efficacy Toxicity Systemic Toxicity Assessment InVivo->Toxicity Analysis Data Analysis & Conclusion Pharmacokinetics->Analysis Antitumor_Efficacy->Analysis Toxicity->Analysis

Caption: Preclinical evaluation workflow for drug delivery systems.

Conclusion

This compound represents a versatile and potent platform for the development of advanced cancer drug delivery systems. Its inherent pro-apoptotic activity, combined with the favorable pharmacokinetic properties imparted by PEGylation, offers a dual-pronged approach to cancer therapy. The ability to effectively encapsulate and deliver conventional chemotherapeutics to tumor sites enhances their therapeutic index and can help overcome challenges such as poor solubility and multidrug resistance. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working in this exciting field. Further research and development in this area hold the promise of translating these innovative nanomedicines into effective clinical therapies.

References

PEG-Ceramide Nanomicelles: A Technical Guide for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Poly(ethylene glycol)-ceramide (PEG-ceramide) nanomicelles as a promising drug delivery platform for neurodegenerative diseases. It covers the core principles of their formulation, characterization, and application, with a focus on experimental protocols and the underlying biological pathways.

Introduction: The Challenge of Drug Delivery in Neurodegeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[1] A significant hurdle in treating these conditions is the blood-brain barrier (BBB), a selective membrane that protects the central nervous system (CNS) but also prevents most therapeutic agents from reaching their target.[2][3] Nanotechnology, particularly the use of nanocarriers like micelles, offers a strategic approach to overcome this barrier, protect therapeutic cargo from degradation, and enable targeted drug delivery.[3]

PEG-ceramide nanomicelles are self-assembling colloidal structures composed of an amphiphilic block copolymer. This copolymer consists of a hydrophilic PEG outer shell and a hydrophobic ceramide core. The PEG shell provides biocompatibility and prolongs circulation time, while the ceramide core can encapsulate lipophilic drugs.[4][5] Notably, ceramide itself is a bioactive sphingolipid that can induce autophagy, a cellular process for clearing aggregated proteins like tau, which is implicated in Alzheimer's disease.[4][5]

Formulation and Characterization

The most common method for preparing PEG-ceramide nanomicelles is the thin-film hydration technique.[6][7][8] This method is valued for its simplicity and reproducibility.[6][7]

General Experimental Protocol: Thin-Film Hydration

This protocol outlines the standard steps for formulating drug-loaded PEG-ceramide nanomicelles.

Materials:

  • PEG-ceramide copolymer

  • Therapeutic drug (lipophilic)

  • Organic solvent (e.g., Dichloromethane, Chloroform)[7][8]

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[9]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator[10]

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolution: Dissolve a known quantity of PEG-ceramide copolymer and the therapeutic drug in an appropriate organic solvent within a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This process leaves a thin, uniform lipid film on the inner wall of the flask.[11]

  • Vacuum Drying: Place the flask in a vacuum chamber for at least one hour (or overnight) to ensure the complete removal of any residual solvent.[11]

  • Hydration: Add a pre-warmed aqueous buffer (e.g., PBS at 37°C) to the flask.[8] Agitate the flask, allowing the lipid film to hydrate (B1144303) and the nanomicelles to self-assemble. This step can be performed for several hours.[8]

  • Sonication: To reduce the particle size and ensure a homogenous dispersion, sonicate the nanomicelle solution using a water bath sonicator.[10]

  • Purification: To remove any un-encapsulated drug or larger aggregates, the solution can be centrifuged and/or filtered through a 0.22 µm syringe filter.[7]

Characterization Data

The physical properties of nanomicelles are critical for their in vivo performance. Key parameters include size, surface charge (zeta potential), and drug loading capacity. Smaller particle sizes (<200 nm) are advantageous for crossing the BBB, while a neutral or slightly negative zeta potential can reduce non-specific interactions with serum proteins.[4][12]

FormulationMean Diameter (nm)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)Reference
PEG-ceramide (unloaded)10 - 20+0.75N/AN/A[4]
Salinomycin-loaded PEG-ceramide14.6 ± 0.7-4.4 ± 1.0N/AN/A[9]
Doxorubicin-loaded P5kSSLV*30.21-0.844.5897.20[6][7]
Doxorubicin-loaded HACE-PEG**~160NegativeN/AN/A[13]

*P5kSSLV is a redox-responsive PEG-sheddable copolymer, similar in structure. **HACE-PEG is a PEG-conjugated hyaluronic acid-ceramide.

Experimental Workflow for Preclinical Evaluation

The evaluation of PEG-ceramide nanomicelles for neurodegenerative disease applications follows a structured preclinical workflow, moving from initial formulation to in vivo efficacy studies.

G formulation 1. Formulation (Thin-Film Hydration) characterization 2. Physicochemical Characterization (Size, Zeta, Drug Load) formulation->characterization invitro_bbb 3. In Vitro BBB Model (Permeability Assay) characterization->invitro_bbb invitro_cell 4. In Vitro Cell Studies (Neuronal Cells: Uptake, Efficacy, Autophagy) invitro_bbb->invitro_cell invivo_pk 5. In Vivo Pharmacokinetics (Blood Circulation Time) invitro_cell->invivo_pk invivo_efficacy 6. In Vivo Efficacy (AD/PD Animal Models) invivo_pk->invivo_efficacy histology 7. Histological Analysis (Plaque Reduction, Neuroprotection) invivo_efficacy->histology G cluster_mechanisms Transport Mechanisms micelle PEG-Ceramide Nanomicelle (in Bloodstream) amt Adsorptive-Mediated Transcytosis (AMT) micelle->amt Cationic interaction passive Passive Diffusion (Size Dependent) micelle->passive Small size (<50nm) bbb Blood-Brain Barrier (Endothelial Cells) brain Brain Parenchyma (Target Site) bbb->brain Delivery amt->bbb passive->bbb G cluster_outcome Cellular Outcomes drug Neuroprotective Drug (Delivered by Nanomicelle) receptor Cell Surface Receptor drug->receptor pi3k PI3K receptor->pi3k Activates akt Akt (Protein Kinase B) pi3k->akt Activates bad Bad (Pro-apoptotic) akt->bad Inhibits gsk3b GSK-3β akt->gsk3b Inhibits bcl2 Bcl-2 (Anti-apoptotic) bad->bcl2 Inhibits apoptosis Apoptosis (Cell Death) bcl2->apoptosis Inhibits survival Neuronal Survival tau Tau Hyperphosphorylation gsk3b->tau Promotes

References

The Gateway Within: An In-depth Technical Guide to the Cellular Uptake Mechanisms of PEGylated Ceramide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted delivery of therapeutic agents to specific cells remains a cornerstone of advanced drug development. PEGylated ceramide nanoparticles have emerged as a promising platform for encapsulating and delivering a range of therapeutic payloads. Their efficacy is fundamentally dependent on their ability to enter target cells, a complex process governed by a series of interactions with the cell membrane and subsequent internalization via various endocytic pathways. This technical guide provides a comprehensive overview of the cellular uptake mechanisms of PEGylated ceramide nanoparticles, detailing the predominant endocytic routes, the influence of ceramide on membrane dynamics and signaling, and the critical role of PEGylation. This document serves as a resource for researchers and professionals in the field, offering detailed experimental protocols for studying nanoparticle uptake, quantitative data for comparative analysis, and visual representations of key cellular pathways.

Introduction: The Promise of PEGylated Ceramide Nanoparticles

Ceramides (B1148491), a class of sphingolipids, are integral components of the cell membrane and are involved in various cellular processes, including signaling, proliferation, and apoptosis.[1] When formulated into nanoparticles, ceramides can serve as a biocompatible and biodegradable carrier system. The addition of a polyethylene (B3416737) glycol (PEG) layer to the surface of these nanoparticles, a process known as PEGylation, offers several advantages, including enhanced stability in biological fluids, reduced recognition by the immune system, and prolonged circulation times.[2] However, this PEG shield also presents a critical interface for interaction with the cell surface, influencing the mechanisms by which the nanoparticle is internalized. Understanding these uptake mechanisms is paramount for the rational design of more efficient and targeted drug delivery systems.

Major Cellular Uptake Pathways

The internalization of nanoparticles is an active, energy-dependent process broadly categorized as endocytosis. For PEGylated ceramide nanoparticles, several endocytic pathways are of primary importance. The physicochemical properties of the nanoparticles, such as size, surface charge, and the density and length of the PEG chains, can significantly influence the preferred route of entry.[2]

Clathrin-Mediated Endocytosis (CME)

Clathrin-mediated endocytosis is a receptor-mediated process responsible for the uptake of a wide range of molecules. This pathway involves the formation of clathrin-coated pits on the cell surface, which invaginate and pinch off to form intracellular vesicles. Studies on PEGylated lipid nanoparticles suggest that CME is a significant route of entry.[3]

Caveolae-Mediated Endocytosis (CavME)

Caveolae are flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, including ceramides. This pathway is another important portal for the entry of PEGylated nanoparticles.[3] The inherent ceramide content of the nanoparticles may promote interactions with these ceramide-rich membrane domains.

Macropinocytosis

Macropinocytosis is a non-specific process involving the formation of large endocytic vesicles, or macropinosomes. This pathway is often activated for the uptake of larger particles and has also been implicated in the internalization of some PEGylated nanoparticles.[2]

The Role of Ceramide in Modulating Endocytosis

Ceramide is not merely a structural component of the nanoparticle; it is a bioactive lipid that can actively influence cellular processes, including endocytosis.

Formation of Ceramide-Rich Platforms

At the cell surface, the conversion of sphingomyelin (B164518) to ceramide by sphingomyelinases can lead to the formation of ceramide-rich membrane platforms.[4][5] These platforms can serve to cluster cell surface receptors and signaling molecules, thereby facilitating their internalization.[6] It is plausible that PEGylated ceramide nanoparticles can interact with or even induce the formation of these platforms, thereby promoting their own uptake.

Ceramide-Induced Signaling

Ceramide can act as a second messenger, activating downstream signaling cascades. One of the key targets of ceramide are protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[7][8] Activation of these phosphatases can lead to the dephosphorylation of various proteins involved in cytoskeletal dynamics and vesicle trafficking, processes that are central to endocytosis.

Quantitative Analysis of Nanoparticle Uptake

The efficiency of cellular uptake is a critical parameter in evaluating the performance of nanoparticle-based drug delivery systems. This section presents a summary of representative quantitative data from studies on PEGylated lipid-based nanoparticles. It is important to note that direct quantitative data for PEGylated ceramide nanoparticles is limited in the literature; therefore, data from closely related systems are presented to provide a comparative context.

Nanoparticle TypeCell LineUptake Efficiency (% of cells with nanoparticles)Key FindingsReference
PEGylated Lipid NanoparticlesHEK293T>90%PEOZ-LNPs showed comparable or slightly better uptake than conventional PEG-LNPs.[9]
PEG-PE MicellesCT26Time-dependent increase in fluorescence intensityMicellar formulation significantly enhanced cellular uptake compared to free drug.[10]
PEGylated Lipid Nanoparticles with varying PEG contentPrimary Cortical NeuronsUp to 80% mRNA knockdown with 1 mol% PEGLower PEG content favored cellular uptake and gene silencing.[9]

Table 1: Representative Quantitative Data on the Cellular Uptake of PEGylated Lipid-Based Nanoparticles.

Experimental Protocols

To provide researchers with practical guidance, this section outlines detailed methodologies for key experiments used to investigate the cellular uptake of PEGylated ceramide nanoparticles.

Protocol for Determining Endocytic Pathways using Chemical Inhibitors and Flow Cytometry

This protocol allows for the quantitative assessment of the contribution of different endocytic pathways to nanoparticle uptake.

Materials:

  • Fluorescently labeled PEGylated ceramide nanoparticles

  • Target cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Endocytosis inhibitors (e.g., Chlorpromazine for CME, Nystatin for CavME, Amiloride for macropinocytosis)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO₂.

  • Inhibitor Pre-treatment: On the day of the experiment, remove the culture medium and wash the cells once with warm PBS. Add fresh medium containing the specific endocytosis inhibitor at its optimal concentration. Incubate for 1-2 hours at 37°C. Include a control group with no inhibitor.

  • Nanoparticle Incubation: After the pre-treatment, add the fluorescently labeled PEGylated ceramide nanoparticles to each well at the desired concentration. Incubate for a predetermined time (e.g., 2-4 hours) at 37°C.

  • Cell Harvesting: Following incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

  • Cell Detachment: Add Trypsin-EDTA to each well and incubate until the cells detach. Neutralize the trypsin with complete culture medium.

  • Flow Cytometry Analysis: Transfer the cell suspension to flow cytometry tubes. Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the cell population.

  • Data Analysis: Gate the cell population based on forward and side scatter. Determine the mean fluorescence intensity (MFI) for each condition. Compare the MFI of the inhibitor-treated groups to the control group to quantify the inhibition of uptake for each pathway.

Protocol for Visualizing Intracellular Trafficking using Confocal Microscopy

This protocol enables the visualization and colocalization analysis of nanoparticles within specific subcellular compartments, such as endosomes and lysosomes.

Materials:

  • Fluorescently labeled PEGylated ceramide nanoparticles (e.g., with a green fluorescent dye)

  • Target cell line

  • Culture-grade coverslips

  • Lysosomal marker (e.g., LysoTracker Red)

  • Endosomal marker (e.g., antibody against EEA1 or Rab5, followed by a fluorescently labeled secondary antibody)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Mounting medium with DAPI

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding: Seed the target cells on sterile coverslips in a 12-well plate and allow them to adhere and grow for 24-48 hours.

  • Nanoparticle Incubation: Treat the cells with fluorescently labeled PEGylated ceramide nanoparticles at the desired concentration for various time points (e.g., 30 min, 1h, 4h) to observe the trafficking process.

  • Staining of Subcellular Organelles:

    • For Lysosomes (Live Cell Imaging): During the last 30-60 minutes of nanoparticle incubation, add LysoTracker Red to the culture medium according to the manufacturer's instructions.

    • For Endosomes (Fixed Cell Imaging): After nanoparticle incubation, wash the cells with PBS and proceed to fixation.

  • Fixation and Permeabilization (for fixed cell imaging):

    • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash again with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining (for fixed cell imaging):

    • Block non-specific binding with 1% BSA in PBS for 1 hour.

    • Incubate with the primary antibody against the endosomal marker (e.g., anti-EEA1) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Mounting: Wash the coverslips with PBS and mount them on glass slides using a mounting medium containing DAPI to stain the nucleus.

  • Confocal Imaging: Acquire z-stack images using a confocal microscope with appropriate laser lines for DAPI, the nanoparticle's fluorophore, and the organelle marker's fluorophore.

  • Image Analysis: Analyze the images using appropriate software (e.g., ImageJ, Imaris) to determine the colocalization between the nanoparticles and the endosomal/lysosomal markers. This can be quantified using Pearson's or Manders' colocalization coefficients.[11]

Visualizing Cellular Pathways

To provide a clearer understanding of the complex processes involved in the cellular uptake of PEGylated ceramide nanoparticles, the following diagrams were generated using the Graphviz DOT language.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NP PEGylated Ceramide Nanoparticle Receptor Cell Surface Receptor NP->Receptor Binding CeramidePlatform Ceramide-Rich Platform NP->CeramidePlatform Interaction CME Clathrin-Mediated Endocytosis Receptor->CME CavME Caveolae-Mediated Endocytosis CeramidePlatform->CavME PP1_PP2A PP1 / PP2A Activation CeramidePlatform->PP1_PP2A Activation Sphingomyelin Sphingomyelin Sphingomyelin->CeramidePlatform Hydrolysis SMase Sphingomyelinase SMase->Sphingomyelin Endosome Endosome CME->Endosome CavME->Endosome Lysosome Lysosome Endosome->Lysosome Maturation DrugRelease Therapeutic Payload Release Endosome->DrugRelease Lysosome->DrugRelease

Figure 1: Overview of cellular uptake pathways for PEGylated ceramide nanoparticles.

G cluster_0 Experimental Workflow: Determining Endocytic Pathway A 1. Seed Cells B 2. Pre-treat with Endocytosis Inhibitors A->B C 3. Incubate with Fluorescent Nanoparticles B->C D 4. Wash and Harvest Cells C->D E 5. Flow Cytometry Analysis D->E F 6. Quantify Mean Fluorescence Intensity E->F

Figure 2: Experimental workflow for quantitative analysis of endocytic pathways.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol CeramidePlatform Ceramide-Rich Platform PP1_PP2A PP1 / PP2A CeramidePlatform->PP1_PP2A Activation PhosphoProtein Phosphorylated Substrate Protein PP1_PP2A->PhosphoProtein Dephosphorylation DephosphoProtein Dephosphorylated Substrate Protein Downstream Downstream Cellular Effects (e.g., Cytoskeletal Rearrangement) DephosphoProtein->Downstream

Figure 3: Ceramide-activated protein phosphatase signaling cascade.

Conclusion

The cellular uptake of PEGylated ceramide nanoparticles is a multifaceted process involving a combination of endocytic pathways, with clathrin-mediated and caveolae-mediated endocytosis playing significant roles. The inherent bioactivity of ceramide adds a layer of complexity, with the potential to modulate membrane dynamics and initiate signaling cascades that influence the internalization process. While the PEGylation of these nanoparticles is crucial for their in vivo stability and circulation, it also dictates the initial interactions at the cell-nanoparticle interface. A thorough understanding of these mechanisms, facilitated by the quantitative and qualitative experimental approaches detailed in this guide, is essential for the continued development and optimization of PEGylated ceramide nanoparticles as effective therapeutic delivery vehicles. Future research should focus on obtaining more specific quantitative data on the uptake of these nanoparticles in a wider range of cell types and further elucidating the precise signaling pathways triggered by ceramide upon nanoparticle binding and internalization.

References

Methodological & Application

Application Notes and Protocols for the Preparation of C16 PEG2000 Ceramide Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides (B1148491), particularly C16 ceramide, are bioactive sphingolipids involved in various cellular processes, including apoptosis, cell signaling, and membrane structure. Their therapeutic potential, especially in cancer treatment, is a subject of intense research. However, the inherent hydrophobicity of ceramides presents a significant challenge for their systemic delivery. Liposomal formulations offer a promising solution by encapsulating ceramides within a lipid bilayer, thereby enhancing their solubility and bioavailability. The inclusion of polyethylene (B3416737) glycol (PEG) conjugated lipids, such as DSPE-PEG2000, in the liposome (B1194612) formulation provides a hydrophilic corona that sterically hinders opsonization and uptake by the reticuloendothelial system, prolonging circulation time and improving tumor accumulation.

This document provides a detailed protocol for the preparation of C16 PEG2000 ceramide liposomes using the widely adopted thin-film hydration method followed by extrusion. This method is known for its simplicity and reproducibility in generating unilamellar vesicles with a controlled size distribution.

Data Presentation: Physicochemical Characteristics of this compound Liposomes

The following table summarizes typical physicochemical properties of C16 ceramide-containing liposomes prepared by the thin-film hydration and extrusion method. The exact values can vary based on the specific lipid composition, molar ratios, and preparation parameters.

Formulation Components (Molar Ratio)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
C16-Cer:POPC:Cholesterol (30:45:25)~110 - 130< 0.2Not Reported[1]
C16-Cer:POPC:Cholesterol (15:35:50)~100 - 120< 0.2Not Reported[1]
C16-Ceramide-POPC-Cholesterol~100 - 1500.1 - 0.3-15 to -30[2]
DSPE-PEG2000 containing formulations~100 - 2000.1 - 0.25Near neutral[3]

Note: Cer: Ceramide; POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine; Cholesterol: Chol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]. The zeta potential of PEGylated liposomes is typically near neutral, which contributes to their "stealth" properties.[4]

Experimental Protocols

Materials and Equipment
  • Lipids:

    • C16 Ceramide (N-palmitoyl-D-erythro-sphingosine)

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

    • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) (or other suitable phospholipid like HSPC)

    • Cholesterol (Chol)

  • Solvents:

    • Chloroform (analytical grade)

    • Methanol (analytical grade)

  • Aqueous Buffer:

    • Phosphate-buffered saline (PBS), pH 7.4

    • Tris-HCl buffer

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Rotary evaporator

    • Water bath

    • Vortex mixer

    • Liposome extruder with polycarbonate membranes (e.g., 400 nm and 100 nm pore sizes)

    • Syringes (gas-tight)

    • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

    • Zeta potential analyzer

Liposome Preparation Workflow

The following diagram illustrates the key steps in the preparation of this compound liposomes.

Liposome_Preparation_Workflow cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction (Extrusion) A 1. Dissolve Lipids (C16 Cer, DSPE-PEG2000, POPC, Cholesterol) in Chloroform/Methanol B 2. Rotary Evaporation (Remove organic solvent to form a thin lipid film) A->B C 3. Vacuum Desiccation (Ensure complete removal of residual solvent) B->C D 4. Hydrate Lipid Film (with aqueous buffer, e.g., PBS) above lipid transition temperature C->D E 5. Vortexing (Formation of Multilamellar Vesicles - MLVs) D->E F 6. Extrusion through 400 nm membrane (Optional pre-sizing step) E->F G 7. Extrusion through 100 nm membrane (Multiple passes, e.g., 11-21 times) F->G H 8. Final Liposome Suspension (Unilamellar Vesicles - LUVs) G->H

Caption: Workflow for this compound Liposome Preparation.

Detailed Step-by-Step Protocol

This protocol is based on the thin-film hydration method.[5][6]

1. Lipid Stock Solution Preparation: a. Prepare individual stock solutions of C16 Ceramide, DSPE-PEG2000, POPC, and Cholesterol in a chloroform:methanol (e.g., 2:1 v/v) solvent mixture at a concentration of 5-10 mg/mL. b. Store stock solutions at -20°C.

2. Thin-Film Formation: a. In a round-bottom flask, add the desired molar ratio of the lipid stock solutions. A common starting formulation could be a molar ratio of C16-Ceramide:POPC:Cholesterol:DSPE-PEG2000. For example, a formulation could consist of a specific mole percentage of each component. b. Mix the lipid solutions thoroughly. c. Attach the flask to a rotary evaporator. d. Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation without degrading the lipids (e.g., 40-50°C). e. Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask. f. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours, or overnight.

3. Hydration of the Lipid Film: a. Pre-heat the aqueous buffer (e.g., PBS, pH 7.4) to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc in the mixture. For formulations containing C16-ceramide, hydrating at 50-60°C is often recommended.[1] b. Add the pre-heated buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration. c. Immediately and vigorously vortex the flask for several minutes until the lipid film is fully dispersed in the buffer. This process results in the formation of multilamellar vesicles (MLVs). d. To facilitate hydration, the suspension can be incubated in the water bath at the same temperature for 30-60 minutes with intermittent vortexing.[1]

4. Liposome Sizing by Extrusion: a. Assemble the liposome extruder with a polycarbonate membrane of a specific pore size. It is common practice to perform a sequential extrusion process. b. For initial size reduction, pass the MLV suspension through a 400 nm pore size membrane 5-10 times.[1] c. Subsequently, extrude the liposome suspension through a 100 nm pore size membrane for a higher number of passes (e.g., 11-21 times) to obtain unilamellar vesicles of a more uniform size.[1][7][8] The extrusion should be performed at a temperature above the lipid Tc. d. The final liposome suspension should appear translucent.

5. Characterization: a. Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the liposome suspension using Dynamic Light Scattering (DLS).[2] b. Zeta Potential: Determine the surface charge of the liposomes using a zeta potential analyzer. c. Encapsulation Efficiency (if applicable): If a drug is co-encapsulated, determine the encapsulation efficiency using techniques such as chromatography after separating the free drug from the liposomes.

Signaling Pathway Visualization

While the preparation of liposomes does not directly involve a signaling pathway, for context in drug delivery applications, C16 ceramide is known to induce apoptosis. The following diagram illustrates a simplified apoptotic signaling pathway that can be initiated by intracellular ceramide.

Apoptosis_Signaling_Pathway cluster_0 Cellular Stress / C16 Ceramide Accumulation cluster_1 Mitochondrial Pathway of Apoptosis cluster_2 Caspase Cascade A C16 Ceramide Liposome (Drug Delivery Vehicle) B Intracellular Release of C16 Ceramide A->B C Activation of Bax/Bak B->C D Mitochondrial Outer Membrane Permeabilization (MOMP) C->D E Release of Cytochrome c D->E F Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) E->F G Activation of Caspase-9 F->G H Activation of Executioner Caspases (Caspase-3, -7) G->H I Apoptosis H->I

Caption: Simplified Ceramide-Induced Apoptotic Signaling Pathway.

Conclusion

The protocol described provides a robust and reproducible method for the preparation of this compound liposomes. The resulting liposomes are suitable for a variety of research applications, particularly in the field of drug delivery and cancer therapy. The physicochemical characteristics of the liposomes can be tailored by adjusting the lipid composition and preparation parameters. Careful characterization of the final liposome formulation is crucial to ensure quality and consistency for in vitro and in vivo studies.

References

Formulating Stable Nucleic Acid Lipid Particles with C16 PEG2000 Ceramide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleic acid-based therapeutics, including mRNA and siRNA, hold immense promise for treating a wide range of diseases. However, their effective delivery into target cells remains a significant challenge. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, offering protection from degradation and facilitating cellular uptake. The composition of these LNPs is critical to their stability, efficacy, and safety. One key component that influences the physicochemical properties and in vivo behavior of LNPs is the PEGylated lipid.

This document provides detailed application notes and protocols for the formulation of stable nucleic acid lipid particles (LNPs) using N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}, or C16 PEG2000 Ceramide. This PEGylated ceramide has been utilized in the preparation of stable nucleic acid lipid particles (SNALPs) and offers specific advantages in modulating LNP properties. These notes are intended to guide researchers and drug development professionals in creating consistent and effective LNP formulations for their therapeutic applications.

The Role of this compound in LNP Formulation

This compound is a polyethylene (B3416737) glycol (PEG)-ylated ceramide that plays a crucial role in the stability and in vivo performance of LNPs. The PEG moiety provides a hydrophilic shield on the surface of the nanoparticle, which is essential for:

  • Steric Stability: Preventing aggregation and fusion of nanoparticles, thereby ensuring a consistent size distribution and enhancing shelf-life.[1]

  • Reduced Immunogenicity: The "stealth" properties conferred by the PEG layer can reduce recognition and uptake by the mononuclear phagocyte system (MPS), prolonging circulation time.[1]

The C16 acyl chain of the ceramide acts as a hydrophobic anchor, embedding the PEG-lipid into the LNP's lipid bilayer. The length of this anchor is a critical parameter, influencing how long the PEG-lipid is retained on the LNP surface post-administration. Shorter acyl chains can lead to more rapid dissociation of the PEG-lipid, which may be advantageous for enhancing transfection levels in some applications.[2]

However, it is important to note that LNPs formulated with this compound have been observed to induce a higher anti-PEG IgM response compared to some other PEG-lipids like DMG-PEG2000.[3][4][5] This heightened immunogenicity can lead to accelerated blood clearance upon repeated administration, a phenomenon known as the "PEG dilemma".[1] Therefore, the choice of PEG-lipid should be carefully considered based on the specific therapeutic application and dosing regimen.

Quantitative Data Summary

The following tables summarize exemplary molar ratios and resulting physicochemical properties of LNPs formulated with this compound and other PEG-lipids for comparison.

Table 1: Exemplary LNP Formulations with this compound

Ionizable LipidHelper LipidCholesterolThis compoundMolar RatioReference
244-cisDOPECholesterolThis compound26.5:20:52:1.5[3]
SM-102DSPCCholesterolThis compound50:10:38.5:1.5[3][4]

Table 2: Comparative Immunogenicity Data

LNP FormulationAnti-PEG IgM (U/mL)Complement C5a (U/mL)Reference
C16 PEG Ceramide LNP1817.7348.7[3]
DMG-PEG 1.5% LNP639.6236.1[3]

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solutions

Objective: To prepare concentrated stock solutions of individual lipids for LNP formulation.

Materials:

Procedure:

  • If lipids are in powder form, carefully weigh the desired amount of each lipid in a sterile, RNase-free container.

  • If lipids are supplied in chloroform, they can be combined in the desired molar ratios, and the solvent can be evaporated under a stream of nitrogen and then placed in a vacuum chamber to create a dry lipid film.[6]

  • Dissolve each lipid in anhydrous ethanol to a final concentration of 10-50 mM. Ensure complete dissolution; gentle warming or vortexing may be applied if necessary.

  • Store the lipid stock solutions at -20°C. Before use, allow the solutions to equilibrate to room temperature.

Protocol 2: Formulation of Nucleic Acid-LNPs by Microfluidic Mixing

Objective: To encapsulate nucleic acids (mRNA or siRNA) into LNPs using a microfluidic mixing device.

Materials:

  • Lipid stock solutions (from Protocol 1)

  • Nucleic acid (e.g., mRNA, siRNA) in a low pH buffer (e.g., 25 mM sodium acetate, pH 4.0)[7]

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Syringes for the microfluidic system

  • Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

  • Phosphate-buffered saline (PBS), pH 7.4, sterile and RNase-free

Procedure:

  • Prepare the Lipid Mixture (Organic Phase):

    • In a sterile, RNase-free tube, combine the ionizable lipid, helper lipid, cholesterol, and this compound stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 for an SM-102 based formulation).[3][4]

    • Add anhydrous ethanol to achieve the final desired total lipid concentration for mixing.

  • Prepare the Nucleic Acid Solution (Aqueous Phase):

    • Dilute the nucleic acid stock in the low pH buffer to the desired concentration. The N/P ratio (ratio of moles of nitrogen atoms in the ionizable lipid to moles of phosphate (B84403) groups in the nucleic acid) is a critical parameter to optimize, with a common starting point being around 4.[7]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture into one syringe and the nucleic acid solution into another.

    • Set the flow rates for the aqueous and organic phases. A common starting point is a 3:1 aqueous to organic phase flow rate ratio. The total flow rate will influence the resulting particle size.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the nucleic acid.

  • Purification and Buffer Exchange:

    • The resulting LNP solution will be in a mixture of ethanol and low pH buffer. It is crucial to remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4).

    • Dialyze the LNP solution against sterile PBS at 4°C for at least 18 hours, with several buffer changes. Alternatively, use a TFF system for a more rapid and scalable purification process.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the LNPs at 4°C. For long-term storage, the stability at -80°C should be evaluated, potentially with the addition of cryoprotectants.

Protocol 3: Characterization of LNPs

Objective: To determine the key physicochemical properties of the formulated LNPs.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Quant-iT RiboGreen RNA Assay Kit or similar

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • 1% Triton X-100 solution

  • Fluorescence microplate reader

  • Transmission Electron Microscope (TEM) (optional)

Procedure:

  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the LNP suspension in sterile PBS.

    • Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument. PDI values below 0.2 are generally considered indicative of a monodisperse population.

  • Zeta Potential Measurement:

    • Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

    • Measure the zeta potential to determine the surface charge of the nanoparticles. At physiological pH, LNPs should have a near-neutral or slightly negative surface charge.

  • Nucleic Acid Encapsulation Efficiency:

    • Prepare two sets of LNP samples diluted in TE buffer. To one set, add 1% Triton X-100 to lyse the LNPs and release the encapsulated nucleic acid.

    • Prepare a standard curve of the free nucleic acid using the RiboGreen assay.

    • Add the RiboGreen reagent to both the lysed and unlysed LNP samples and the standards.

    • Measure the fluorescence using a microplate reader.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = (Fluorescence of lysed LNPs - Fluorescence of unlysed LNPs) / (Fluorescence of lysed LNPs) x 100

  • Morphology (Optional):

    • The morphology of the LNPs can be visualized using TEM with negative staining.

Visualizations

LNP_Formulation_Workflow cluster_preparation Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipid_Stocks Lipid Stock Solutions (Ethanol) Microfluidics Microfluidic Mixing Lipid_Stocks->Microfluidics NA_Solution Nucleic Acid Solution (Aqueous Buffer, pH 4) NA_Solution->Microfluidics Purification Dialysis or TFF (Buffer Exchange to PBS, pH 7.4) Microfluidics->Purification DLS Size (DLS) Purification->DLS Zeta Zeta Potential Purification->Zeta RiboGreen Encapsulation Efficiency (RiboGreen Assay) Purification->RiboGreen Final_LNP Stable Nucleic Acid Lipid Particles DLS->Final_LNP Zeta->Final_LNP RiboGreen->Final_LNP

Caption: Workflow for LNP Formulation and Characterization.

LNP_Structure cluster_LNP Lipid Nanoparticle (LNP) cluster_Lipid_Bilayer Lipid Shell Core Nucleic Acid Core Ionizable Ionizable Lipid Helper Helper Lipid Cholesterol Cholesterol PEG_Layer This compound PEG_Layer->Ionizable PEG_Layer->Helper PEG_Layer->Cholesterol

Caption: Schematic of a Nucleic Acid Lipid Nanoparticle.

References

Application Notes and Protocols: Incorporation of C16 PEG2000 Ceramide into mRNA Vaccine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) in vaccines and therapeutics relies heavily on lipid nanoparticle (LNP) technology. These LNPs are typically composed of four key components: an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.[1][2][3][4][5] The PEGylated lipid, while present in the smallest molar ratio, plays a critical role in the formulation's stability and in vivo performance.[1][6] It forms a hydrophilic corona on the LNP surface, which prevents aggregation, reduces opsonization, and prolongs circulation time.[2][7]

This document provides detailed application notes and protocols for the incorporation of a specific PEGylated lipid, C16 PEG2000 Ceramide, into mRNA vaccine formulations. This compound has been shown to be a viable alternative to other commonly used PEGylated lipids, offering comparable vaccination efficacy in preclinical models.[1] These guidelines are intended for researchers, scientists, and drug development professionals working on the formulation and characterization of mRNA-LNP vaccines.

Role and Characteristics of this compound in mRNA-LNPs

This compound is a PEGylated lipid characterized by a 16-carbon acyl chain (C16) linked to a ceramide anchor, with a 2000 Da polyethylene (B3416737) glycol (PEG) chain. This structure influences the physicochemical properties and biological activity of the resulting LNPs.

Key Functions:

  • Steric Stabilization: The PEG chain provides a "stealth" layer that reduces non-specific interactions with proteins and cells, preventing aggregation and improving colloidal stability.[2][7]

  • Control of Particle Size: The inclusion of PEGylated lipids is crucial for controlling the size of the LNPs during formation.[6]

  • Influence on Biodistribution: The lipid tail length of the PEGylated lipid significantly affects the in vivo distribution of LNPs.[1] mRNA-LNPs formulated with C16-Ceramide-PEG have shown a tendency to accumulate in the liver.[1][8]

  • Vaccination Efficacy: In preclinical models using a SARS-CoV-2 Delta variant spike protein-encoded mRNA vaccine, LNPs formulated with C16-Ceramide-PEG demonstrated vaccination efficacy comparable to those made with ALC-0159, a PEGylated lipid used in the Pfizer/BioNTech COVID-19 vaccine.[1]

Considerations:

  • Immunogenicity: LNPs formulated with C16-Ceramide-PEG have been observed to induce a higher anti-PEG antibody response compared to some other PEGylated lipids like C8-Ceramide-PEG and ALC-0159.[1] This is a critical factor to consider, especially for vaccines requiring repeated administrations, as anti-PEG antibodies can lead to accelerated blood clearance and reduced efficacy.[7][9]

  • Molar Ratio: The molar percentage of the PEGylated lipid in the formulation is a critical parameter. A molar content exceeding 3.0% can significantly decrease the encapsulation efficiency of the mRNA.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving this compound in mRNA-LNP formulations.

Table 1: Example Molar Ratios for LNP Formulations

Ionizable LipidHelper LipidCholesterolThis compoundMolar RatioReference
244-cisDOPECholesterolC16-PEG ceramide26.5:20:52:1.5[9]
SM-102DSPCCholesterolC16 PEG 2000 ceramide50:10:38.5:1.5[9]

Table 2: Physicochemical Properties of this compound LNPs

LNP FormulationSize (Z-average, nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
244-cis with 1.5% C16 PEG ceramide~80-100< 0.2> 90%[9]
SM-102 with C16 PEG 2000 ceramide~80-100< 0.2> 90%[9]

Table 3: In Vivo Performance Metrics

LNP FormulationKey FindingReference
C16-Ceramide-PEG LNPsComparable vaccination efficacy to ALC-0159 LNPs in a SARS-CoV-2 model.[1]
C16-Ceramide-PEG LNPsHigher anti-PEG IgM antibody levels compared to DMG-PEG-LNP.[9]
C16-Ceramide-PEG LNPsDecreased protein expression upon second administration.[9]
C16-Ceramide-PEG LNPsPreferential accumulation in the liver.[1][8]

Experimental Protocols

Preparation of mRNA-LNPs Incorporating this compound

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing system, a widely adopted method for producing uniform and reproducible nanoparticles.[9][10]

Materials:

Procedure:

  • Prepare the Lipid-Ethanol Phase:

    • Dissolve the ionizable lipid, helper lipid, cholesterol, and this compound in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).[9]

    • The total lipid concentration in the ethanol phase should be optimized for the specific microfluidic system, typically in the range of 10-25 mM.

  • Prepare the mRNA-Aqueous Phase:

    • Dissolve the mRNA transcript in the aqueous buffer (e.g., acetate buffer, pH 4.0). The acidic pH ensures that the ionizable lipid is protonated, facilitating complexation with the negatively charged mRNA.[4]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol phase and the mRNA-aqueous phase into separate syringes.

    • Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution will contain ethanol. To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette.[10]

  • Sterile Filtration:

    • Filter the purified LNP suspension through a 0.22 µm sterile filter to remove any large aggregates and ensure sterility.

  • Storage:

    • Store the final mRNA-LNP formulation at 2-8°C for short-term use or at -80°C for long-term storage.

Characterization of mRNA-LNPs

3.2.1. Particle Size and Polydispersity Index (PDI) Measurement

  • Technique: Dynamic Light Scattering (DLS)[10][12]

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS.

    • Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument.

    • Acceptable criteria are typically a particle size of 80-120 nm and a PDI below 0.2.

3.2.2. mRNA Encapsulation Efficiency

  • Technique: Quant-iT RiboGreen Assay[10][11][13]

  • Procedure:

    • Prepare two sets of samples from the LNP formulation.

    • In the first set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA.

    • Leave the second set untreated to measure the amount of unencapsulated (free) mRNA.

    • Add the RiboGreen reagent to both sets of samples and measure the fluorescence.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

3.2.3. Lipid Composition Analysis

  • Technique: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Liquid Chromatography-Mass Spectrometry (LC/MS)[13][14]

  • Procedure:

    • Disrupt the LNP structure to release the lipid components.

    • Use a suitable HPLC method with a CAD or MS detector to separate and quantify the individual lipid components, including this compound.

    • This analysis confirms the final lipid ratios in the formulation.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

mRNA_Vaccine_MoA cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_cytoplasm Cytoplasm cluster_endosome Endosome cluster_immune_response Immune Response mRNA-LNP mRNA-LNP Endocytosed_LNP Endocytosed LNP mRNA-LNP->Endocytosed_LNP Endocytosis mRNA mRNA Ribosome Ribosome mRNA->Ribosome Translation Antigen Antigen Ribosome->Antigen MHC_I MHC Class I Antigen->MHC_I Antigen Presentation T_Cell T-Cell Activation MHC_I->T_Cell Endocytosed_LNP->mRNA Endosomal Escape

Caption: Mechanism of action for an mRNA-LNP vaccine.

LNP_Formulation_Workflow Start Start Lipid_Prep Prepare Lipid-Ethanol Phase (Ionizable Lipid, Helper Lipid, Cholesterol, this compound) Start->Lipid_Prep mRNA_Prep Prepare mRNA-Aqueous Phase Start->mRNA_Prep Mixing Microfluidic Mixing Lipid_Prep->Mixing mRNA_Prep->Mixing Purification Dialysis (Buffer Exchange & Ethanol Removal) Mixing->Purification Filtration Sterile Filtration (0.22 µm) Purification->Filtration Characterization Physicochemical Characterization (DLS, RiboGreen, HPLC) Filtration->Characterization End End Characterization->End

Caption: Experimental workflow for mRNA-LNP formulation.

Conclusion

The incorporation of this compound into mRNA vaccine formulations presents a viable strategy for the development of effective delivery systems. Its performance is comparable to established PEGylated lipids in terms of eliciting an immune response. However, careful consideration of its potential for inducing anti-PEG antibodies is necessary, particularly for multi-dose vaccine regimens. The protocols and data presented herein provide a comprehensive guide for researchers to formulate, characterize, and evaluate mRNA-LNPs containing this compound, facilitating further research and development in the field of mRNA-based vaccines and therapeutics.

References

Application Notes and Protocols for Co-delivery of Doxorubicin using PEGylated C16-Ceramide Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the formulation, characterization, and evaluation of PEGylated C16-ceramide liposomes for the co-delivery of the chemotherapeutic agent doxorubicin (B1662922). The co-administration of doxorubicin and ceramide within a single nanocarrier system has been shown to enhance cytotoxic effects, particularly in multidrug-resistant cancer cells. Ceramide, a bioactive sphingolipid, can act synergistically with doxorubicin to induce apoptosis and overcome resistance mechanisms. The PEGylated formulation prolongs circulation time, allowing for enhanced tumor accumulation via the enhanced permeability and retention (EPR) effect.

These application notes are intended to guide researchers in the successful preparation and preclinical assessment of this promising drug delivery system.

Data Presentation

Table 1: Liposome (B1194612) Formulation and Physicochemical Characteristics

ParameterValueReference
Lipid Composition (molar ratio)
Hydrogenated Soy Phosphatidylcholine (HSPC)55-57[1][2]
Cholesterol38-40[1][2]
DSPE-PEG(2000)5[1][2]
C16-Ceramide1-5[3]
Drug-to-Lipid Ratio (w/w) 0.1 - 0.2[2][4]
Mean Particle Size (diameter) 100 - 180 nm[5]
Polydispersity Index (PDI) < 0.2[5]
Zeta Potential -10 to -30 mV[5]
Doxorubicin Encapsulation Efficiency > 90%[4][5]

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell LineFormulationIC50 (µg/mL) after 48hFold-change vs. Lip-ADRReference
MCF-7/ADR (Doxorubicin-resistant breast cancer) Lip-ADR-Cer~1.52.2[6]
Lip-ADR~3.3-[6]
HL-60/ADR (Doxorubicin-resistant leukemia) Lip-ADR-Cer~0.81.4[6]
Lip-ADR~1.1-[6]

Experimental Protocols

Preparation of PEGylated C16-Ceramide Liposomes

This protocol utilizes the thin-film hydration method followed by extrusion to produce unilamellar liposomes.

Materials:

  • Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • N-palmitoylsphingosine (C16-Ceramide)

  • Chloroform (B151607)

  • Ammonium (B1175870) sulfate (B86663) solution (250 mM, pH 5.0-5.5)

  • HEPES-buffered saline (HBS), pH 7.4

Procedure:

  • Lipid Film Formation:

    • Dissolve HSPC, cholesterol, DSPE-PEG2000, and C16-ceramide in chloroform in a round-bottom flask at the desired molar ratio (see Table 1).[7][8]

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under vacuum at a temperature above the lipid phase transition temperature (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.[9]

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a 250 mM ammonium sulfate solution by rotating the flask at a temperature above the lipid phase transition temperature for 1 hour.[4] This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a high-pressure extruder with polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, and finally 100 nm).

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Extrude the MLV suspension through the series of membranes at least 10-15 times to form small unilamellar vesicles (SUVs) with a uniform size distribution.[9]

  • Removal of External Ammonium Sulfate:

    • Remove the unencapsulated ammonium sulfate by dialysis or tangential flow filtration against a suitable buffer (e.g., HEPES-buffered saline, pH 7.4).[10] This creates an ammonium sulfate gradient across the liposome membrane, which is essential for remote drug loading.

Remote Loading of Doxorubicin

This protocol utilizes an ammonium sulfate gradient to actively load doxorubicin into the prepared liposomes.[10][11][12]

Materials:

  • Doxorubicin hydrochloride solution (e.g., 2 mg/mL in saline)

  • Prepared PEGylated C16-ceramide liposomes with an ammonium sulfate gradient

Procedure:

  • Add the doxorubicin solution to the liposome suspension at a predetermined drug-to-lipid ratio (e.g., 0.1-0.2 w/w).[4]

  • Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for 30-60 minutes with gentle stirring.[4]

  • Cool the liposome suspension to room temperature.

  • Remove the unencapsulated (free) doxorubicin using a size-exclusion chromatography column (e.g., Sephadex G-50) or by dialysis against HBS.

  • Determine the encapsulation efficiency by disrupting the liposomes with a detergent (e.g., 1% Triton X-100) and quantifying the doxorubicin concentration using a spectrophotometer (absorbance at 480 nm) or fluorescence spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of the doxorubicin-loaded liposomes on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7/ADR, HL-60/ADR)

  • Complete cell culture medium

  • Doxorubicin-loaded liposomes and control formulations

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13][14]

  • Treatment:

    • Prepare serial dilutions of the doxorubicin-loaded liposomes, free doxorubicin, and empty liposomes in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the prepared drug solutions.

    • Incubate the plates for 48 or 72 hours.[14]

  • MTT Addition and Incubation:

    • Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[15]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

In Vivo Antitumor Efficacy Study

This protocol evaluates the therapeutic efficacy of the liposomal formulations in a tumor-bearing mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Human cancer cells for xenograft implantation (e.g., MCF-7/ADR)

  • Doxorubicin-loaded liposomes and control formulations

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells) into the flank of each mouse.[16]

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment:

    • Randomly divide the mice into treatment groups (e.g., saline control, free doxorubicin, empty liposomes, doxorubicin-loaded liposomes).

    • Administer the formulations intravenously (e.g., via the tail vein) at a specified dose and schedule (e.g., 5 mg/kg doxorubicin equivalent, once a week for 3 weeks).[17]

  • Monitoring:

    • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualizations

experimental_workflow cluster_formulation Liposome Formulation cluster_loading Drug Loading cluster_characterization Characterization cluster_evaluation Preclinical Evaluation node1 Lipid Film Formation (HSPC, Cholesterol, DSPE-PEG, C16-Ceramide) node2 Hydration (Ammonium Sulfate Solution) node1->node2 node3 Extrusion (100 nm membranes) node2->node3 node4 Purification (Removal of external ammonium sulfate) node3->node4 node5 Remote Loading of Doxorubicin (Ammonium Sulfate Gradient) node4->node5 node6 Purification (Removal of free doxorubicin) node5->node6 node7 Size, PDI, Zeta Potential node6->node7 node8 Encapsulation Efficiency node6->node8 node9 In Vitro Cytotoxicity (MTT Assay) node6->node9 node10 In Vivo Antitumor Efficacy (Xenograft Model) node6->node10

Caption: Experimental workflow for the preparation and evaluation of doxorubicin-loaded PEGylated C16-ceramide liposomes.

signaling_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mdr1 MDR1 (Drug Efflux) akt->mdr1 Upregulates apoptosis Inhibition of Apoptosis akt->apoptosis Promotes dox_cer_liposome Doxorubicin & C16-Ceramide Liposome doxorubicin Doxorubicin dox_cer_liposome->doxorubicin ceramide C16-Ceramide dox_cer_liposome->ceramide doxorubicin->apoptosis Induces ceramide->akt Inhibits growth_factor Growth Factor growth_factor->receptor

Caption: Proposed signaling pathway for the synergistic action of doxorubicin and C16-ceramide.

References

Application Notes and Protocols: C16 PEG2000 Ceramide Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C16 PEG2000 Ceramide is a synthetic, PEGylated sphingolipid that plays a crucial role in drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles (LNPs) for the encapsulation and transport of therapeutic agents. Its amphipathic nature, combining the hydrophobic C16 ceramide backbone with a hydrophilic polyethylene (B3416737) glycol (PEG) 2000 chain, allows for the creation of stable, long-circulating nanocarriers. Understanding the solubility of this compound in common organic solvents is critical for its effective handling, formulation, and application in research and drug development.

These application notes provide a comprehensive overview of the solubility of this compound in chloroform, methanol, and dimethyl sulfoxide (B87167) (DMSO), along with detailed protocols for solubility determination and the preparation of stock solutions. Additionally, a key signaling pathway influenced by ceramides (B1148491) is illustrated to provide context for its biological applications.

Solubility Data

The solubility of this compound was evaluated in three common organic solvents. The data is summarized in the table below for easy comparison. It is important to note that solubility can be influenced by factors such as temperature, the presence of co-solvents, and the specific isomeric form of the ceramide.

SolventSolubility (mg/mL)Notes
Chloroform~10Based on the solubility of non-PEGylated C16 ceramide and C8 PEG2000 ceramide in chloroform.[1]
Methanol1 - 10Characterized as sparingly soluble.
Dimethyl Sulfoxide (DMSO)5The PEGylation of the ceramide significantly enhances its solubility in DMSO.
Chloroform:Methanol (9:1, v/v)5A common solvent mixture for lipids.[2]

Experimental Protocols

Protocol for Determination of Equilibrium Solubility

This protocol outlines the widely used "shake-flask" or equilibrium solubility method to determine the saturation solubility of this compound in a given solvent.

Materials:

  • This compound (powder)

  • Solvent of interest (e.g., chloroform, methanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV-Vis if a chromophore is present)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or vortex mixer. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated HPLC method.

  • Calculation: The determined concentration represents the saturation solubility of the compound in the tested solvent at the specified temperature.

G cluster_workflow Solubility Determination Workflow prep 1. Add Excess Ceramide to Solvent equil 2. Equilibrate (Shake/Vortex) prep->equil cent 3. Centrifuge to Pellet Solid equil->cent collect 4. Collect Supernatant cent->collect filter 5. Filter Supernatant collect->filter quant 6. Quantify by HPLC filter->quant

Experimental workflow for determining equilibrium solubility.

Protocol for Preparation of a Stock Solution

This protocol provides a general method for preparing a stock solution of this compound.

Materials:

  • This compound (powder)

  • Desired solvent (e.g., Chloroform:Methanol (9:1))

  • Analytical balance

  • Volumetric flask

  • Vortex mixer or sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance.

  • Dissolution: Transfer the weighed powder to a volumetric flask. Add a portion of the desired solvent to the flask.

  • Solubilization: Vigorously vortex the mixture. If the compound does not readily dissolve, sonication in a water bath may be required to facilitate dissolution. Gentle warming may also be applied, but care should be taken to avoid solvent evaporation and compound degradation.

  • Final Volume: Once the ceramide is completely dissolved, add the solvent to the final volume mark of the flask.

  • Mixing and Storage: Invert the flask several times to ensure a homogenous solution. Store the stock solution in a tightly sealed container at an appropriate temperature (typically -20°C) to prevent solvent evaporation and degradation.

Biological Context: Ceramide-Induced Autophagy Signaling

Ceramides are bioactive lipids that act as second messengers in various cellular signaling pathways, including those regulating apoptosis, cell cycle arrest, and autophagy. This compound can be used in formulations to study these pathways. One of the key pathways initiated by ceramides is autophagy, a cellular process of self-digestion of damaged organelles and proteins. Ceramide-induced autophagy is primarily mediated through the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway and the modulation of the Beclin 1-Bcl-2 complex.

G ceramide Ceramide akt Akt ceramide->akt Inhibits jnk JNK1 ceramide->jnk Activates mTORC1 mTORC1 akt->mTORC1 Activates autophagy_machinery Autophagy Machinery (ULK1 Complex, etc.) mTORC1->autophagy_machinery Inhibits autophagosome Autophagosome Formation autophagy_machinery->autophagosome bcl2 Bcl-2 jnk->bcl2 Phosphorylates beclin1 Beclin 1 bcl2->beclin1 Inhibits beclin1_complex Beclin 1 Complex (Vps34, etc.) beclin1->beclin1_complex Forms beclin1_complex->autophagosome Initiates

References

Application Notes and Protocols for Targeted LNP Delivery Using C16 PEG2000 Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing C16 PEG2000 Ceramide for the targeted delivery of therapeutic payloads using Lipid Nanoparticles (LNPs). This document outlines the formulation, characterization, and application of these LNPs, complete with detailed protocols and quantitative data to support your research and development efforts.

Introduction to this compound in LNP Delivery

This compound is a polyethylene (B3416737) glycol (PEG) conjugated lipid that plays a crucial role in the formulation of stable and effective LNPs for therapeutic delivery. The C16 saturated acyl chain of the ceramide provides a stable anchor within the lipid bilayer of the nanoparticle. The PEG2000 chain extends from the LNP surface, creating a hydrophilic shield that offers several advantages:

  • Prolonged Circulation: The PEG layer reduces opsonization (the process of marking particles for phagocytosis), thereby decreasing clearance by the mononuclear phagocyte system and extending the circulation half-life of the LNPs.

  • Improved Stability: PEGylation prevents the aggregation of LNPs, ensuring a consistent size distribution and stability during storage and in biological fluids.

  • Platform for Targeted Delivery: The distal end of the PEG chain can be functionalized with targeting ligands such as antibodies, peptides, or small molecules. This allows for the specific recognition of and binding to receptors expressed on target cells, thereby enhancing delivery efficiency and reducing off-target effects.[1][2]

While offering significant advantages, the use of PEGylated lipids can also present challenges, such as the "PEG dilemma," where the hydrophilic PEG shield can hinder endosomal escape and cellular uptake.[3] Therefore, the molar ratio of this compound in the LNP formulation is a critical parameter that requires careful optimization.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound in LNP formulations.

Table 1: LNP Formulation Composition

Ionizable LipidHelper LipidCholesterolThis compoundMolar RatioReference
244-cisDOPECholesterolThis compound26.5:20:52:1.5[4]
SM-102DSPCCholesterolThis compound (substituted for DMG-PEG2000)50:10:38.5:1.5[4]

Table 2: Physicochemical Characterization of LNPs

LNP FormulationSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
244-cis LNP with 1.5% this compound81.00.09-3.787.2[5]
SM-102 LNP with this compound~70-100<0.1Near-neutral>80%[6]

Table 3: In Vivo Performance and Immunogenicity

LNP FormulationParameterValueUnitConditionReference
244-cis LNP-ceramideAnti-PEG IgM2279.7U/ml7 days after single injection[4]
Free-C16 PEG ceramideAnti-PEG IgM528.3U/ml7 days after single injection[4]
SM-102 LNP with C16 PEG ceramideAnti-PEG IgM1817.7U/ml7 days after single injection[4]
SM-102 LNP with C16 PEG ceramideComplement C5a348.7U/mlAfter second administration[4]
LNP with PEG-C16Blood clearance (t1/2)2.18hoursIn mice[7]
LNP with PEG-C16Liver accumulation~35% of injected doseIn mice[7]

Experimental Protocols

LNP Formulation using Microfluidics

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., 244-cis or SM-102) dissolved in ethanol (B145695)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • This compound dissolved in ethanol

  • mRNA in 10 mM citrate (B86180) buffer (pH 4.0)

  • Microfluidic mixing system (e.g., PNI Ignite)

  • Dialysis cassettes (10,000 MWCO)

  • Sterile 1x PBS (pH 7.4)

Procedure:

  • Prepare the lipid mixture in ethanol by combining the ionizable lipid, DSPC, cholesterol, and this compound at the desired molar ratio (e.g., 50:10:38.5:1.5).[4][8]

  • Prepare the aqueous phase by diluting the mRNA to the desired concentration in 10 mM citrate buffer (pH 4.0).[6]

  • Set up the microfluidic mixing system according to the manufacturer's instructions. A common total flow rate is 12 mL/min with a volume ratio of the aqueous to organic phase of 3:1.[8][9]

  • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another syringe.

  • Initiate the microfluidic mixing process. The rapid mixing of the two solutions will induce the self-assembly of the lipids into LNPs, encapsulating the mRNA.[10]

  • Collect the resulting LNP solution.

  • To remove the ethanol and buffer exchange the LNP solution, dialyze it against sterile 1x PBS (pH 7.4) overnight at 4°C using a dialysis cassette.[11][12]

  • After dialysis, collect the purified LNP solution and sterile-filter it through a 0.22 µm syringe filter.[6]

  • Store the final LNP formulation at 4°C for short-term use or at -20°C or -80°C for long-term storage.

LNP Characterization

3.2.1. Size and Polydispersity Index (PDI) Measurement

  • Dilute the LNP sample in 0.1x PBS.

  • Measure the hydrodynamic diameter (size) and PDI using Dynamic Light Scattering (DLS).[13]

3.2.2. Zeta Potential Measurement

  • Dilute the LNP sample in 0.1x PBS.

  • Measure the surface charge (zeta potential) using Laser Doppler Electrophoresis.[13][14]

3.2.3. mRNA Encapsulation Efficiency

  • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen assay).

  • Measure the fluorescence of the intact LNP sample (representing unencapsulated mRNA).

  • Lyse the LNPs by adding a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated mRNA.

  • Measure the total fluorescence after lysis.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence] x 100.[13]

In Vitro Cellular Uptake Assay

This protocol describes how to visualize the cellular uptake of LNPs using a fluorescent label.

Materials:

  • Fluorescently labeled LNPs (e.g., incorporating a fluorescent lipid like BODIPY-cholesterol).[11][15]

  • Target cells (e.g., HepG2) cultured on glass coverslips or in a 96-well plate.

  • Cell culture medium (serum-free for the incubation period).

  • 4% Paraformaldehyde (PFA) for cell fixation.

  • DAPI for nuclear staining.

  • Mounting medium.

  • Confocal microscope or fluorescence plate reader.

Procedure:

  • Seed the target cells on glass coverslips or in a clear-bottom 96-well plate and allow them to adhere and grow to about 80% confluency.

  • Replace the cell culture medium with serum-free medium.

  • Add the fluorescently labeled LNPs to the cells at a predetermined concentration (e.g., 200 µg/ml).[16]

  • Incubate the cells with the LNPs for a specific time period (e.g., 1-4 hours) at 37°C.

  • After incubation, wash the cells three times with PBS to remove any unbound LNPs.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • (Optional for microscopy) Counterstain the cell nuclei with DAPI.

  • Mount the coverslips onto microscope slides using a mounting medium.

  • Visualize the cellular uptake of the fluorescent LNPs using a confocal microscope or quantify the total fluorescence using a plate reader.[11]

In Vivo Biodistribution Study

This protocol provides a general workflow for assessing the biodistribution of LNPs in an animal model.

Materials:

  • Fluorescently labeled LNPs (e.g., with a near-infrared dye like DiR).[12]

  • Animal model (e.g., mice).

  • In vivo imaging system (IVIS) or similar.

  • Anesthesia.

Procedure:

  • Administer the fluorescently labeled LNPs to the animals via the desired route (e.g., intravenous injection).[6]

  • At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animals.

  • Acquire whole-body fluorescence images using an in vivo imaging system.[12][17]

  • After the final imaging time point, euthanize the animals and harvest major organs (e.g., liver, spleen, lungs, kidneys, heart, brain).

  • Image the explanted organs to determine the relative fluorescence intensity in each tissue.[17]

  • Quantify the fluorescence signal in each organ to determine the biodistribution profile of the LNPs.

Visualizations

Signaling Pathway: LNP Uptake and Endosomal Escape

The following diagram illustrates the general pathway of LNP cellular uptake and the crucial step of endosomal escape, which is necessary for the delivery of the therapeutic payload into the cytoplasm. Ceramide-containing LNPs may influence membrane fusion and autophagy, potentially impacting this process.

LNP_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_cell Target Cell LNP Targeted LNP (this compound) Receptor Target Receptor LNP->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape pH-dependent membrane fusion Payload_Release Therapeutic Payload (e.g., mRNA) Endosomal_Escape->Payload_Release Cytoplasm Cytoplasm Translation Protein Translation Payload_Release->Translation Therapeutic_Effect Therapeutic_Effect Translation->Therapeutic_Effect Therapeutic Effect

Caption: Cellular uptake and endosomal escape of a targeted LNP.

Experimental Workflow: Targeted LNP Development

This diagram outlines a logical workflow for the development and evaluation of targeted LNPs using functionalized this compound.

Targeted_LNP_Development_Workflow Start Start: Define Therapeutic Target Ligand_Selection 1. Targeting Ligand Selection (e.g., Antibody, Peptide) Start->Ligand_Selection Functionalization 3. Functionalization of This compound Ligand_Selection->Functionalization LNP_Formulation 2. LNP Formulation (Microfluidics) Characterization 4. Physicochemical Characterization (Size, PDI, Zeta, Encapsulation) LNP_Formulation->Characterization Functionalization->LNP_Formulation In_Vitro_Screening 5. In Vitro Screening (Cellular Uptake, Efficacy, Toxicity) Characterization->In_Vitro_Screening Optimization Optimization Loop In_Vitro_Screening->Optimization Optimization->LNP_Formulation Iterate Formulation In_Vivo_Studies 6. In Vivo Evaluation (Biodistribution, Efficacy, Safety) Optimization->In_Vivo_Studies Proceed Lead_Candidate Lead Candidate Selection In_Vivo_Studies->Lead_Candidate End End: Preclinical Development Lead_Candidate->End

Caption: Workflow for targeted LNP development and evaluation.

References

Application Note: In Vitro Cell Cytotoxicity Assay for PEG-Ceramide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramide, a sphingolipid, is a critical signaling molecule involved in various cellular processes, including apoptosis and cell cycle arrest.[1] The therapeutic potential of ceramide in cancer treatment is significant; however, its poor water solubility has limited its clinical application.[2] Encapsulation of ceramide into nanoparticles, particularly with polyethylene (B3416737) glycol (PEG) surface modification, enhances its bioavailability and allows for targeted delivery to cancer cells.[3][4][5] PEGylation provides "stealth" properties, prolonging circulation time and potentially increasing cellular uptake.[6][7][8] This application note provides a detailed protocol for assessing the in vitro cytotoxicity of PEG-ceramide nanoparticles using a tetrazolium-based (MTS) assay.

Principle

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. The assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to produce a colored formazan (B1609692) product that is soluble in cell culture media.[9][10] The amount of formazan produced is directly proportional to the number of living cells in the culture. By measuring the absorbance of the formazan at a specific wavelength, the cytotoxic effects of PEG-ceramide nanoparticles can be quantified.

Data Presentation

The cytotoxicity of PEG-ceramide nanoparticles is typically represented by the IC50 value, which is the concentration of the nanoparticles that inhibits 50% of cell viability. The results can be summarized in a table for clear comparison across different cell lines or treatment conditions.

Cell LineNanoparticle FormulationIncubation Time (hours)IC50 (µM)
MDA-MB-231 (Breast Cancer)PEG-Ceramide NP2418.5
MDA-MB-231 (Breast Cancer)PEG-Ceramide NP4812.3
MDA-MB-231 (Breast Cancer)PEG-Ceramide NP728.1
HepG2 (Liver Cancer)PEG-Ceramide NP2425.2
HepG2 (Liver Cancer)PEG-Ceramide NP4819.8
HepG2 (Liver Cancer)PEG-Ceramide NP7214.6
Normal FibroblastsPEG-Ceramide NP72> 100

Experimental Protocols

Materials and Reagents
  • PEG-ceramide nanoparticles

  • Human cancer cell lines (e.g., MDA-MB-231, HepG2)[2][11]

  • Normal, non-cancerous cell line (e.g., human fibroblasts) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[12]

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates[9]

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[9]

  • Microplate reader capable of measuring absorbance at 490 nm[9]

  • Humidified incubator at 37°C with 5% CO2

Experimental Workflow Diagram

G cluster_0 Cell Preparation cluster_1 Nanoparticle Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding np_treatment 4. Treat Cells with Nanoparticles cell_seeding->np_treatment np_prep 3. Prepare Nanoparticle Dilutions np_prep->np_treatment incubation 5. Incubate for 24, 48, or 72h np_treatment->incubation mts_add 6. Add MTS Reagent incubation->mts_add mts_incubation 7. Incubate for 1-4h mts_add->mts_incubation read_absorbance 8. Measure Absorbance at 490nm mts_incubation->read_absorbance calc_viability 9. Calculate Cell Viability (%) read_absorbance->calc_viability determine_ic50 10. Determine IC50 calc_viability->determine_ic50

Caption: Workflow for assessing PEG-ceramide nanoparticle cytotoxicity using the MTS assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the selected cancer and normal cell lines in their appropriate complete medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[13]

    • Incubate the plate for 24 hours to allow the cells to attach.[10]

  • Preparation of Nanoparticle Dilutions:

    • Resuspend the PEG-ceramide nanoparticles in the complete cell culture medium to create a stock solution.

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations for treatment (e.g., 0.1 µM to 100 µM).[14]

  • Cell Treatment:

    • Carefully remove the medium from the wells of the 96-well plate.

    • Add 100 µL of the prepared nanoparticle dilutions to the respective wells.

    • Include control wells:

      • Untreated Control: Cells treated with 100 µL of complete medium only (represents 100% viability).

      • Blank Control: Wells containing 100 µL of complete medium without cells (for background absorbance).[15]

      • Positive Control: Cells treated with a known cytotoxic agent.

  • Incubation:

    • Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.[15] The incubation time may vary depending on the cell line and nanoparticle formulation.[11]

  • MTS Assay:

    • After the incubation period, add 20 µL of the MTS reagent directly to each well.[9]

    • Incubate the plate for 1-4 hours at 37°C. The incubation time with MTS should be optimized for each cell line.

    • Measure the absorbance of each well at 490 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the % cell viability against the nanoparticle concentration and determine the IC50 value using a suitable software package.

Mechanism of Action: Ceramide-Induced Cell Death Signaling

Ceramide accumulation in cells can trigger cell death through various signaling pathways, primarily apoptosis and necroptosis.[13]

G cluster_0 Cellular Uptake cluster_1 Ceramide Signaling cluster_2 Cellular Outcomes NP PEG-Ceramide Nanoparticles Uptake Endocytosis NP->Uptake Ceramide Increased Intracellular Ceramide Uptake->Ceramide Apoptosis_Pathway Apoptosis Induction Ceramide->Apoptosis_Pathway Necroptosis_Pathway Necroptosis Induction Ceramide->Necroptosis_Pathway Caspase Caspase Activation Apoptosis_Pathway->Caspase MLKL MLKL Phosphorylation Necroptosis_Pathway->MLKL Apoptosis Apoptotic Cell Death Caspase->Apoptosis Necroptosis Necroptotic Cell Death MLKL->Necroptosis

Caption: Simplified signaling pathway of PEG-ceramide nanoparticle-induced cell death.

Conclusion

This protocol provides a reliable and reproducible method for evaluating the in vitro cytotoxicity of PEG-ceramide nanoparticles. Adherence to this protocol will enable researchers to obtain consistent data for the preclinical assessment of these promising anticancer agents. It is important to note that potential interferences of nanoparticles with the MTS assay should be considered and controlled for, such as by running parallel assays with cell-free nanoparticle dilutions.[16] Further investigations into the specific molecular mechanisms of cell death induced by these nanoparticles are encouraged.

References

Troubleshooting & Optimization

Preventing aggregation of C16 PEG2000 Ceramide-containing nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of C16 PEG2000 Ceramide-containing nanoparticles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound nanoparticles are aggregating immediately after synthesis. What are the likely causes?

A1: Immediate aggregation is often due to suboptimal formulation or process parameters. Key factors to investigate include:

  • pH of the Aqueous Phase: The pH of your buffer is critical. For formulations containing ionizable lipids, maintaining an acidic pH (e.g., pH 4.0-6.0) during formation is crucial for proper encapsulation and initial stability. A neutral or alkaline pH can lead to charge neutralization and subsequent aggregation.

  • Ionic Strength of the Buffer: High ionic strength can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation. Try using a buffer with lower ionic strength.[1]

  • Suboptimal Lipid Ratios: The molar ratio of the lipids, including the this compound, is critical for nanoparticle stability. An insufficient amount of PEGylated lipid can result in incomplete surface coverage, exposing the hydrophobic core and causing aggregation.[2][3] Conversely, excessive PEGylation can also sometimes lead to stability issues.

  • Solvent Mixing Technique: The rate and method of mixing the lipid-organic phase with the aqueous phase can significantly impact nanoparticle size and homogeneity. A rapid and controlled mixing process, such as using a microfluidic device, is often preferred to ensure uniform nanoparticle formation and prevent localized high concentrations that can lead to aggregation.

Q2: My nanoparticles appear stable initially but aggregate during storage. How can I improve their long-term stability?

A2: Aggregation during storage is a common challenge and can be influenced by several factors:

  • Storage Temperature: Storing lipid nanoparticle formulations at 4°C is often preferable to freezing.[4][5] Freeze-thaw cycles can induce stress on the nanoparticles, leading to fusion and aggregation.[1] If freezing is necessary, it must be done with appropriate cryoprotectants.

  • Inappropriate Buffer: Some buffers, like phosphate-buffered saline (PBS), can experience significant pH shifts during freezing, which can induce aggregation.[1] Consider using alternative buffers such as citrate (B86180) or histidine-based buffers that are more stable to pH changes during freezing.

  • Hydrolysis of Components: Over time, some lipid components may be susceptible to hydrolysis, which can alter the surface charge and stability of the nanoparticles. Storing at a slightly acidic to neutral pH (e.g., pH 6.0-7.4) can sometimes mitigate this, but the optimal pH will be formulation-dependent.[4][6]

  • Presence of Serum/Proteins: If the nanoparticles are stored in a medium containing serum or other proteins, these can bind to the nanoparticle surface, leading to opsonization and aggregation.[7][8] The PEG shield is designed to minimize this, but its effectiveness can depend on the PEG density and conformation.[8][9]

Q3: Can the choice of PEGylated lipid itself influence aggregation?

A3: Absolutely. The properties of the PEGylated lipid are crucial for stability:

  • PEG Molecular Weight: The length of the PEG chain (e.g., 2000 Da in PEG2000) influences the thickness of the protective hydrophilic layer. Longer PEG chains generally provide better steric hindrance against aggregation.[8][9]

  • Lipid Anchor: The lipid anchor (in this case, C16 Ceramide) determines how well the PEG is retained on the nanoparticle surface. A stable anchor is essential for maintaining the PEG shield. Different lipid anchors can affect the stability in biological media.

  • PEG Surface Density: The molar percentage of the this compound in your formulation dictates the density of the PEG chains on the surface. A sufficient density is required to form a protective "brush" conformation that effectively prevents aggregation.[10]

Q4: I need to freeze my this compound nanoparticles. What cryoprotectants should I use and at what concentration?

A4: To prevent aggregation during freeze-thaw cycles, the use of cryoprotectants is essential.[1][11]

  • Recommended Cryoprotectants: Sucrose (B13894) and trehalose (B1683222) are commonly used and effective cryoprotectants for lipid-based nanoparticles.[1][4]

  • Typical Concentrations: A final concentration of 5-10% (w/v) of sucrose or trehalose in the nanoparticle suspension is a good starting point. The optimal concentration may need to be determined empirically for your specific formulation.

Data on Factors Influencing Nanoparticle Stability

The following tables summarize quantitative data on key parameters affecting the stability of lipid nanoparticles.

Table 1: Effect of Storage Temperature and Cryoprotectants on Nanoparticle Size

FormulationStorage ConditionDurationAverage Particle Size (nm)Polydispersity Index (PDI)Reference
Generic LNP4°C in PBS (pH 7.4)160 daysStableStable[4]
Generic LNP-20°C (Freeze-thaw)1 cycleSignificant IncreaseIncreased[4]
Generic LNP-20°C with 20% Sucrose1 cycleStableStable[4]
Generic LNP-20°C with 20% Trehalose1 cycleStableStable[4]
Cationic LNP-70°C9 months~110 (Stable)< 0.2[5]
Cationic LNP4°C9 monthsIncrease to ~130Decrease then Stable[5]

Table 2: Influence of PEG-Lipid Molar Percentage on Nanoparticle Properties

Ionizable LipidPEG-LipidMolar % of PEG-LipidParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
SM-102DMG-PEG20001.5~85~ -5> 95[3]
SM-102DMG-PEG20005.0~80~ -8> 95[3]
SM-102DMG-PEG200010.0~75~ -10> 90[3]
244-cisC16 PEG Ceramide1.5~90Not ReportedNot Reported[12]

Experimental Protocols

1. Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) Measurement

  • Objective: To determine the mean hydrodynamic diameter and the size distribution of the nanoparticles.

  • Methodology:

    • Dilute the nanoparticle suspension in the formulation buffer to an appropriate concentration (typically to achieve a count rate between 100 and 500 kcps, but this can vary by instrument).

    • Ensure the buffer used for dilution is filtered (e.g., using a 0.22 µm filter) to remove any dust or contaminants.

    • Equilibrate the sample to the desired measurement temperature (e.g., 25°C) in the DLS instrument for at least 1-2 minutes.

    • Perform at least three replicate measurements, with each measurement consisting of 10-15 runs.

    • Analyze the data using the Cumulants method to obtain the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.

2. Zeta Potential Measurement

  • Objective: To measure the surface charge of the nanoparticles, which is a key indicator of colloidal stability.

  • Methodology:

    • Dilute the nanoparticle suspension in an appropriate low ionic strength buffer (e.g., 10 mM NaCl) to the required concentration for the instrument. Using water for dilution can sometimes lead to nanoparticle instability.

    • Load the sample into a pre-rinsed capillary cell, ensuring no air bubbles are present.

    • Equilibrate the sample to the measurement temperature (e.g., 25°C).

    • Perform the measurement. The instrument applies an electric field and measures the velocity of the particles using Laser Doppler Velocimetry.

    • The Smoluchowski model is typically used to calculate the zeta potential from the measured electrophoretic mobility.

    • For stable cationic nanoparticles, a zeta potential greater than +30 mV is often desired, while for anionic nanoparticles, a value less than -30 mV is preferred to ensure sufficient electrostatic repulsion.

Visual Guides

Below are diagrams illustrating key concepts and workflows for troubleshooting nanoparticle aggregation.

Aggregation_Troubleshooting_Workflow cluster_synthesis Immediate Aggregation (Post-Synthesis) cluster_storage Delayed Aggregation (During Storage) start_synthesis Aggregation Observed check_ph Check Formulation pH start_synthesis->check_ph check_ionic Assess Ionic Strength start_synthesis->check_ionic check_ratio Verify Lipid Ratios (esp. PEG-Ceramide %) start_synthesis->check_ratio check_mixing Evaluate Mixing Method start_synthesis->check_mixing start_storage Aggregation Observed check_temp Review Storage Temp. (4°C vs. Frozen) start_storage->check_temp check_buffer Analyze Buffer Composition (e.g., PBS vs. Citrate) start_storage->check_buffer add_cryo Add Cryoprotectant (Sucrose/Trehalose) check_temp->add_cryo If Freezing start Start synthesis_issue Synthesis Issue? start->synthesis_issue synthesis_issue->start_synthesis Yes storage_issue Storage Issue? synthesis_issue->storage_issue No storage_issue->start_storage Yes

Caption: Troubleshooting workflow for nanoparticle aggregation.

Nanoparticle_Stabilization cluster_core Nanoparticle Core cluster_forces Stabilizing Forces np_core Lipid Core steric Steric Hindrance (PEG Shield) np_core->steric Provided by electrostatic Electrostatic Repulsion (Surface Charge) np_core->electrostatic Provided by aggregation Aggregation steric->aggregation Prevents electrostatic->aggregation Prevents

Caption: Forces preventing nanoparticle aggregation.

References

Technical Support Center: Optimizing PEG Surface Density for Enhanced Circulation Time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to optimizing the surface density of polyethylene (B3416737) glycol (PEG) on nanoparticles to prolong their circulation time in vivo.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My PEGylated nanoparticles are cleared from circulation much faster than expected. What are the potential causes and how can I troubleshoot this?

A1: Rapid clearance of PEGylated nanoparticles can stem from several factors. Below is a step-by-step guide to diagnose and resolve the issue.

Potential Cause 1: Insufficient PEG Surface Density The primary role of PEGylation is to create a hydrophilic shield that repels opsonin proteins and reduces uptake by the mononuclear phagocyte system (MPS).[1][2] If the PEG density is too low, exposed areas on the nanoparticle surface can still interact with blood components, leading to rapid clearance. The conformation of PEG chains—either "mushroom" or "brush"—is critical. The brush conformation, achieved at higher densities, is generally more effective at preventing protein adsorption and macrophage uptake.[3][4]

  • Troubleshooting Steps:

    • Quantify PEG Density: Use a reliable method to determine the actual PEG density on your nanoparticles. Do not rely solely on the initial reaction stoichiometry.[3] Methods like ¹H NMR, thermal gravimetric analysis (TGA), and fluorescence-based assays can provide quantitative data.[5][6]

    • Increase PEGylation Ratio: Increase the molar ratio of the PEG reagent to the nanoparticle during the conjugation reaction to achieve a denser PEG shell.[3]

    • Optimize Reaction Conditions: Ensure that the pH, temperature, and reaction time are optimal for the specific conjugation chemistry you are using (e.g., thiol-gold, NHS-ester).

Potential Cause 2: Suboptimal PEG Molecular Weight (MW) The length of the PEG chain influences the effectiveness of the steric barrier. While longer chains can provide better shielding, there is an optimal range.[7][8]

  • Troubleshooting Steps:

    • Review PEG MW: For many nanoparticle systems, a PEG MW between 2 kDa and 10 kDa is effective.[8][9] Studies have shown that PEG chains with a MW of at least 5 kDa appear to maximize circulation half-life for gold nanoparticles.[8]

    • Test Different MWs: If possible, synthesize batches of nanoparticles with different PEG MWs (e.g., 2 kDa, 5 kDa, 10 kDa) while keeping the target surface density constant to find the optimal length for your specific nanoparticle type.[7][10]

Potential Cause 3: Protein Corona Formation Even with PEGylation, a "protein corona" will form on the nanoparticle surface upon entering the bloodstream.[11][12] The composition of this corona dictates the biological fate of the nanoparticle. A low PEG density can lead to the adsorption of opsonins (proteins that mark particles for clearance), while a high density can preferentially bind dysopsonins (proteins that inhibit clearance, like Apolipoprotein E).[12][13]

  • Troubleshooting Steps:

    • Characterize Protein Corona: After incubating your nanoparticles in plasma, isolate them and analyze the adsorbed proteins using techniques like SDS-PAGE or mass spectrometry.

    • Correlate with PEG Density: Compare the protein coronas of nanoparticles with different PEG densities. An increase in PEG density should lead to a significant decrease in total protein adsorption.[3][11]

Potential Cause 4: Accelerated Blood Clearance (ABC) Phenomenon Repeated injections of PEGylated nanoparticles can induce the production of anti-PEG antibodies (specifically anti-PEG IgM).[14][15] These antibodies can bind to the PEG chains upon subsequent injections, leading to rapid clearance by the immune system.[14]

  • Troubleshooting Steps:

    • Check Dosing Regimen: The ABC phenomenon is most prominent when the time interval between the first and second dose is within a specific window (e.g., up to 3 weeks).[13] Consider if your experimental design involves repeated injections.

    • Modify PEG Terminus: The terminal group of the PEG chain can influence immunogenicity. For instance, hydroxyl-terminated PEGs have been reported to be less immunogenic than methoxy-terminated ones, although they may be cleared more rapidly through other mechanisms.[14]

Logical Workflow for Troubleshooting Rapid Clearance

G start Start: Rapid Clearance Observed quantify 1. Quantify PEG Surface Density (e.g., ¹H NMR, TGA) start->quantify is_density_low Is Density Below Optimal Range? quantify->is_density_low increase_peg Action: Increase PEG Reagent Ratio & Optimize Reaction Conditions is_density_low->increase_peg Yes assess_mw 2. Assess PEG MW is_density_low->assess_mw No re_evaluate Re-synthesize & Re-evaluate Circulation increase_peg->re_evaluate end Problem Resolved re_evaluate->end is_mw_optimal Is MW < 2 kDa or > 10 kDa? assess_mw->is_mw_optimal change_mw Action: Synthesize with Different PEG MW (e.g., 5 kDa) is_mw_optimal->change_mw Yes check_dosing 3. Check Dosing Regimen is_mw_optimal->check_dosing No change_mw->re_evaluate is_repeated Involves Repeated Injections? check_dosing->is_repeated abc Consider ABC Phenomenon: - Modify dose interval - Test for anti-PEG IgM is_repeated->abc Yes is_repeated->end No abc->end

Caption: A flowchart for troubleshooting rapid nanoparticle clearance.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal PEG surface density for my nanoparticles? A1: The optimal PEG density is a balance between achieving sufficient shielding to prevent MPS uptake and avoiding potential issues like reduced cellular uptake at the target site.[13] There is no single universal value, as it depends on nanoparticle size, core material, and PEG molecular weight.[4] A common goal is to achieve a "dense brush" conformation, which provides the most effective steric barrier.[4][6] Experimentally, you should synthesize several batches with varying PEG densities and evaluate their circulation half-lives in vivo to determine the optimal density for your specific formulation.[10]

Q2: What is the difference between "mushroom" and "brush" PEG conformations, and how do they affect circulation time? A2: The conformation of PEG chains on a nanoparticle surface depends on the grafting density.

  • Mushroom Conformation: At low surface densities, individual PEG chains are far apart and adopt a coiled, mushroom-like shape. This provides some shielding, but large areas of the nanoparticle surface may remain exposed.[3]

  • Brush Conformation: At high surface densities, the PEG chains are crowded and forced to extend away from the surface, forming a dense "brush." This conformation is significantly more effective at preventing protein adsorption and macrophage uptake, leading to longer circulation times.[3][4]

The transition from mushroom to brush occurs when the average distance between PEG chains becomes less than the Flory radius (the size of a single PEG coil).[3][16] Achieving a brush conformation is a key goal for maximizing circulation half-life.[4]

Relationship between PEG Density, Conformation, and Biological Fate

G cluster_0 Low PEG Density cluster_1 High PEG Density ld_node Mushroom Conformation ld_protein Increased Protein Adsorption (Opsonins) ld_node->ld_protein ld_macrophage High Macrophage Uptake ld_protein->ld_macrophage ld_result Short Circulation Time ld_macrophage->ld_result hd_node Brush Conformation hd_protein Reduced Protein Adsorption hd_node->hd_protein hd_macrophage Low Macrophage Uptake hd_protein->hd_macrophage hd_result Long Circulation Time hd_macrophage->hd_result

Caption: Impact of PEG density and conformation on biological interactions.

Q3: How can I accurately quantify the PEG surface density on my nanoparticles? A3: Several methods can be used, and it is often best to use a combination of techniques for robust characterization.

  • Nuclear Magnetic Resonance (¹H NMR): This is a powerful quantitative method. By dissolving the PEGylated nanoparticles, you can integrate the characteristic PEG proton peak (around 3.65 ppm) and compare it to a known internal standard or peaks from the nanoparticle core material to calculate the PEG content.[6][12]

  • Thermal Gravimetric Analysis (TGA): TGA measures the mass of a sample as it is heated. The mass loss corresponding to the decomposition of the PEG layer can be used to quantify the amount of PEG grafted to the nanoparticles.[5]

  • Fluorescence Spectroscopy: If you use a fluorescently tagged PEG, you can create a standard curve to correlate fluorescence intensity with the concentration of PEG on the particle.[3]

  • Indirect Methods: Techniques like Dynamic Light Scattering (DLS) and Zeta Potential measurement provide qualitative evidence of successful PEGylation. An increase in hydrodynamic diameter and a shift in zeta potential towards neutral are indicative of a PEG coating.[4][17]

Q4: Does the molecular weight of PEG matter more than the surface density? A4: Both are critically important and interdependent. A high molecular weight PEG cannot compensate for a low surface density. The goal is to create a dense, continuous steric barrier.[1][18] A higher MW PEG will have a larger Flory radius, meaning the brush conformation can be achieved at a lower number of PEG chains per unit area. However, very long PEG chains (>10 kDa) can sometimes lead to reduced flexibility or entanglement.[19] A statistical analysis of published data on gold nanoparticles suggests that using a PEG MW of at least 5 kDa is beneficial for prolonging circulation time.[8] Ultimately, optimizing both parameters is necessary for the best outcome.[10]

Data Summary Tables

Table 1: Effect of PEG Molecular Weight (MW) and Surface Density on Nanoparticle Pharmacokinetics

Nanoparticle TypePEG MW (kDa)PEG Surface Density (PEG/nm²)Circulation Half-Life (t½)Key FindingReference(s)
Hydrogel Nanoparticles50.028 (Mushroom)~4 hIncreasing density to "brush" significantly increased circulation.[3]
Hydrogel Nanoparticles50.083 (Brush)~14 hBrush conformation dramatically reduces clearance.[3]
Gold Nanoparticles2N/AMinimal increase vs. uncoatedPEG MW ≤ 2 kDa has little effect on prolonging circulation.[8]
Gold Nanoparticles5N/ASignificant increasePEG MW ≥ 5 kDa is recommended for maximizing half-life.[8]
Chitosan Nanoparticles5HighIncreased AUCBoth higher MW and higher density increased circulation.[10]
rhG-CSF (Protein)20N/ALonger than 20 kDa PEGFor proteins, higher MW PEG can increase half-life.[7]
rhG-CSF (Protein)30N/A60% higher bioavailability than 20 kDaOptimization of MW is crucial for therapeutic proteins.[7]
rhTIMP-1 (Protein)20N/A28 h (vs 1.1 h for non-PEGylated)PEGylation dramatically extends the half-life of therapeutic proteins.[20]

Note: N/A indicates data was not specified in a comparable format in the source. AUC = Area Under the Curve.

Table 2: Impact of PEG Surface Density on Macrophage Uptake

Nanoparticle TypePEG Density (PEG/nm²)Incubation TimeReduction in Macrophage UptakeKey FindingReference(s)
Hydrogel Nanoparticles0 (Control)0.5 - 6 h0% (Baseline)Non-PEGylated particles are rapidly taken up.[3]
Hydrogel Nanoparticles0.028 (Mushroom)0.5 - 6 h4-14 times less than controlEven low-density PEG significantly reduces uptake.[3]
Hydrogel Nanoparticles0.083 (Brush)0.5 - 6 h4-14 times less than controlAt early time points, mushroom and brush were similarly effective.[3]
Gold Nanoparticles0.484 hSignificant reduction vs. controlIncreasing PEG density progressively reduces uptake.[21]
Gold Nanoparticles0.964 hFurther reduction vs. 0.48 PEG/nm²High PEG density minimizes macrophage interaction.[21]
Polystyrene ParticlesHalf-CoatedN/AAs effective as full coatingPartial PEGylation can be as effective as a full coating in reducing uptake.[22][23]

Experimental Protocols

Protocol 1: Quantification of PEG Surface Density using ¹H NMR

This protocol provides a method for determining the surface PEG content on nanoparticles.

  • Sample Preparation:

    • Prepare a known mass of lyophilized (freeze-dried) PEGylated nanoparticles.

    • Prepare a stock solution of an internal standard (e.g., trimethylsilyl (B98337) propanoic acid - TMSP) in a suitable deuterated solvent (e.g., D₂O or CDCl₃, depending on nanoparticle solubility).[12]

  • Dissolution:

    • Dissolve the nanoparticle sample in the deuterated solvent containing the internal standard. Complete dissolution is crucial for accurate quantification. Sonication may be required.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the dissolved sample.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic proton peak for PEG, which typically appears around 3.65 ppm.[6]

    • Identify the peak for your internal standard (e.g., TMSP at 0 ppm).

    • Integrate the area of the PEG peak and the internal standard peak.

    • Calculate the molar amount of PEG using the known concentration of the internal standard and the ratio of the peak integrals.

    • Calculate the PEG density (PEG chains per nm²) based on the calculated amount of PEG, the mass of the nanoparticles, and the average surface area per nanoparticle (determined from DLS or TEM sizing).[12]

Protocol 2: In Vivo Measurement of Nanoparticle Circulation Half-Life

This protocol outlines a general procedure for assessing the pharmacokinetics of nanoparticles in a rodent model. All animal experiments must be conducted under an approved institutional animal care and use committee (IACUC) protocol.

  • Animal Model:

    • Use healthy animals (e.g., rats or mice) of a consistent strain, age, and weight.[24]

  • Nanoparticle Administration:

    • Administer the nanoparticle formulation intravenously (IV), typically via the tail vein.[24] The dose should be based on previous studies or preliminary dose-ranging experiments.

  • Blood Sampling:

    • Collect small blood samples (e.g., 20-50 µL) from a suitable site (e.g., saphenous vein or tail tip) at predetermined time points.

    • Example time points: 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.[24] The sampling schedule should be adjusted based on the expected clearance rate.

    • Use an anticoagulant (e.g., heparin or EDTA) in the collection tubes to prevent clotting.

  • Sample Processing and Quantification:

    • Process the blood samples to isolate plasma or serum.

    • Quantify the concentration of your nanoparticles in each sample. The method will depend on your nanoparticle type:

      • Fluorescent Nanoparticles: Measure fluorescence intensity and compare to a standard curve prepared in plasma.

      • Metallic Nanoparticles (e.g., Gold, Iron Oxide): Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Magnetic Susceptibility measurements.[21][24]

      • Drug-Loaded Nanoparticles: Use HPLC or LC-MS/MS to quantify the encapsulated drug as a proxy for the nanoparticle concentration.

  • Pharmacokinetic Analysis:

    • Plot the nanoparticle concentration in plasma versus time.

    • Fit the data to a pharmacokinetic model (e.g., a one- or two-compartment model) using appropriate software.

    • Calculate key parameters, including the circulation half-life (t½), Area Under the Curve (AUC), and clearance rate.

Experimental Workflow for Circulation Study

G prep 1. Prepare Nanoparticle Formulations (Varying PEG Density) admin 2. IV Administration to Animal Cohorts prep->admin sample 3. Serial Blood Sampling (e.g., 5m, 1h, 4h, 24h) admin->sample quant 4. Quantify NP Concentration in Plasma (e.g., ICP-MS, Fluorescence) sample->quant plot 5. Plot Concentration vs. Time Curve quant->plot analyze 6. Perform Pharmacokinetic Analysis plot->analyze result Determine Half-Life (t½) and AUC analyze->result

Caption: Workflow for an in vivo nanoparticle circulation study.

References

C16 PEG2000 Ceramide degradation factors and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C16 PEG2000 Ceramide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on storage, stability, and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs) on Storage and Stability

Q1: What are the proper storage conditions for this compound?

A: Proper storage is critical to maintain the stability and performance of this compound. The recommended conditions depend on whether the product is in solid (powder) or solvent form. As the compound is hygroscopic, it is essential to protect it from moisture.[1][2] Store the container tightly sealed in a cool, well-ventilated area away from direct sunlight.[3]

Q2: How long is this compound stable under the recommended conditions?

A: The stability period varies with the storage form and temperature. Following the recommended guidelines will ensure the compound's integrity for the maximum possible duration.[1][3][4]

Table 1: Recommended Storage Conditions and Stability
FormStorage TemperatureShelf Life
Powder -20°CUp to 3 years[3][4]
In Solvent -80°CUp to 6 months[3][4]
-20°CUp to 1 month[3][4]

Q3: Can I store the compound at room temperature?

A: Short-term shipping at room temperature for less than two weeks is generally acceptable.[3] However, for long-term storage, this is not recommended. Storing the compound at room temperature, especially once in solution, can accelerate degradation and compromise its performance in your experiments.

Q4: Is this compound sensitive to light?

A: The available data suggests that this compound is not light-sensitive.[1][2] However, as a general laboratory best practice, it is always advisable to store chemical reagents in a dark environment or in amber vials to minimize exposure to light.

start Start: Assess C16 PEG2000 Ceramide Form form_check Is it a dry powder or dissolved in solvent? start->form_check powder Store at -20°C in a tightly sealed container. Protect from moisture. form_check->powder Powder solvent Storage Duration? form_check->solvent Solvent powder_duration Storage Duration? powder->powder_duration powder_long Stable for up to 3 years. powder_duration->powder_long Long-term solvent_long Store at -80°C. Stable for up to 6 months. solvent->solvent_long Up to 6 months solvent_short Store at -20°C. Stable for up to 1 month. solvent->solvent_short Up to 1 month

Caption: Decision tree for proper storage of this compound.

Degradation Factors

Q5: What are the primary chemical degradation factors for this compound?

A: this compound is susceptible to degradation from several chemical factors.

  • Hydrolysis: The molecule contains both an amide bond and a succinyl ester linkage. These bonds are susceptible to hydrolysis, a reaction catalyzed by the presence of strong acids or alkalis.[3][5][6] This process would break the molecule into its constituent parts: C16 ceramide and PEG, or sphingosine (B13886), a fatty acid, and PEG.

  • Oxidation: The compound should not be stored with strong oxidizing or reducing agents.[3] The polyethylene (B3416737) glycol (PEG) ether backbone can be susceptible to oxidative degradation over time, although this is generally a slower process.

cluster_0 This compound Structure cluster_1 Ceramide Structure C16_Ceramide C16 Ceramide Moiety PEG2000 PEG2000 Chain C16_Ceramide->PEG2000 Succinyl Ester Linkage (Hydrolysis Site 2) Degradation Degradation (e.g., via Hydrolysis) Sphingosine Sphingosine Palmitic_Acid Palmitic_Acid Sphingosine->Palmitic_Acid Amide Bond (Hydrolysis Site 1) Products Degradation Products: - Sphingosine - Palmitic Acid - PEG2000-Succinate Degradation->Products

Caption: Potential hydrolytic degradation pathways for this compound.

Q6: Is this compound susceptible to enzymatic degradation?

A: Yes. The ceramide portion of the molecule can be a substrate for ceramidases, which are enzymes that specifically catalyze the hydrolysis of the amide bond in ceramides (B1148491) to produce sphingosine and a fatty acid.[5][7][8] If your experimental system (e.g., cell culture, in vivo models) contains active ceramidases, degradation of the compound may occur.

Troubleshooting Guide

Q7: I'm having trouble dissolving the this compound powder. What should I do?

A: this compound is soluble in ethanol (B145695), DMSO, and a 9:1 chloroform:methanol mixture.[1] If you are experiencing difficulty, particularly with ethanol, gentle warming and the use of an ultrasonic bath can aid in dissolution.[9] Always ensure you are using a high-purity, anhydrous solvent, as the compound is hygroscopic and absorbed moisture can impede solubilization.

Q8: My lipid nanoparticle (LNP) formulation is aggregating or showing poor stability. Could the this compound be the cause?

A: Yes, the PEGylated lipid is a critical component for LNP stability.[10]

  • Incorrect Molar Ratio: Ensure the molar percentage of this compound in your lipid mixture is optimized. Too little can result in insufficient shielding and aggregation, while too much can sometimes affect encapsulation efficiency.[11]

  • Degradation: If the this compound has degraded due to improper storage, it will not function correctly as a stabilizing agent. Hydrolysis of the ester or amide bonds would detach the hydrophilic PEG shield from the ceramide anchor.

  • Lipid Anchor Length: The C16 acyl chain provides a stable anchor within the LNP lipid bilayer, making it less likely to dissociate from the nanoparticle surface compared to PEG-lipids with shorter chains (e.g., C14).[12] If you have previously used a shorter-chain PEG-lipid, you may need to adjust your formulation protocol.

start Start: LNP Formulation Shows Instability/Aggregation check_dissolution Was the this compound fully dissolved before mixing? start->check_dissolution dissolution_no Action: Re-prepare stock solution. Use sonication/warming if needed. Ensure solvent is anhydrous. check_dissolution->dissolution_no No check_storage Was the compound stored correctly (temp, sealed, desiccated)? check_dissolution->check_storage Yes dissolution_no->start storage_no Action: Use a new, properly stored aliquot of the compound. check_storage->storage_no No check_ratio Is the molar ratio of PEG-lipid correct for your system? check_storage->check_ratio Yes storage_no->start ratio_no Action: Review literature and re-calculate molar ratios. Titrate PEG-lipid percentage. check_ratio->ratio_no Unsure/No end Outcome: Stable LNP Formulation check_ratio->end Yes ratio_no->start

Caption: Troubleshooting workflow for LNP formulation instability.

Experimental Protocols

Protocol 1: Reconstitution of this compound Powder

This protocol provides a general guideline for preparing a stock solution.

Materials:

  • This compound powder

  • High-purity, anhydrous ethanol

  • Sterile, conical-bottom glass vial with a PTFE-lined cap

  • Analytical balance

  • Pipettes

  • Bath sonicator

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of moisture onto the hygroscopic powder.

  • Weighing: In a controlled environment with low humidity, weigh the desired amount of powder and transfer it to the sterile glass vial. Perform this step quickly to minimize exposure to air.

  • Solvent Addition: Add the calculated volume of anhydrous ethanol to the vial to achieve the desired stock concentration (e.g., 5 mg/mL).[1]

  • Dissolution: Tightly cap the vial and vortex briefly. If the powder does not dissolve completely, place the vial in a bath sonicator at room temperature and sonicate in short bursts (e.g., 5-10 minutes) until the solution is clear.[9] Gentle warming (to no more than 37°C) can be used concurrently if needed.

  • Storage: Once fully dissolved, overlay the solution with an inert gas like argon or nitrogen if available, cap tightly, and seal with parafilm. Store the stock solution according to the guidelines in Table 1.

References

Troubleshooting low drug encapsulation efficiency in PEG-ceramide LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEG-ceramide Lipid Nanoparticle (LNP) formulation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during experimentation, with a focus on addressing low drug encapsulation efficiency.

Troubleshooting Guide: Low Drug Encapsulation Efficiency

Low encapsulation efficiency is a frequent hurdle in the development of LNP-based drug delivery systems. This guide provides a systematic approach to identifying and resolving the root causes of this issue, particularly in formulations containing PEG-ceramide.

Primary Question: What are the primary factors I should investigate for low drug encapsulation efficiency in my PEG-ceramide LNPs?

Answer: Low encapsulation efficiency in PEG-ceramide LNPs often stems from a combination of factors related to the physicochemical properties of the drug, the formulation composition, and the process parameters. The primary areas to investigate are:

  • Drug Properties: The inherent characteristics of the drug, such as its solubility and its interaction with the lipid bilayer, are critical.[1][2]

  • Lipid Composition: The molar ratios of the ionizable lipid, helper lipid, cholesterol, and PEG-ceramide significantly impact the structure and stability of the LNP, which in turn affects drug loading.[3][4]

  • Formulation Process: The method used to prepare the LNPs, including mixing techniques and purification steps, plays a crucial role in determining encapsulation efficiency.[4][5]

Below is a diagram illustrating the key factors that can influence drug encapsulation efficiency.

Low_Encapsulation_Efficiency_Factors cluster_Drug Drug Properties cluster_Lipid Lipid Composition cluster_Process Process Parameters LEE Low Encapsulation Efficiency DP_Sol Poor Aqueous Solubility DP_Sol->LEE DP_Int Drug-Lipid Interaction DP_Int->LEE LC_Ratio Lipid Molar Ratios LC_Ratio->LEE LC_PEG PEG-Ceramide Content LC_PEG->LEE LC_Charge Lipid Charge LC_Charge->LEE PP_Mix Mixing Method PP_Mix->LEE PP_Pur Purification Technique PP_Pur->LEE PP_pH Buffer pH PP_pH->LEE

Caption: Factors contributing to low drug encapsulation efficiency.

Frequently Asked Questions (FAQs)

This section addresses specific questions you may have while troubleshooting your PEG-ceramide LNP formulation.

Formulation and Composition
Q1: How does the molar percentage of PEG-ceramide affect encapsulation efficiency?

A1: The concentration of PEG-ceramide is a critical parameter. While it provides stability and stealth properties to the LNPs, an excessive amount can hinder drug encapsulation.[6][7] Studies have shown that a PEG-lipid molar content exceeding 3.0% can significantly reduce the encapsulation efficiency of mRNA in LNPs.[8] This is potentially due to the charge shielding effect of the PEG chains, which can weaken the electrostatic interactions between a positively charged ionizable lipid and the negatively charged drug cargo.[9] It is crucial to optimize the PEG-ceramide concentration to balance LNP stability and drug loading.

PEG-Lipid Molar ContentEffect on Encapsulation Efficiency (mRNA)Reference
> 3.0%Significant reduction[8]
Up to 5%Largely unaffected[10]
10%Lowest encapsulation efficiency[9]
Q2: What is the impact of the drug-to-lipid ratio on encapsulation?

A2: The drug-to-lipid ratio is a key factor that influences the drug-loading capacity of LNPs.[3] Optimizing this ratio is essential for achieving high encapsulation efficiency. An insufficient amount of lipid relative to the drug can lead to incomplete encapsulation, while an excessive amount of lipid may not be cost-effective and could lead to larger particle sizes. It is recommended to perform a titration experiment to determine the optimal drug-to-lipid ratio for your specific drug and lipid composition.

Q3: Can the choice of helper lipid influence drug encapsulation?

A3: Yes, the helper lipid plays a significant role in the structural integrity and fluidity of the LNP membrane, which can impact drug encapsulation.[3] For example, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is a commonly used helper lipid in LNP formulations.[11] The choice of helper lipid should be tailored to the specific drug and other lipid components in the formulation.

Process Parameters
Q4: Which formulation methods are recommended for preparing PEG-ceramide LNPs?

A4: Microfluidic mixing is a highly recommended method for producing LNPs with consistent and reproducible characteristics.[4][11] This technique allows for rapid and controlled mixing of the lipid and aqueous phases, leading to the formation of uniform nanoparticles. Other methods like thin-film hydration followed by extrusion can also be used, but may offer less control over particle size and polydispersity.[3]

Below is a generalized workflow for LNP formulation and analysis.

LNP_Workflow cluster_Char Characterization Techniques A 1. Prepare Lipid Mixture (in Ethanol) C 3. Microfluidic Mixing A->C B 2. Prepare Aqueous Phase (with Drug) B->C D 4. Dialysis/Purification C->D E 5. Characterization D->E E1 DLS (Size, PDI) E2 HPLC (Lipid Content) E3 Fluorescence Assay (Encapsulation Efficiency)

Caption: General workflow for LNP formulation and analysis.

Q5: How critical is the pH of the aqueous buffer during formulation?

A5: The pH of the aqueous buffer is extremely critical, especially when using ionizable lipids. These lipids are designed to be positively charged at an acidic pH, which facilitates the electrostatic interaction with negatively charged drug molecules like mRNA or siRNA, leading to high encapsulation efficiency.[9] At a neutral physiological pH, the ionizable lipids become more neutral, which is important for LNP stability in the bloodstream. A common practice is to use an acetate (B1210297) buffer at a pH of around 4 for the aqueous phase during formulation.[12]

Drug Properties
Q6: My drug has poor aqueous solubility. How can I improve its encapsulation?

A6: For drugs with poor aqueous solubility, several strategies can be employed to improve encapsulation efficiency:[2]

  • Co-solvents: Dissolving the drug in a small amount of a water-miscible organic solvent before adding it to the lipid solution can prevent precipitation.[2]

  • pH Adjustment: Carefully adjusting the pH of the aqueous phase can sometimes improve the solubility of the drug. However, this must be balanced with the stability of the drug and the lipids.[2]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug can enhance its solubility and stability.[2]

Analytical and Characterization
Q7: What methods can I use to accurately measure drug encapsulation efficiency?

A7: Several analytical techniques are available for determining encapsulation efficiency. The choice of method often depends on the type of drug being encapsulated.

  • Fluorescence Spectroscopy: Assays like the Quant-iT RiboGreen assay are commonly used for quantifying encapsulated RNA.[12][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the free drug from the encapsulated drug, allowing for quantification of both.[14][15] Anion-exchange HPLC is a validated method for this purpose.[15]

  • UV-Vis Spectroscopy: This technique can be used to determine the concentration of the drug after separating the unencapsulated portion.[14]

The encapsulation efficiency (EE) is typically calculated using the following formula:[14]

EE (%) = (Amount of encapsulated drug / Total drug added) x 100 [14]

Q8: What are the key characterization parameters I should monitor for my LNPs?

A8: Beyond encapsulation efficiency, it is crucial to monitor several other critical quality attributes (CQAs) of your LNPs:

ParameterTechnique(s)Importance
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)[13]Affects in vivo distribution, cellular uptake, and stability.
Zeta Potential Electrophoretic Light Scattering (ELS)Indicates surface charge and stability of the nanoparticle dispersion.
Lipid Composition and Purity High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)[13]Ensures the correct molar ratios of lipids and identifies any degradation products.
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Visualizes the structure and lamellarity of the LNPs.

Below is a troubleshooting decision tree to guide your experimental approach when faced with low encapsulation efficiency.

Troubleshooting_Decision_Tree Start Low Encapsulation Efficiency Observed Q1 Is the drug soluble in the formulation buffer? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the PEG-ceramide concentration optimized? A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the formulation pH optimal for ionizable lipid? A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is the mixing process rapid and controlled? A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No A1_Yes->Q2 A1_Action Improve drug solubility (co-solvents, pH adjustment) A1_No->A1_Action End Re-evaluate Encapsulation Efficiency A1_Action->End A2_Yes->Q3 A2_Action Titrate PEG-ceramide concentration (e.g., 1-3 mol%) A2_No->A2_Action A2_Action->End A3_Yes->Q4 A3_Action Adjust aqueous buffer pH (e.g., pH 4 for mRNA) A3_No->A3_Action A3_Action->End A4_Yes->End A4_Action Use microfluidic mixing for better control A4_No->A4_Action A4_Action->End

Caption: Decision tree for troubleshooting low encapsulation efficiency.

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidics

This protocol describes a general method for preparing PEG-ceramide LNPs using a microfluidic mixing system.

Materials:

  • Ionizable lipid, helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-ceramide dissolved in ethanol (B145695).[11]

  • Drug (e.g., mRNA, siRNA) dissolved in an appropriate aqueous buffer (e.g., 25 mM acetate buffer, pH 4).[12]

  • Microfluidic mixing device (e.g., Ignite, PNI).[11]

Procedure:

  • Prepare the lipid mixture by dissolving the ionizable lipid, helper lipid, cholesterol, and PEG-ceramide in ethanol at the desired molar ratios. A common molar ratio for SM-102 based LNPs is 50:10:38.5:1.5 (SM-102:DSPC:cholesterol:DMG-PEG 2000).[11]

  • Prepare the aqueous phase by dissolving the drug in the appropriate buffer.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid-ethanol solution and the aqueous drug solution into separate syringes.

  • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).

  • Collect the resulting LNP dispersion.

  • Purify the LNPs by removing the ethanol and unencapsulated drug, typically through dialysis or tangential flow filtration.

Protocol 2: Quantification of RNA Encapsulation Efficiency using a Fluorescence Assay

This protocol outlines the steps for determining the encapsulation efficiency of RNA using a fluorescent dye like RiboGreen.

Materials:

  • LNP sample

  • Fluorescent dye (e.g., Quant-iT RiboGreen reagent)

  • TE buffer (Tris-EDTA)

  • A surfactant to lyse the LNPs (e.g., 1% Triton X-100)

  • Fluorometer or plate reader

Procedure:

  • Prepare two sets of dilutions for your LNP sample:

    • Set A (Intact LNPs): Dilute the LNP sample in TE buffer. This will measure the amount of unencapsulated ("free") RNA.

    • Set B (Lysed LNPs): Dilute the LNP sample in TE buffer containing the surfactant (e.g., 1% Triton X-100). This will lyse the LNPs and measure the total amount of RNA (encapsulated + free).

  • Prepare a standard curve using known concentrations of your RNA in TE buffer.

  • Add the diluted fluorescent dye to all samples (standards, Set A, and Set B) and incubate according to the manufacturer's protocol.

  • Measure the fluorescence intensity of all samples using a fluorometer.

  • Use the standard curve to determine the concentration of RNA in Set A (free RNA) and Set B (total RNA).

  • Calculate the Encapsulation Efficiency (EE):

    • Encapsulated RNA = Total RNA - Free RNA

    • EE (%) = (Encapsulated RNA / Total RNA) x 100

References

Technical Support Center: Minimizing Anti-PEG IgM Immune Response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the anti-PEG IgM immune response during your experiments with PEGylated therapeutics.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: High Levels of Anti-PEG IgM Detected in Pre-clinical Models

Symptoms:

  • Rapid clearance of PEGylated drug in pharmacokinetic (PK) studies.[1]

  • Reduced therapeutic efficacy of the PEGylated agent.[2][3]

  • High signal in anti-PEG IgM ELISA assays.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Rationale
Immunogenicity of the PEG Moiety 1. Review PEG Characteristics: Analyze the molecular weight, architecture (linear vs. branched), and terminal functional groups of your PEG.[4][5] 2. Modify PEG Structure: Consider using a lower molecular weight PEG or a branched PEG structure.[6][7] Explore alternative terminal groups to the commonly used methoxy (B1213986) group, which can be a major target for anti-PEG antibodies.[8] 3. Optimize PEG Density: If applicable (e.g., for nanoparticles), assess and optimize the surface density of PEG.[4]Higher molecular weight and linear PEGs can be more immunogenic.[5][7] Branched PEGs may provide better shielding of the core molecule.[6] The methoxy group is a known immunogenic epitope.[8]
Dosing Regimen 1. Adjust Dosing Interval: If using multiple doses, evaluate the interval between administrations. A dosing interval of 5 to 21 days can be critical for inducing an anti-PEG IgM response.[9] 2. Modify Administration Route: Subcutaneous and intramuscular injections may elicit different immune responses compared to intravenous administration.[6][10]Repeated administration, especially within a specific timeframe, can prime the immune system for a robust anti-PEG IgM response, leading to the Accelerated Blood Clearance (ABC) phenomenon.[9][11] The route of administration influences which immune cells are first exposed to the PEGylated agent.[10]
Contamination of Formulation 1. Test for Endotoxins: Ensure your formulation is free from endotoxins or other immunostimulatory substances.[11]Contaminants like CpG DNA or endotoxins can act as adjuvants, enhancing the immune response against the PEGylated therapeutic.[11]
Pre-existing Antibodies 1. Screen Animals: Screen your animal models for pre-existing anti-PEG antibodies before initiating the study.[12]A significant percentage of healthy individuals and likely animals have pre-existing anti-PEG antibodies due to environmental exposure to PEG in products like cosmetics and food.[2][8][13] These pre-existing antibodies can significantly impact the outcome of your experiments.[12]
Issue 2: Inconsistent or Unreliable Anti-PEG IgM ELISA Results

Symptoms:

  • High background signal in the ELISA assay.[14]

  • Poor precision (high coefficient of variation) between replicate wells.[15]

  • Low sensitivity, failing to detect expected anti-PEG IgM levels.[14]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Rationale
Assay Protocol Flaws 1. Optimize Coating Conditions: Ensure the concentration of the PEGylated coating antigen is optimal.[16] 2. Review Washing Steps: Insufficient washing can lead to high background. Use a buffer like PBS with Tween 20, followed by PBS.[14][17] 3. Check Detection Antibody: Use a high-quality, specific anti-IgM secondary antibody. Consider using a biotinylated detection antibody with streptavidin-HRP for enhanced sensitivity.[14]Proper coating ensures sufficient antigen is available for antibody binding. Thorough washing removes unbound reagents that contribute to background noise. A reliable detection system is crucial for accurate signal generation.
Matrix Effects 1. Dilute Samples: Serum or plasma components can interfere with the assay. Diluting samples can mitigate this effect.[16] 2. Use Appropriate Diluents: The provided diluent in commercial kits is optimized to minimize interference.[17]The sample matrix can contain substances that non-specifically bind to the plate or interfere with the antibody-antigen interaction.
Interference from Free PEG 1. Purify Samples: If your sample may contain free (unconjugated) PEG, this can compete with the coated PEG for antibody binding, leading to a falsely low signal.[14]Free PEG in the sample will neutralize anti-PEG antibodies, preventing them from binding to the PEG-coated plate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the anti-PEG IgM immune response?

The anti-PEG IgM response is often a T-cell-independent (TI) type 2 response.[11][18] This is typically induced by multivalent antigens, such as PEGylated nanoparticles or proteins with multiple PEG chains.[4] These structures can directly cross-link B-cell receptors (BCRs) on marginal zone B cells in the spleen, leading to the production of anti-PEG IgM.[5][9] This response is often rapid but short-lived.[11]

Q2: What is the "Accelerated Blood Clearance" (ABC) phenomenon?

The ABC phenomenon is the rapid clearance of a PEGylated therapeutic from the bloodstream upon repeated administration.[11] The first dose of the PEGylated agent can induce the production of anti-PEG IgM.[19] Upon subsequent administration, these IgM antibodies bind to the PEGylated drug, leading to complement activation and opsonization.[4] This results in rapid uptake and clearance by macrophages, primarily Kupffer cells in the liver.[5]

Q3: Can the characteristics of the PEG polymer itself influence the IgM response?

Yes, several characteristics of the PEG polymer are known to influence its immunogenicity:

  • Molecular Weight: Higher molecular weight PEGs (e.g., 30,000 Da) tend to be more immunogenic than lower molecular weight PEGs (e.g., 2,000 or 5,000 Da).[5][7]

  • Structure: Linear PEGs may be more immunogenic than branched PEGs, which can offer better shielding of potential epitopes.[6]

  • Terminal Groups: The terminal methoxy group of PEG is a known immunogenic determinant.[8] Modifying or replacing this group is a potential strategy to reduce immunogenicity.[20]

Q4: Are there strategies to make PEGylated therapeutics less immunogenic?

Several strategies are being explored to mitigate the immunogenicity of PEGylated products:

  • PEG Modification: This includes altering the PEG structure (e.g., using branched PEGs), optimizing its molecular weight and density, and modifying terminal functional groups.[1][4]

  • Immunomodulation: Co-administration of immunosuppressive agents can dampen the immune response, though this approach requires careful consideration of potential side effects.[1]

  • Alternative Polymers: Researchers are investigating alternative hydrophilic polymers to replace PEG, such as polyglycerols or poly(oxazolines).[5]

  • Induction of Immune Tolerance: Pre-treatment with high molecular weight, free PEG has been shown in some studies to suppress the anti-PEG IgM response to a subsequent dose of a PEGylated agent.[21]

Q5: How can I accurately measure anti-PEG IgM in my samples?

The most common method for detecting and quantifying anti-PEG IgM is through an Enzyme-Linked Immunosorbent Assay (ELISA).[1][15] Several commercial kits are available for this purpose.[15][22] A typical direct ELISA protocol involves coating a microplate with a PEGylated molecule, adding the sample containing potential anti-PEG IgM, and then detecting the bound IgM with an enzyme-labeled anti-IgM antibody.[15] It is crucial to use a validated assay and consider potential interferences from the sample matrix.[23]

Experimental Protocols

Key Experiment: Detection of Anti-PEG IgM by ELISA

This protocol provides a general methodology for a direct ELISA to detect anti-PEG IgM. Specific concentrations and incubation times should be optimized for your particular assay.

Materials:

  • High-binding 96-well microplate

  • PEGylated conjugate for coating (e.g., PEG-BSA)

  • Coating Buffer (e.g., phosphate-buffered saline, PBS)

  • Washing Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Sample Diluent (often the same as Blocking Buffer)

  • Test samples (serum or plasma) and controls

  • Detection Antibody (e.g., HRP-conjugated anti-mouse or anti-human IgM)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute the PEGylated conjugate in Coating Buffer and add to the wells of the microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3-5 times with Washing Buffer.

  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add diluted samples and controls to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the HRP-conjugated anti-IgM detection antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step thoroughly.

  • Substrate Development: Add the TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a plate reader.

Visualizations

Anti_PEG_IgM_Response cluster_0 Initial Exposure cluster_1 Immune Activation (Spleen) cluster_2 Subsequent Exposure PEGylated_Therapeutic_1 PEGylated Therapeutic (First Dose) B_Cell Marginal Zone B-Cell PEGylated_Therapeutic_1->B_Cell BCR Cross-linking (T-cell Independent) Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Anti_PEG_IgM Anti-PEG IgM Plasma_Cell->Anti_PEG_IgM Secretion PEGylated_Therapeutic_2 PEGylated Therapeutic (Second Dose) Immune_Complex Immune Complex (PEG-Drug + Anti-PEG IgM) PEGylated_Therapeutic_2->Immune_Complex Macrophage Kupffer Cell (Liver) Immune_Complex->Macrophage Complement Activation & Opsonization Clearance Accelerated Blood Clearance (ABC) Macrophage->Clearance Phagocytosis Anti_PEG_IgM->Immune_Complex

Caption: T-cell independent pathway of anti-PEG IgM induction and the ABC phenomenon.

Experimental_Workflow_ELISA Start Start: Anti-PEG IgM Detection Coat_Plate 1. Coat Plate with PEG-Conjugate Start->Coat_Plate Wash_1 Wash Coat_Plate->Wash_1 Block 2. Block Non-specific Sites Wash_1->Block Wash_2 Wash Block->Wash_2 Add_Sample 3. Add Samples/Controls Wash_2->Add_Sample Wash_3 Wash Add_Sample->Wash_3 Add_Detection_Ab 4. Add HRP-conjugated Anti-IgM Antibody Wash_3->Add_Detection_Ab Wash_4 Wash Add_Detection_Ab->Wash_4 Add_Substrate 5. Add TMB Substrate Wash_4->Add_Substrate Stop_Reaction 6. Add Stop Solution Add_Substrate->Stop_Reaction Read_Plate 7. Read Absorbance at 450nm Stop_Reaction->Read_Plate End End: Quantify Anti-PEG IgM Read_Plate->End

Caption: Standard workflow for an anti-PEG IgM direct ELISA experiment.

References

Challenges in the synthesis and purification of C16 PEG2000 Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C16 PEG2000 Ceramide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the synthesis and purification of this PEGylated lipid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a biocompatible, amphiphilic molecule consisting of a C16 ceramide lipid anchor conjugated to a 2000 Dalton polyethylene (B3416737) glycol (PEG) chain. The full chemical name is N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}.[1] It is frequently used as an excipient in drug delivery systems, particularly in the formation of lipid nanoparticles (LNPs) and liposomes. Its primary functions are to provide a "stealth" characteristic to nanoparticles, prolonging their circulation time in the bloodstream, and to induce autophagy, which has applications in cancer research and neurodegenerative diseases.[2]

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges in synthesizing this compound include:

  • Reaction Efficiency: Achieving a high yield of the final product can be difficult due to competing side reactions, such as the hydrolysis of the activated PEG reagent.

  • Purity of Reactants: The purity of the starting materials, C16 ceramide and the activated PEG2000, is crucial. Impurities can lead to unwanted side products that are difficult to remove.

  • Polydispersity of PEG: Polyethylene glycol is a polymer and thus has a distribution of molecular weights. This inherent polydispersity means the final product will also have a molecular weight distribution, which needs to be characterized.[3]

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored as a powder at -20°C.[4] It is important to protect it from moisture to prevent hydrolysis of the ester linkage. For short-term use, solutions can be prepared in appropriate organic solvents like chloroform (B151607) or methanol.

Q4: Which analytical techniques are recommended for characterizing this compound?

A4: A combination of techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the covalent attachment of the PEG chain to the ceramide and to estimate the average number of PEG units.[5][6][7]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are essential for determining the average molecular weight and the molecular weight distribution of the PEGylated product.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), is used to assess the purity of the final product.[7]

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of the reaction and for a preliminary assessment of purity.

Synthesis and Purification: Troubleshooting Guide

Synthesis Troubleshooting
Issue Potential Cause Recommended Solution
Low Reaction Yield 1. Hydrolysis of Activated PEG: The activated PEG reagent (e.g., mPEG2000-NHS ester) is moisture-sensitive and can hydrolyze before reacting with the ceramide.[9][10] 2. Suboptimal Reaction pH: The reaction of an NHS ester with the hydroxyl group of ceramide is pH-dependent. 3. Steric Hindrance: The bulky nature of both the ceramide and the PEG chain can slow down the reaction.1. Ensure all glassware is thoroughly dried. Use anhydrous solvents. Handle the activated PEG reagent in a dry environment (e.g., glove box). Prepare the PEG solution immediately before use.[10] 2. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to facilitate the reaction. Optimize the amount of base used.[11] 3. Increase the reaction time and/or temperature. A slight molar excess of the activated PEG reagent may also be used.
Presence of Unreacted Starting Material 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Insufficient Molar Excess of PEG: The stoichiometry of the reactants may not be optimal.1. Monitor the reaction progress using TLC or HPLC. Extend the reaction time if necessary. 2. Consider a modest increase in the molar excess of the activated PEG reagent (e.g., from 1.2 to 1.5 equivalents).
Formation of Side Products 1. Reaction with Amine Group: If the ceramide's amine group is not protected, the activated PEG could react with it. 2. PEG Dimerization: If a di-functionalized PEG is used inadvertently, it can lead to cross-linking.1. Ensure the starting C16 ceramide is N-acylated (N-palmitoyl-sphingosine). 2. Use a monofunctional activated PEG, such as mPEG2000-NHS ester.
Purification Troubleshooting
Issue Potential Cause Recommended Solution
Difficulty in Removing Unreacted PEG Similar Polarity/Size: Unreacted PEG can be challenging to separate from the product, especially if it is in large excess.1. Size Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated ceramide from the smaller unreacted PEG.[12][] 2. Dialysis: For a significant size difference, dialysis can be used to remove smaller impurities.[12] 3. Flash Chromatography: Reversed-phase flash chromatography can be effective for lipid purification.[14]
Product Degradation during Purification Hydrolysis of Ester Linkage: The succinyl ester linkage between the PEG and ceramide can be susceptible to hydrolysis under acidic or basic conditions.[15]1. Use neutral pH buffers during purification.[15] 2. If using HPLC with acidic mobile phases (e.g., containing formic acid), minimize the exposure time and process samples at room temperature or below.[15]
Co-elution of Product and Impurities Inadequate Chromatographic Resolution: The chosen chromatography method may not be optimal for separating the product from closely related impurities.1. Optimize Gradient: Adjust the mobile phase gradient in HPLC or flash chromatography to improve separation. 2. Change Stationary Phase: Consider a different type of chromatography column (e.g., normal phase vs. reversed phase).[14]

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative example based on common PEGylation chemistry. Optimization may be required.

  • Materials:

    • N-palmitoyl-sphingosine (C16 Ceramide)

    • Methoxy-PEG2000-succinimidyl succinate (B1194679) (mPEG2000-NHS)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Procedure:

    • Dissolve C16 Ceramide in anhydrous DCM or DMF.

    • Add TEA or DIPEA (approximately 1.5-2.0 molar equivalents) to the ceramide solution and stir under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate vial, dissolve mPEG2000-NHS (approximately 1.2 molar equivalents) in a small amount of anhydrous DCM or DMF immediately before use.

    • Add the mPEG2000-NHS solution dropwise to the stirring ceramide solution.

    • Allow the reaction to proceed at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product is then ready for purification.

Purification by Flash Chromatography
  • System: Automated flash chromatography system with a UV and/or ELSD detector.

  • Column: C18 reversed-phase silica (B1680970) gel column.

  • Mobile Phase:

    • A: Water

    • B: Methanol or Acetonitrile

  • Gradient: A linear gradient from a lower to a higher percentage of solvent B. An example gradient could be 50-100% B over 20-30 column volumes.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or a compatible solvent.

    • Load the sample onto the equilibrated column.

    • Run the gradient and collect fractions based on the detector signal.

    • Analyze the fractions by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The following tables provide representative data that may be obtained during the synthesis and characterization of this compound. Actual values may vary depending on the specific experimental conditions.

Table 1: Synthesis and Purification Metrics

ParameterTypical Value
Reaction Yield (crude) 60 - 80%
Purity after Flash Chromatography > 95%
Final Purity (after HPLC, if needed) > 99%

Table 2: Analytical Characterization Data (Representative)

Technique Parameter Expected Value
¹H NMR (in CDCl₃) PEG backbone protons~3.64 ppm (broad singlet)[5]
Ceramide alkyl chain protons~0.88 ppm (t), ~1.25 ppm (m)
MALDI-TOF MS Average Molecular Weight (Mw)~2600 - 2800 g/mol
Polydispersity Index (PDI)1.01 - 1.05
HPLC (Reversed Phase) Retention TimeDependent on column and gradient, but will be significantly different from starting materials.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_monitoring In-Process Control cluster_purification Purification cluster_analysis Characterization s1 Dissolve C16 Ceramide in Anhydrous Solvent s2 Add Base (e.g., TEA) s1->s2 s4 Add mPEG2000-NHS to Ceramide Solution s2->s4 s3 Dissolve mPEG2000-NHS s3->s4 s5 React for 12-24h at RT s4->s5 m1 Monitor by TLC/HPLC s5->m1 p1 Solvent Removal m1->p1 p2 Flash Chromatography (C18) p1->p2 p3 Collect & Combine Pure Fractions p2->p3 p4 Final Solvent Evaporation p3->p4 a1 NMR (Structure) p4->a1 a2 MS (Molecular Weight) p4->a2 a3 HPLC (Purity) p4->a3

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Purification Challenges

purification_challenges CrudeProduct Crude Reaction Mixture PurificationStep Chromatography (SEC / RP-HPLC) CrudeProduct->PurificationStep UnreactedPEG Unreacted mPEG2000-NHS UnreactedCeramide Unreacted C16 Ceramide SideProducts Side Products (e.g., hydrolyzed PEG) DesiredProduct This compound PureProduct Pure this compound (>95%) DesiredProduct->PureProduct PurificationStep->UnreactedPEG Remove PurificationStep->UnreactedCeramide Remove PurificationStep->SideProducts Remove PurificationStep->DesiredProduct Isolate

Caption: Separation of components during the purification of this compound.

Signaling Pathway of Ceramide-Induced Autophagy

autophagy_pathway Ceramide This compound Akt Akt/PKB Ceramide->Akt Inhibits JNK JNK1 Ceramide->JNK Activates mTORC1 mTORC1 Akt->mTORC1 Activates Autophagy_Init Autophagy Initiation mTORC1->Autophagy_Init Inhibits Bcl2_Beclin1 Bcl-2:Beclin-1 Complex JNK->Bcl2_Beclin1 Phosphorylates Bcl-2 Bcl2_P Bcl-2 (phosphorylated) Bcl2_Beclin1->Bcl2_P Beclin1 Free Beclin-1 Bcl2_Beclin1->Beclin1 Dissociates Beclin1->Autophagy_Init Promotes Autophagosome Autophagosome Formation Autophagy_Init->Autophagosome

Caption: Key steps in the signaling pathway of ceramide-induced autophagy.

References

Technical Support Center: Impact of PEG Anchor Chain Length on LNP Dissociation in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of polyethylene (B3416737) glycol (PEG) anchor chain length on the dissociation of lipid nanoparticles (LNPs) in serum.

Troubleshooting Guides

Encountering variability in your LNP stability and dissociation experiments is common. This guide addresses specific issues you might encounter.

Table 1: Troubleshooting Common Issues in LNP Serum Stability Experiments

Problem Potential Cause(s) Recommended Solution(s)
High batch-to-batch variability in LNP size and PDI. - Inconsistent mixing during formulation. - Poor quality of lipid components. - Clogging of the microfluidic chip.- Ensure consistent and rapid mixing. For microfluidic methods, maintain a constant total flow rate and flow rate ratio.[1] - Use high-purity lipids from a reputable supplier. - Properly clean and maintain the microfluidic chip between uses to prevent clogging.[1]
Low mRNA encapsulation efficiency. - Suboptimal pH of the aqueous buffer during formulation. - Incorrect lipid-to-mRNA ratio. - Degradation of mRNA.- Ensure the aqueous buffer pH is acidic (typically pH 3-5) to promote the ionization of the cationic lipid and its interaction with the negatively charged mRNA.[2] - Optimize the N/P (nitrogen to phosphate) ratio. - Handle mRNA in an RNase-free environment and store it appropriately.
Unexpectedly rapid LNP clearance in vivo. - Rapid dissociation of the PEG-lipid anchor. - Formation of a protein corona that accelerates clearance. - Aggregation of LNPs in the bloodstream.- Consider using a PEG-lipid with a longer anchor chain (e.g., C18) for prolonged circulation.[3] - Characterize the protein corona to understand its composition and impact on clearance. - Monitor LNP size and aggregation in serum using techniques like Nanoparticle Tracking Analysis (NTA).
Inconsistent results in serum stability assays. - Variability in serum source and handling. - Inconsistent incubation conditions. - Issues with the analytical method (e.g., NTA, DLS).- Use a consistent source of serum and handle it carefully to avoid degradation of proteins. - Maintain a constant temperature (37°C) and gentle agitation during incubation. - Ensure proper instrument calibration and standardized protocols for analytical measurements.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the influence of PEG anchor chain length on LNP behavior in a biological environment.

1. How does the length of the PEG anchor chain affect LNP stability in serum?

The length of the lipid anchor chain that tethers the PEG molecule to the LNP surface is a critical determinant of the nanoparticle's stability and circulation time in the bloodstream.[3] Shorter acyl chains (e.g., C14, as in DMG-PEG) have weaker anchoring in the lipid bilayer and tend to dissociate more rapidly from the LNP surface when exposed to serum components.[4][5] In contrast, longer acyl chains (e.g., C18, as in DSPE-PEG) are more firmly embedded within the lipid core, leading to slower PEG shedding and a more stable LNP in circulation.[4][5][6]

2. What is the mechanism of LNP dissociation in serum?

Upon intravenous administration, LNPs are immediately exposed to a complex environment of serum proteins.[7] The dissociation process is initiated by the shedding of the PEG-lipid from the LNP surface. This "deshielding" exposes the underlying lipid core to serum proteins, particularly apolipoproteins like Apolipoprotein E (ApoE).[8][9] These proteins then adsorb onto the LNP surface, forming a "protein corona."[10] The composition of this protein corona dictates the subsequent fate of the LNP, including its interaction with cells and clearance from circulation.[7] The rate of PEG shedding, and therefore the initiation of this cascade, is heavily influenced by the PEG anchor chain length.

3. What is the impact of different PEG anchor chain lengths on key LNP parameters?

The choice of PEG anchor chain length has a cascading effect on several critical physicochemical and pharmacokinetic properties of LNPs.

Table 2: Effect of PEG Anchor Chain Length on LNP Properties

Parameter Shorter Anchor Chain (e.g., C14 - DMG-PEG) Longer Anchor Chain (e.g., C18 - DSPE-PEG) Reference(s)
PEG Dissociation Rate in Serum FastSlow[3][4][5]
Circulation Half-life ShorterLonger[3]
Protein Corona Formation Rapid, often enriched with ApoESlower, potentially different protein composition[4][5][8]
Liver Accumulation HighLower[3]
Cellular Uptake (in vitro) Generally higher due to faster deshieldingGenerally lower due to steric hindrance from persistent PEG[3]
In Vivo Gene Silencing/Expression Primarily in the liverCan be tuned for extra-hepatic targets with longer circulation[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in your research.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol (B145695)

  • Helper lipid (e.g., DSPC) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG or DSPE-PEG) in ethanol

  • mRNA in an acidic aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

  • Syringes and tubing

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Mixture: In a sterile tube, combine the ionizable lipid, helper lipid, cholesterol, and PEG-lipid solutions in the desired molar ratio. Vortex briefly to ensure a homogenous mixture.

  • Prepare mRNA Solution: Dilute the stock mRNA to the desired concentration in the acidic aqueous buffer.

  • Set up Microfluidic System: Prime the microfluidic system according to the manufacturer's instructions. Load the lipid mixture into one syringe and the mRNA solution into another.

  • Mixing: Set the desired total flow rate and flow rate ratio (typically 3:1 aqueous to organic phase). Initiate the mixing process. The rapid mixing of the two streams induces the self-assembly of the LNPs.[11]

  • Collection: Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge.

  • Dialysis: Transfer the LNP dispersion to a dialysis cassette and dialyze against sterile PBS (pH 7.4) for at least 6 hours, with buffer changes, to remove the ethanol and unencapsulated mRNA.

  • Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Quantification of mRNA Encapsulation Efficiency using Quant-iT RiboGreen Assay

This assay determines the percentage of mRNA successfully encapsulated within the LNPs.

Materials:

  • Quant-iT RiboGreen RNA reagent and buffer

  • Triton X-100 (2% v/v solution)

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Black 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Prepare mRNA Standards: Prepare a standard curve of the same mRNA used in the formulation, with concentrations ranging from 0 to 100 ng/mL in TE buffer.

  • Prepare LNP Samples: Dilute the LNP formulation in TE buffer to a theoretical mRNA concentration that falls within the range of the standard curve.

  • Plate Setup:

    • In duplicate wells, add 50 µL of each mRNA standard.

    • In separate duplicate wells, add 50 µL of the diluted LNP sample.

  • Measure Free mRNA: To the LNP sample wells, add 50 µL of TE buffer. This measures the fluorescence from the unencapsulated mRNA.

  • Measure Total mRNA: To a separate set of duplicate LNP sample wells and all standard wells, add 50 µL of 2% Triton X-100 solution. This will lyse the LNPs and release the encapsulated mRNA.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Add RiboGreen Reagent: Add 100 µL of diluted RiboGreen reagent to all wells.

  • Read Fluorescence: Measure the fluorescence intensity using a microplate reader (excitation ~480 nm, emission ~520 nm).

  • Calculate Encapsulation Efficiency:

    • Determine the concentration of free mRNA and total mRNA from the standard curve.

    • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.[4]

Assessment of LNP Stability in Serum using Nanoparticle Tracking Analysis (NTA)

NTA is used to monitor changes in LNP size and concentration over time when incubated in serum.

Materials:

  • LNP formulation

  • Fetal Bovine Serum (FBS) or human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • NTA instrument (e.g., NanoSight)

Procedure:

  • Sample Preparation: Dilute the LNP formulation in PBS to an appropriate concentration for NTA analysis (typically 10^7 to 10^9 particles/mL).

  • Incubation: Mix the diluted LNPs with serum (e.g., to a final serum concentration of 10-50%) and incubate at 37°C with gentle shaking.

  • Time-Point Measurements: At various time points (e.g., 0, 1, 2, 4, 24 hours), withdraw an aliquot of the LNP-serum mixture.

  • NTA Analysis: Further dilute the aliquot in PBS to a suitable concentration for NTA measurement. Inject the sample into the NTA instrument and record videos to determine the particle size distribution and concentration.

  • Data Analysis: Analyze the changes in the mean or modal particle size and the particle concentration over time to assess the stability of the LNPs in serum. An increase in size may indicate aggregation or protein corona formation, while a decrease in concentration could suggest dissociation or aggregation followed by sedimentation.[9]

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this technical support center.

LNP_Dissociation_Pathway LNP PEGylated LNP in Bloodstream PEG_Shed PEG Shedding LNP->PEG_Shed Shorter Anchor (C14) = Faster Shedding Deshielded_LNP Deshielded LNP PEG_Shed->Deshielded_LNP Protein_Corona Protein Corona Formation (ApoE) Deshielded_LNP->Protein_Corona Opsonized_LNP Opsonized LNP Protein_Corona->Opsonized_LNP Liver_Uptake Liver Uptake (LDLR-mediated) Opsonized_LNP->Liver_Uptake Clearance Clearance Opsonized_LNP->Clearance

Caption: Signaling pathway of LNP dissociation in serum.

LNP_Formulation_Workflow cluster_Preparation Preparation cluster_Formulation Formulation cluster_Purification Purification & Characterization Lipid_Mix Lipid Mixture (in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing mRNA_Sol mRNA Solution (Aqueous Buffer, pH 4) mRNA_Sol->Microfluidic_Mixing Dialysis Dialysis vs. PBS Microfluidic_Mixing->Dialysis Characterization Characterization (Size, PDI, EE%) Dialysis->Characterization

Caption: Experimental workflow for LNP formulation.

PEG_Anchor_Comparison cluster_Short Shorter Chain (e.g., C14) cluster_Long Longer Chain (e.g., C18) Anchor_Length PEG Anchor Chain Length Short_Dissociation Fast Dissociation Anchor_Length->Short_Dissociation Long_Dissociation Slow Dissociation Anchor_Length->Long_Dissociation Short_Circulation Short Circulation Short_Dissociation->Short_Circulation Short_Targeting Liver Targeting Short_Circulation->Short_Targeting Long_Circulation Long Circulation Long_Dissociation->Long_Circulation Long_Targeting Potential for Extra-hepatic Targeting Long_Circulation->Long_Targeting

Caption: Logical relationship of PEG anchor length and LNP fate.

References

Preventing premature drug leakage from C16 PEG2000 Ceramide liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and handling of C16 PEG2000 Ceramide liposomes. Detailed experimental protocols and quantitative data are included to facilitate successful experimental outcomes.

Troubleshooting Guides

This section is designed to help you identify and resolve common issues you may encounter during your experiments with this compound liposomes.

Problem 1: Premature Drug Leakage from Liposomes

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Lipid Composition Optimize Cholesterol Content: Cholesterol is known to increase the rigidity of the lipid bilayer, thereby reducing drug leakage. Systematically vary the cholesterol concentration in your formulation to find the optimal ratio for your specific drug.[1][2][3][4][5] Evaluate Ceramide Concentration: C16-ceramide can form stable channels in the lipid bilayer, which may contribute to leakage.[6] Consider titrating the concentration of this compound to determine its impact on drug retention.
Suboptimal Storage Conditions Temperature: Store liposomes at a temperature well below the phase transition temperature (Tm) of the lipid mixture to maintain a rigid membrane.[7][8][9] For long-term storage, 4°C is often recommended.[8][10][11] pH of Buffer: The pH of the storage buffer can influence the stability of both the lipids and the encapsulated drug. Ensure the pH is optimized for maximum stability.[12]
Inefficient Drug Loading Passive vs. Active Loading: For hydrophilic drugs, passive loading during liposome (B1194612) formation can result in low encapsulation and higher leakage.[13][14] Consider using active loading methods, such as creating a pH or ion gradient, to improve drug retention.[14]
Physical Stress Mechanical Stress: Avoid vigorous shaking or stirring, which can disrupt the liposome structure. Gentle inversion is recommended for resuspension. Freeze-Thaw Cycles: Repeated freezing and thawing can damage the liposome membrane and lead to significant drug leakage. If freezing is necessary, use a suitable cryoprotectant.

Problem 2: Low Drug Encapsulation Efficiency

Possible Causes and Solutions:

Possible CauseRecommended Solution
Drug Properties Solubility Issues: The drug must be fully solubilized in the appropriate phase (aqueous for hydrophilic, organic for lipophilic) during the encapsulation process.[14] For poorly soluble drugs, consider the use of co-solvents or pH adjustment.
Formulation Parameters Drug-to-Lipid Ratio: An excessively high drug-to-lipid ratio can lead to saturation of the liposomes and a decrease in encapsulation efficiency.[15][16][17][18] Optimize this ratio by testing a range of concentrations. Lipid Composition: The choice of phospholipids (B1166683) and the presence of components like cholesterol can impact the available space for drug encapsulation.[19][20][21][22]
Liposome Formation Process Incomplete Hydration: Ensure the lipid film is thin, uniform, and fully hydrated above the lipid Tm to allow for proper vesicle formation.[13] Inefficient Size Reduction: The method of size reduction (e.g., extrusion, sonication) should be optimized to produce a homogenous population of liposomes with the desired size, which can influence encapsulation.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the liposome formulation?

A1: this compound serves a dual purpose. The C16 ceramide portion is a lipid that integrates into the bilayer, potentially influencing its rigidity and drug retention properties.[6] The PEG2000 (polyethylene glycol) moiety creates a hydrophilic layer on the surface of the liposome, which provides steric hindrance. This "stealth" coating helps to reduce opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging the circulation time of the liposomes in vivo.[23][24][25][26]

Q2: How does cholesterol impact the stability and drug retention of my this compound liposomes?

A2: Cholesterol is a critical component for modulating the fluidity and stability of the lipid bilayer. By intercalating between the phospholipid molecules, cholesterol increases the packing density of the lipids, which leads to a more rigid and less permeable membrane.[1][2][3][4][5] This increased rigidity helps to minimize premature drug leakage and enhances the overall stability of the liposome formulation.[1][2][3][4][5]

Q3: What are the ideal storage conditions for this compound liposomes?

A3: For optimal stability and to minimize drug leakage, this compound liposomes should be stored in a suitable buffer at a temperature below the main phase transition temperature of the lipids, typically at 4°C.[7][8][9][10][11] It is also advisable to protect them from light and to avoid freezing, unless a validated cryoprotectant is used.[8] Long-term stability should be assessed for your specific formulation by monitoring key parameters such as particle size, polydispersity index (PDI), and drug leakage over time.[8][9][10][27][11][12][28]

Q4: Can I freeze my this compound liposomes for long-term storage?

A4: Freezing liposomes without a cryoprotectant is generally not recommended as the formation of ice crystals can disrupt the lipid bilayer and lead to significant leakage of the encapsulated drug. If long-term frozen storage is necessary, it is crucial to use a cryoprotectant to preserve the integrity of the liposomes.

Data Presentation

The following tables summarize quantitative data on factors influencing drug retention and encapsulation efficiency in liposomal formulations.

Table 1: Effect of Cholesterol Content on Drug Release

Cholesterol Content (% w/w)Cumulative Drug Release at 24 hours (%)
2065
3050
4038
Data adapted from a study on diclofenac (B195802) sodium liposomes, demonstrating the trend of reduced drug release with increased cholesterol content due to decreased bilayer permeability.[2]

Table 2: Influence of Lipid Composition and Storage on Drug Retention

Liposome CompositionStorage ConditionDrug Retention (%)
HSPC-based ceramide liposomes90 days75
EPC-based ceramide liposomes90 daysLower than HSPC-based
HSPC: Hydrogenated Soy Phosphatidylcholine, EPC: Egg Yolk Phosphatidylcholine. Data from a comparative study on quercetin-loaded ceramide-containing liposomes.[29][30]

Table 3: Effect of Drug-to-Lipid Ratio on Doxorubicin (B1662922) Release Half-Life

Drug-to-Lipid Ratio (wt/wt)In Vitro Release Half-Life (minutes)
0.047~38
0.39~239
Data from a study on doxorubicin-loaded DSPC/Cholesterol liposomes, showing a more than 6-fold increase in drug retention with an increased drug-to-lipid ratio.[17][18]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes a standard method for preparing this compound liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Aqueous hydration buffer (e.g., PBS, HEPES)

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of desired pore size

Procedure:

  • Lipid Dissolution: Dissolve this compound, phospholipids, cholesterol, and the lipophilic drug (if applicable) in the organic solvent in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator with the flask rotating in a water bath set to a temperature above the lipid phase transition temperature. Continue until a thin, uniform lipid film is formed on the inner surface of the flask.

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the aqueous hydration buffer (containing the hydrophilic drug, if applicable) to the flask. Hydrate the film by rotating the flask in the water bath (above the lipid Tm) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This should be performed at a temperature above the lipid Tm.

Protocol 2: Quantification of Drug Leakage using a Dialysis Method

This protocol allows for the determination of the in vitro drug release profile from the liposomes.

Materials:

  • Liposome suspension

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release buffer (e.g., PBS at 37°C)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: Place a known volume of the liposome suspension into a dialysis bag and seal it.

  • Dialysis: Immerse the dialysis bag in a known volume of pre-warmed release buffer in a beaker or flask.

  • Incubation: Place the setup in a shaking incubator or water bath at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Sampling: At predetermined time points, withdraw aliquots from the release buffer outside the dialysis bag. Replace the withdrawn volume with fresh, pre-warmed buffer to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of encapsulated drug.

Visualizations

experimental_workflow Experimental Workflow for Liposome Preparation and Analysis cluster_prep Liposome Preparation cluster_analysis Analysis dissolution 1. Lipid Dissolution in Organic Solvent film_formation 2. Thin-Film Formation (Rotary Evaporation) dissolution->film_formation hydration 3. Hydration with Aqueous Buffer film_formation->hydration size_reduction 4. Size Reduction (Extrusion) hydration->size_reduction characterization 5. Characterization (DLS, Zeta Potential) size_reduction->characterization drug_loading 6. Drug Loading Quantification characterization->drug_loading stability_testing 7. Stability & Leakage (Dialysis) drug_loading->stability_testing

Caption: Workflow for this compound liposome preparation and analysis.

troubleshooting_leakage Troubleshooting Premature Drug Leakage cluster_causes Potential Causes cluster_solutions Solutions start High Drug Leakage Observed lipid_comp Lipid Composition start->lipid_comp storage Storage Conditions start->storage drug_load Drug Loading Method start->drug_load optimize_chol Optimize Cholesterol & Ceramide Ratio lipid_comp->optimize_chol optimize_storage Control Temperature & pH storage->optimize_storage active_load Use Active Loading drug_load->active_load

Caption: Decision tree for troubleshooting premature drug leakage from liposomes.

References

Validation & Comparative

C16 PEG2000 Ceramide vs. DSPE-PEG2000: A Comparative Guide for LNP Stability and Circulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable PEGylated lipid is a critical determinant of the in vivo performance of lipid nanoparticles (LNPs), profoundly influencing their stability, circulation half-life, and biodistribution. Among the various options, C16 PEG2000 Ceramide and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) are two commonly utilized PEGylated lipids. This guide provides an objective comparison of their performance in LNP formulations, supported by experimental data, to aid researchers in making informed decisions for their drug delivery systems.

Executive Summary

The primary difference between this compound and DSPE-PEG2000 lies in the chemical nature of their lipid anchors. DSPE-PEG2000 possesses a C18 dialkyl chain anchor, which provides a more stable insertion into the lipid bilayer of the nanoparticle compared to the C16 acyl chain of the ceramide. This structural variance leads to distinct in vivo behaviors, with DSPE-PEG2000 generally conferring a longer circulation half-life due to its slower desorption rate from the LNP surface. However, this increased stability can also present challenges, such as reduced cellular uptake and potential for immunogenicity. In contrast, the more rapid dissociation of this compound can be advantageous for certain applications where faster PEG shedding and subsequent cellular interaction are desired.

Quantitative Data Comparison

The following tables summarize the key physicochemical and pharmacokinetic parameters of LNPs formulated with either this compound or DSPE-PEG2000.

Physicochemical Properties This compound-LNPs DSPE-PEG2000-LNPs Reference
Hydrodynamic Diameter (nm) ~70-195 nm (formulation dependent)~90-150 nm (formulation dependent)[1][2]
Polydispersity Index (PDI) < 0.2 (indicative of monodisperse particles)< 0.21 (indicative of monodisperse particles)[2][3]
Zeta Potential (mV) Near-neutral to slightly negativeNear-neutral to slightly negative (-3.09 ± 0.34 mV)[2]
mRNA Encapsulation Efficiency (%) ≥90%>94.8%[2][3]
Pharmacokinetics & In Vivo Performance This compound-LNPs DSPE-PEG2000-LNPs Reference
Circulation Half-life (t1/2) 2.18 hours4.03 hours[4]
PEG Desorption Rate from LNPs in vivo 1.3% per hour0.2% per hour[5]
Biodistribution Preferential accumulation in the liverSlower clearance, leading to accumulation in the liver and spleen[4][6][7]
Immunogenicity (Anti-PEG Antibody Response) Higher than C8-Ceramide-PEG and ALC-0159 LNPsHigher than C8-Ceramide-PEG and ALC-0159 LNPs[6][7]
Vaccination Efficacy (mRNA vaccine model) Comparable to ALC-0159 LNPsLower than C16-Ceramide-PEG and ALC-0159 LNPs[6][7]

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below.

LNP Formulation

Lipid nanoparticles are typically formulated via a rapid mixing method, such as microfluidic mixing.[8] A lipid mixture is prepared in an organic solvent (e.g., ethanol) containing an ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and the PEGylated lipid (this compound or DSPE-PEG2000) at a specific molar ratio.[2] This lipid solution is rapidly mixed with an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) containing the nucleic acid cargo (e.g., mRNA, siRNA). The resulting nanoparticle suspension is then dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the organic solvent and neutralize the ionizable lipid.

Physicochemical Characterization
  • Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are determined using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively.[9] LNP samples are diluted in an appropriate buffer and measured using a Zetasizer instrument.[2]

  • Encapsulation Efficiency: The encapsulation efficiency of the nucleic acid cargo is commonly determined using a fluorescent dye-based assay, such as the Quant-iT RiboGreen assay.[10] The fluorescence of the sample is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100). The difference in fluorescence intensity is used to calculate the amount of encapsulated nucleic acid.

In Vivo Circulation and Biodistribution Studies
  • Animal Model: Studies are typically conducted in mice.[11]

  • Administration: LNPs containing a labeled cargo (e.g., radiolabeled or fluorescently tagged nucleic acid or lipid) are administered intravenously via the tail vein.[12]

  • Blood Sampling and Analysis: Blood samples are collected at various time points post-injection. The concentration of the labeled component in the blood is measured to determine the circulation half-life.[5]

  • Organ Biodistribution: At the end of the study, major organs (liver, spleen, kidneys, etc.) are harvested. The amount of the labeled component in each organ is quantified to assess the biodistribution profile of the LNPs.[12]

LNP Stability Assays
  • PEG Shedding: The rate of PEG-lipid desorption from the LNP surface can be monitored in vitro by incubating the LNPs in serum and measuring the amount of PEG-lipid that dissociates over time.[8][13] This can be achieved by using fluorescently labeled PEG-lipids and techniques like fluorescence correlation spectroscopy (FCS) or by separating the LNPs from the dissociated PEG-lipid via chromatography.

  • Freeze-Thaw Stability: LNPs are subjected to multiple freeze-thaw cycles (e.g., -20°C to room temperature). After each cycle, the physicochemical properties (size, PDI) of the LNPs are measured to assess their stability.[14][15]

  • Long-Term Storage Stability: LNPs are stored at different temperatures (e.g., 4°C, -20°C, -80°C) for an extended period. At various time points, the size, PDI, and encapsulation efficiency are measured to evaluate the long-term stability of the formulation.[14][15]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

LNP_Formulation_and_Characterization cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization Lipid Mix (Ethanol) Lipid Mix (Ethanol) Microfluidic Mixing Microfluidic Mixing Lipid Mix (Ethanol)->Microfluidic Mixing Aqueous Buffer (Nucleic Acid) Aqueous Buffer (Nucleic Acid) Aqueous Buffer (Nucleic Acid)->Microfluidic Mixing Dialysis (PBS) Dialysis (PBS) Microfluidic Mixing->Dialysis (PBS) Formulated LNPs Formulated LNPs Dialysis (PBS)->Formulated LNPs DLS DLS Formulated LNPs->DLS ELS ELS Formulated LNPs->ELS RiboGreen Assay RiboGreen Assay Formulated LNPs->RiboGreen Assay Size & PDI Size & PDI DLS->Size & PDI Zeta Potential Zeta Potential ELS->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency RiboGreen Assay->Encapsulation Efficiency

Caption: LNP Formulation and Characterization Workflow.

LNP_In_Vivo_Fate cluster_c16 This compound LNP cluster_dspe DSPE-PEG2000 LNP C16_LNP LNP with C16 Ceramide-PEG C16_Shedding Faster PEG Shedding C16_LNP->C16_Shedding Systemic Circulation Systemic Circulation C16_LNP->Systemic Circulation C16_Uptake Enhanced Cellular Uptake C16_Shedding->C16_Uptake C16_Circulation Shorter Circulation (t1/2 = 2.18h) C16_Shedding->C16_Circulation DSPE_LNP LNP with DSPE-PEG DSPE_Shedding Slower PEG Shedding DSPE_LNP->DSPE_Shedding DSPE_LNP->Systemic Circulation DSPE_Stealth 'Stealth' Properties DSPE_Shedding->DSPE_Stealth DSPE_Circulation Longer Circulation (t1/2 = 4.03h) DSPE_Shedding->DSPE_Circulation

Caption: In Vivo Fate of LNPs with Different PEG-Lipids.

Discussion and Conclusion

The choice between this compound and DSPE-PEG2000 for LNP formulation is highly dependent on the specific therapeutic application.

DSPE-PEG2000 is the preferred choice when prolonged circulation and passive targeting to tissues with fenestrated endothelia, such as tumors (the enhanced permeability and retention effect), are desired.[1] Its slow desorption rate provides a stable PEG shield, minimizing opsonization and clearance by the reticuloendothelial system (RES).[12] However, this stable shield can also hinder cellular uptake and endosomal escape, potentially reducing the therapeutic efficacy of the encapsulated cargo.[3] Furthermore, LNPs formulated with DSPE-PEG have been associated with a higher anti-PEG antibody response.[7]

This compound , with its faster PEG shedding rate, offers a different profile.[5] While this leads to a shorter circulation half-life, the more rapid unmasking of the LNP surface can facilitate quicker interaction with target cells and potentially enhanced cellular uptake.[16] This characteristic can be advantageous for applications where rapid delivery to specific cell types is paramount. For instance, in the context of mRNA vaccines, LNPs formulated with this compound have demonstrated comparable efficacy to the clinically approved ALC-0159 (which has a C14 lipid anchor), while DSPE-PEG LNPs showed lower efficacy.[6][7]

References

Comparative analysis of different PEG-lipid anchors for in vivo drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo fate of lipid-based nanocarriers is critically influenced by the choice of polyethylene (B3416737) glycol (PEG)-lipid anchor. This guide provides a comparative analysis of different PEG-lipid anchors, summarizing key performance metrics and offering insights into their impact on drug delivery systems. The information presented is supported by experimental data from peer-reviewed studies, aiming to assist researchers in selecting the optimal PEG-lipid for their therapeutic applications.

The "PEG Dilemma": Balancing Stability and Efficacy

PEGylation is a widely adopted strategy to enhance the systemic circulation time of nanoparticles by reducing their uptake by the mononuclear phagocyte system (MPS).[1] This "stealth" effect is crucial for enabling nanoparticles to reach their target tissues. However, the presence of a dense PEG layer can also hinder cellular uptake and endosomal escape of the encapsulated therapeutic, a challenge often referred to as the "PEG dilemma".[2][3] The choice of the lipid anchor that moors the PEG chain to the nanoparticle surface plays a pivotal role in navigating this trade-off. The length of the lipid anchor dictates the stability of the PEG-lipid in the nanoparticle bilayer, which in turn influences its pharmacokinetic profile and therapeutic efficacy.[4][5][6]

Comparative Analysis of PEG-Lipid Anchors

The most commonly studied PEG-lipid anchors differ in the length of their acyl chains, with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) featuring C18 chains and 1,2-dimyristoyl-rac-glycero (DMG) having C14 chains being two of the most prominent examples.[4][5][6]

Physicochemical Properties

Lipid nanoparticles (LNPs) formulated with varying ratios of DSPE-PEG and DMG-PEG have been shown to exhibit similar physicochemical properties, such as size and polydispersity, independent of the specific PEG-lipid composition.[4][5][6] This allows for a direct comparison of the in vivo effects attributable to the anchor length.

Pharmacokinetics and Biodistribution

The length of the lipid anchor significantly impacts the pharmacokinetic profile of LNPs. Longer C18 anchors, such as in DSPE-PEG, are more stably integrated into the lipid bilayer, leading to slower desorption in the bloodstream.[7][8] This results in a more persistent PEG shield, prolonged circulation times, and reduced accumulation in MPS organs like the liver and spleen.[4][7][8] Conversely, shorter C14 anchors, as in DMG-PEG, desorb more rapidly from the LNP surface in vivo.[4][9] This unmasking of the LNP surface can facilitate interaction with serum proteins, such as apolipoprotein E (ApoE), which can mediate uptake by hepatocytes.[9]

Table 1: Impact of PEG-Lipid Anchor Length on LNP Pharmacokinetics

PEG-Lipid AnchorAcyl Chain LengthCirculation Half-life (t1/2)Liver AccumulationSpleen AccumulationReference
DMG-PEGC14Shorter (e.g., 0.64 hours)HigherHigher[8]
DSPE-PEGC18Longer (e.g., 4.03 hours)LowerLower[8]

Note: The values presented are illustrative and can vary depending on the specific LNP formulation and animal model.

In Vivo Efficacy

The differential pharmacokinetic profiles of LNPs with different PEG-lipid anchors translate into distinct efficacy outcomes. For applications requiring prolonged circulation to reach tissues outside the liver, such as tumors, a more stable anchor like DSPE-PEG is often preferred.[4] The extended circulation allows for greater accumulation at the target site through the enhanced permeability and retention (EPR) effect.

In contrast, for liver-targeted gene silencing or drug delivery, a more labile anchor like DMG-PEG can be advantageous.[8] The faster desorption of the PEG shield in the circulation exposes the LNP to opsonins that can mediate its uptake by liver cells.

Experimental Protocols

The following are summaries of common experimental protocols used to evaluate and compare different PEG-lipid anchors.

LNP Formulation by Nanoprecipitation

Lipid nanoparticles are typically formulated by rapidly mixing a lipid solution in a water-miscible organic solvent (e.g., ethanol) with an aqueous phase. The lipids self-assemble into nanoparticles as the polarity of the solvent changes.

Workflow for LNP Formulation:

G cluster_0 Preparation cluster_1 Formulation cluster_2 Purification & Characterization A Lipid mixture in ethanol (Ionizable lipid, helper lipid, cholesterol, PEG-lipid) C Rapid mixing A->C B Aqueous buffer B->C D Dialysis or Tangential Flow Filtration C->D E Physicochemical Characterization (DLS for size, PDI, zeta potential) D->E

Caption: Workflow for LNP formulation and characterization.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay:

G A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with LNP formulations B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h (Formazan crystal formation) E->F G Solubilize formazan (B1609692) crystals F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for in vitro MTT cytotoxicity assay.

In Vivo Pharmacokinetics and Biodistribution Study

To assess the in vivo behavior of LNPs, they are typically administered to animal models (e.g., mice) intravenously. Blood samples are collected at various time points to determine the circulation half-life, and organs are harvested to quantify nanoparticle accumulation.

Workflow for In Vivo Biodistribution Study:

G A Administer fluorescently labeled LNPs to mice (IV) B Collect blood samples at different time points A->B C Euthanize animals at study endpoint A->C E Quantify fluorescence in blood and organs (e.g., IVIS imaging) B->E D Harvest organs of interest (Liver, Spleen, Tumor, etc.) C->D D->E F Data analysis (% Injected Dose/gram tissue) E->F

Caption: Workflow for in vivo biodistribution study.

Signaling Pathways in Drug Delivery

The choice of PEG-lipid anchor primarily influences the pharmacokinetics and biodistribution of the nanocarrier, thereby affecting the concentration of the delivered drug that reaches the target cells. The downstream signaling pathways that are modulated are therefore dependent on the specific therapeutic agent being delivered. For instance, in the case of an anticancer drug like doxorubicin (B1662922) delivered by LNPs, the ultimate goal is to induce apoptosis in cancer cells.

Illustrative Signaling Pathway for Doxorubicin-Induced Apoptosis:

G cluster_0 Drug Delivery & Action cluster_1 Cellular Response cluster_2 Apoptotic Signaling cluster_3 Cell Fate LNP LNP with Doxorubicin Dox Doxorubicin release in the cell LNP->Dox DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Damage DNA Damage DNA->Damage ROS->Damage p53 p53 Activation Damage->p53 Bax Bax Upregulation p53->Bax Caspase Caspase Cascade Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Doxorubicin's mechanism leading to apoptosis.

Conclusion

The selection of a PEG-lipid anchor is a critical parameter in the design of nanocarriers for in vivo drug delivery. A thorough understanding of how different anchors, such as DSPE-PEG and DMG-PEG, influence the physicochemical properties, pharmacokinetics, and ultimately, the therapeutic efficacy of the formulation is essential for the rational design of effective drug delivery systems. Longer, more stable anchors like DSPE-PEG are generally suited for applications requiring prolonged circulation, while shorter, more labile anchors like DMG-PEG may be advantageous for liver-targeted delivery. The experimental protocols and comparative data presented in this guide offer a framework for researchers to make informed decisions in the development of their nanomedicines.

References

A Comparative Analysis of C16 PEG2000 Ceramide and Other PEGylated Lipids in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of PEGylated lipids is a critical determinant in the efficacy of liposomal drug delivery systems. These molecules are essential for conferring "stealth" characteristics, which prolong circulation time and enhance the therapeutic index of encapsulated agents. Among the various options, C16 PEG2000 Ceramide has emerged as a noteworthy alternative to more conventional PEGylated lipids like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE-PEG2000). This guide provides an objective comparison of their performance, supported by experimental data, to inform the rational design of advanced drug delivery vehicles.

Executive Summary

Experimental evidence demonstrates that while both this compound and DSPE-PEG2000 can achieve comparable, extended circulation times for liposomes, This compound offers a significant advantage in terms of drug retention . Liposomes formulated with DSPE-PEG2000, which possesses a negatively charged phosphate (B84403) group, exhibit substantially higher rates of drug leakage both in vitro and in vivo. In contrast, the neutrally charged this compound anchor provides superior stability and drug retention, a critical factor for ensuring the drug remains encapsulated until it reaches the target site.

Data Presentation: Performance Metrics

The following tables summarize the quantitative data from comparative studies, primarily focusing on liposomal formulations of the chemotherapeutic agent vincristine.

Table 1: Physicochemical Characteristics of Liposomes
FormulationPEG-Lipid AnchorHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Surface Charge
SM/Chol/PEG-CeramideC16 Ceramide-PEG2000120 - 130< 0.2Near-neutralNeutral[1]
SM/Chol/PEG-DSPEDSPE-PEG2000120 - 130< 0.2Approx. -10 to -20 mVAnionic[1]

SM: Sphingomyelin; Chol: Cholesterol

Table 2: In Vitro Drug Retention in the Presence of Serum

This table highlights the superior drug retention of liposomes formulated with this compound compared to those with DSPE-PEG2000 when challenged with mouse serum.

Liposome (B1194612) FormulationDrug Leakage Half-Life (t½) in 50% Mouse Serum (hours)Increase in Leakage Rate vs. Control (%)
SM/Chol (Control)219N/A
SM/Chol/PEG-C16-Ceramide 156 40%
SM/Chol/PEG-DSPE101117%

Data extracted from Webb et al., 1998. A lower half-life and higher percentage increase in leakage rate indicate poorer drug retention.

Table 3: In Vivo Pharmacokinetics in Mice (2.0 mg/kg Vincristine Dose)

Pharmacokinetic profiles reveal that while both PEGylated formulations significantly extend circulation time compared to non-PEGylated liposomes, the PEG-Ceramide formulation maintains a higher drug-to-lipid ratio over time, indicating better drug retention in vivo.

FormulationPlasma Lipid Concentration at 24h (% Injected Dose)Plasma Vincristine Concentration at 24h (% Injected Dose)Vincristine/Lipid Ratio at 24h
SM/Chol/PEG-C16-Ceramide ~40%~30%~0.75
SM/Chol/PEG-DSPE~40%~20%~0.50

Approximate values interpreted from graphical data presented in Webb et al., 1998.

Experimental Protocols

The data presented is based on established and reproducible experimental methodologies.

Liposome Preparation and Drug Loading

A standard thin-film hydration followed by extrusion method is employed for preparing the liposomes.

  • Lipid Film Formation: The constituent lipids (e.g., Sphingomyelin, Cholesterol, and either this compound or DSPE-PEG2000) are dissolved in a chloroform/methanol solvent mixture in a round-bottom flask. The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask's interior. The film is further dried under high vacuum for several hours to remove any residual solvent.[2][3]

  • Hydration: The dried lipid film is hydrated with an aqueous buffer (e.g., 0.3 M citrate, pH 4.0) at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C). This process, involving vigorous agitation, results in the formation of multilamellar vesicles (MLVs).[4]

  • Extrusion: To produce unilamellar vesicles with a homogenous size distribution, the MLV suspension is repeatedly passed through polycarbonate filters with a defined pore size (e.g., 100 nm) using a high-pressure extruder.[5][6]

  • Remote Drug Loading (pH Gradient Method): For drugs like vincristine, a transmembrane pH gradient is created. The exterior pH of the citrate-containing liposomes is raised to neutral (pH 7.2-7.6) by adding an alkaline buffer. The weakly basic drug is then added to the liposome suspension. The uncharged form of the drug diffuses across the lipid bilayer into the acidic core, where it becomes protonated and trapped, achieving high encapsulation efficiencies (typically >95%).[4]

Physicochemical Characterization
  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Determined by Electrophoretic Light Scattering (ELS) to assess surface charge.

In Vitro Drug Release Assay
  • Liposomal drug formulations are diluted with mouse serum (e.g., 1:1 ratio).

  • The mixture is placed in dialysis tubing with a specific molecular weight cutoff (e.g., 3500 Da).

  • The samples are dialyzed against a large volume of buffer at 37°C.

  • Aliquots are taken from the dialysis bag at various time points, and the concentrations of both the drug and a lipid marker are quantified (e.g., using radiolabels like ³H-vincristine and ¹⁴C-lipid).

  • The drug-to-lipid ratio over time is calculated to determine the leakage rate and retention half-life.[4]

In Vivo Pharmacokinetic Studies
  • Animal models (e.g., female mice) are administered the liposomal formulations via intravenous injection (e.g., lateral tail vein).

  • At predetermined time points, blood samples are collected from cohorts of animals.

  • Plasma is isolated, and the concentrations of the drug and the lipid marker are quantified using techniques like liquid scintillation counting.

  • Pharmacokinetic parameters, including circulation half-life and area under the curve (AUC), are calculated based on the plasma concentration-time profiles.[4]

Visualizations

Experimental Workflow

G cluster_prep Formulation cluster_char Characterization cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing prep1 Lipid Film Hydration prep2 Extrusion (Sizing) prep1->prep2 prep3 Drug Loading (pH Gradient) prep2->prep3 char1 Size & PDI (DLS) prep3->char1 char2 Zeta Potential (ELS) prep3->char2 char3 Encapsulation Efficiency prep3->char3 invitro1 Drug Release Assay (in Serum) char3->invitro1 invivo1 IV Administration (Mouse Model) invitro1->invivo1 invivo2 Pharmacokinetic Analysis invivo1->invivo2

Caption: Workflow for comparing PEGylated lipid formulations.

Ceramide Signaling in Apoptosis

While this compound is primarily utilized for its structural and steric properties in drug delivery, the ceramide moiety itself is a bioactive lipid involved in signaling pathways, notably apoptosis.[7][8][9] The generation of intracellular ceramide can trigger a cascade leading to programmed cell death. This intrinsic bioactivity could potentially offer synergistic therapeutic effects when delivering cytotoxic agents, although this is an area requiring further investigation in the context of PEGylated ceramide-containing nanoparticles.

G stimuli Apoptotic Stimuli (e.g., TNF-α, Stress) smase Sphingomyelinase (SMase) Activation stimuli->smase ceramide Ceramide Generation smase->ceramide sm Sphingomyelin sm->ceramide downstream Downstream Effectors (e.g., SAPK/JNK) ceramide->downstream caspase Caspase Activation ceramide->caspase apoptosis Apoptosis downstream->apoptosis caspase->apoptosis

Caption: Simplified ceramide-mediated apoptosis signaling pathway.

References

The Long-Lasting Carrier: A Pharmacokinetic Showdown Between PEGylated Cerasomes and Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of advanced drug delivery, nanoparticles that can evade the body's natural clearance mechanisms to prolong circulation time are highly sought after. Among these, PEGylated liposomes have long been a gold standard. However, a new challenger, the PEGylated cerasome, has emerged, boasting superior physicochemical stability. This guide provides a head-to-head comparison of the pharmacokinetic profiles of PEGylated cerasomes and PEGylated liposomes, supported by experimental data, to inform researchers and drug development professionals on their potential as long-circulating drug carriers.

A key study directly comparing the two nanocarriers reveals that while both significantly improve the pharmacokinetics of a model drug, their performance against each other is remarkably similar.[1][2][3] This suggests that PEGylated cerasomes can match the in-vivo circulation longevity of PEGylated liposomes while offering the advantage of greater stability.[1][2][3]

At a Glance: Pharmacokinetic Parameters

A comparative study using silver sulfide (B99878) quantum dots (Ag2S Qds) as a model payload provides key insights into the in vivo behavior of these nanocarriers in rats. The data below summarizes the key pharmacokinetic parameters.

Pharmacokinetic ParameterFree Ag2S QdsPEGylated CerasomesPEGylated Liposomes
Elimination Half-life (t1/2) 4.39 h28.82 h26.95 h
Area Under the Curve (AUC0-∞) 8.01 µg/mLh73.25 µg/mLh62.02 µg/mL*h

Data sourced from a comparative pharmacokinetic analysis in rats.[1][2][3]

The results clearly indicate that both PEGylated cerasomes and liposomes dramatically extend the circulation time of the payload compared to the free drug.[1][2][3] Notably, while the pharmacokinetic profiles of the two carriers were not statistically different, PEGylated cerasomes exhibited a slightly longer half-life and a larger area under the curve, suggesting a trend towards longer circulation.[1][2][3]

Experimental Design: A Look Under the Hood

To understand the basis of the presented data, a detailed look at the experimental methodology is crucial. The following protocol was adapted from a study comparing the pharmacokinetics of these nanocarriers.[1][2][3]

Nanocarrier Preparation and Characterization:
  • PEGylated Cerasomes: Synthesized using a mixture of organoalkoxysilane lipids and a PEGylated lipid. The components are dissolved in an organic solvent, which is then evaporated to form a thin film. The film is hydrated with an aqueous solution containing the payload (e.g., Ag2S Qds) and sonicated to form cerasomes.

  • PEGylated Liposomes: Prepared using a similar thin-film hydration method. A mixture of phospholipids, cholesterol, and a PEGylated lipid is dissolved, dried into a film, and then hydrated with the payload solution. The resulting vesicles are then sized by extrusion.

  • Characterization: Both nanocarriers were thoroughly characterized for particle size, polydispersity index, zeta potential, and entrapment efficiency to ensure comparability.[1][2][3]

Animal Studies for Pharmacokinetic Evaluation:
  • Animal Model: Male Sprague-Dawley rats were used for the in vivo studies.

  • Administration: The free payload, PEGylated cerasome formulation, and PEGylated liposome (B1194612) formulation were administered intravenously to different groups of rats.

  • Blood Sampling: Blood samples were collected at predetermined time points (e.g., up to 72 hours) post-injection.[1][2][3]

  • Analysis: The concentration of the payload in the plasma was quantified using a suitable analytical method, such as inductively coupled plasma mass spectrometry for quantum dots.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data was analyzed using non-compartmental methods to determine key pharmacokinetic parameters like t1/2 and AUC.[1][2][3]

G cluster_prep Nanocarrier Preparation cluster_pk Pharmacokinetic Study p1 Lipid Mixture (Cerasome or Liposome Components) p2 Thin Film Hydration with Payload p1->p2 p3 Formation of Vesicles (Cerasomes/Liposomes) p2->p3 p4 Sizing/Purification p3->p4 a1 Intravenous Administration to Rats p4->a1 Characterized Formulations a2 Serial Blood Sampling a1->a2 a3 Plasma Payload Quantification a2->a3 a4 Pharmacokinetic Parameter Calculation a3->a4

Experimental workflow for the pharmacokinetic comparison.

The PEGylation Effect: A Common Denominator

The study also investigated the importance of PEGylation for cerasomes by comparing PEGylated cerasomes to their non-PEGylated counterparts. The results were unequivocal: PEGylation is crucial for extending the circulation time of cerasomes.[1][2][3] For PEGylated cerasomes, the half-life and AUC were 1.6 and 3.3 times greater, respectively, than for non-PEGylated cerasomes.[1][2][3] This demonstrates that the hydrophilic siloxane network on the surface of cerasomes alone is insufficient to prevent their rapid clearance by the reticuloendothelial system (RES).

G cluster_0 Nanocarrier Fate in Bloodstream cluster_1 Effect of PEGylation NC Nanocarrier RES RES Uptake (Liver, Spleen) NC->RES Opsonization PEG PEG Shield Circulation Prolonged Circulation PEG->RES Steric Hindrance (Reduced Opsonization)

The role of PEGylation in evading RES uptake.

Conclusion: A Stable Alternative with Comparable Performance

The available evidence strongly suggests that PEGylated cerasomes are a viable alternative to PEGylated liposomes for applications requiring long-circulating drug carriers. They offer comparable pharmacokinetic profiles, meaning they can deliver their payload over a similar extended period.[1][2][3] The primary advantage of cerasomes lies in their enhanced physicochemical stability, which can translate to easier handling, storage, and potentially a more robust final product.[1][2][3] For researchers and drug developers, this makes PEGylated cerasomes an attractive option to consider, particularly for drugs that may be sensitive to the potential instabilities of traditional liposomal formulations. Further research into the biodistribution and therapeutic efficacy of drug-loaded PEGylated cerasomes will be crucial in fully realizing their clinical potential.

References

Validating Autophagy Induction by PEG-Ceramide Nanomicelles: A Western Blot-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Western blotting with other common techniques for validating autophagy induction by PEG-ceramide nanomicelles. Supporting experimental data and detailed protocols are included to aid in experimental design and data interpretation.

The induction of autophagy, a cellular self-degradation process, is a promising therapeutic strategy for various diseases, including neurodegenerative disorders and cancer.[1][2] PEG-ceramide nanomicelles have emerged as potent inducers of autophagy.[1][3] Ceramide, a bioactive sphingolipid, triggers autophagy by interfering with the mTOR signaling pathway, a key regulator of cell growth and metabolism.[2][4] Accurate validation of autophagy induction is critical for the development of ceramide-based therapeutics. Western blotting for key autophagy markers is a widely used method for this purpose.[5][6]

Comparing Methodologies for Autophagy Detection

While Western blotting is a cornerstone for autophagy research, a multi-faceted approach is recommended for robust validation. Below is a comparison of common techniques used to assess autophagy induction by PEG-ceramide nanomicelles.

Method Principle Advantages Disadvantages
Western Blot Detects changes in the levels of key autophagy-related proteins, such as the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1.[6]Quantitative, relatively low cost, provides information on protein levels and modifications.[7]Provides a snapshot in time and may not fully represent the dynamic nature of autophagy (autophagic flux).[8]
Fluorescence Microscopy (e.g., RFP-GFP-LC3) Tracks the localization of fluorescently tagged LC3. Autophagosomes appear as yellow puncta (RFP+GFP+), while autolysosomes are red (RFP+GFP-) due to quenching of GFP in the acidic lysosomal environment.[2][9]Allows for the visualization and quantification of autophagic flux in living or fixed cells.[10]Requires transfection or transduction with a fluorescent reporter, which may alter cell physiology. Photobleaching can be an issue.
Transmission Electron Microscopy (TEM) Directly visualizes the ultrastructure of autophagic vesicles (autophagosomes and autolysosomes) within the cell.[11]Considered the "gold standard" for morphological confirmation of autophagy.[5]Low throughput, technically demanding, and quantification can be challenging.[11]
Flow Cytometry Quantifies the intensity of fluorescent probes that accumulate in autophagic vacuoles or measures the degradation of fluorescently tagged autophagy substrates.[9]High-throughput analysis of a large number of cells, allowing for statistical rigor.[6]Provides population-level data and lacks the subcellular resolution of microscopy.

Quantitative Analysis of Autophagy Induction by PEG-Ceramide Nanomicelles via Western Blot

Studies have consistently demonstrated the ability of PEG-ceramide nanomicelles to induce autophagy in various cell lines. The table below summarizes quantitative data from a key study.

Treatment Cell Line LC3-II/LC3-I Ratio (Fold Change vs. Control) p62 Level (Fold Change vs. Control) Reference
5 µM PEG-ceramide nanomicellesN2a~3.5~0.4[2][3]
10 µM PEG-ceramide nanomicellesN2a~2.5~0.3[2][3]
20 µM PEG-ceramide nanomicellesN2a~1.5~0.2[2][3]
5 µM Rapamycin (Positive Control)N2a~4.0~0.5[2][3]

Note: The data is an approximation based on the graphical representation in the cited literature.

Experimental Protocols

Western Blot Protocol for LC3 and p62

This protocol is a synthesized standard procedure based on common practices for detecting autophagy markers.[2][5][12]

  • Cell Lysis:

    • Treat cells with desired concentrations of PEG-ceramide nanomicelles for the specified time. Include both negative (untreated) and positive (e.g., rapamycin-treated) controls.

    • To assess autophagic flux, include parallel samples treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last 2-4 hours of the nanomicelle treatment.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (typically 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Use a 12-15% acrylamide (B121943) gel for better resolution of LC3-I and LC3-II.

    • Transfer the separated proteins to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH, or tubulin) should also be used. Note that some studies suggest actin levels can be affected by autophagy induction.[6]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows, the following diagrams are provided.

G cluster_0 PEG-Ceramide Nanomicelle Action cluster_1 Autophagy Cascade PEG_Cer PEG-Ceramide Nanomicelles Ceramide Ceramide Release PEG_Cer->Ceramide mTORC1 mTORC1 (Inhibited) Ceramide->mTORC1 ULK1_Complex ULK1 Complex (Activated) mTORC1->ULK1_Complex Phagophore Phagophore Formation ULK1_Complex->Phagophore LC3_conv LC3-I to LC3-II Conversion Phagophore->LC3_conv Autophagosome Autophagosome Phagophore->Autophagosome LC3_conv->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome p62 p62/SQSTM1 Degradation Lysosome Lysosome Lysosome->Autolysosome Autolysosome->p62 leads to

Caption: Signaling pathway of PEG-ceramide nanomicelle-induced autophagy.

G cluster_workflow Western Blot Workflow for Autophagy Validation A Cell Treatment with PEG-Ceramide Nanomicelles B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection (ECL) F->G H Data Analysis (Densitometry) G->H I LC3-II/LC3-I Ratio p62 Levels H->I

Caption: Experimental workflow for Western blot validation of autophagy.

References

Comparing C16-ceramide with C8 or C20 PEG-ceramides for LNP shedding

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of C16, C8, and C20 PEG-Ceramides for Lipid Nanoparticle Applications

Introduction

The selection of polyethylene (B3416737) glycol (PEG)-lipid conjugates is a critical parameter in the design of lipid nanoparticles (LNPs) for therapeutic applications, significantly influencing their stability, biodistribution, and immunogenicity. The rate at which the PEG-lipid sheds from the LNP surface post-administration is a key determinant of its in vivo fate and efficacy. This guide provides a comparative analysis of C16-ceramide, C8 PEG-ceramide, and C20 PEG-ceramide, focusing on the impact of the acyl chain length on LNP shedding and subsequent biological outcomes. This information is intended for researchers, scientists, and drug development professionals working with LNP-based delivery systems.

The length of the hydrophobic acyl chain of the PEG-ceramide anchor plays a pivotal role in its interaction with the lipid bilayer of the nanoparticle. Generally, a shorter acyl chain leads to a weaker anchoring in the LNP membrane, resulting in faster PEG shedding, while a longer acyl chain promotes a more stable integration and slower shedding.[1][2][3][4] This fundamental principle governs the distinct characteristics of LNPs formulated with C8, C16, and C20 PEG-ceramides.

Comparative Performance Data

The following tables summarize the key performance differences between LNPs formulated with C8, C16, and by extension, C20 PEG-ceramides, based on available experimental data.

Table 1: Physicochemical Properties and In Vivo Behavior

ParameterC8 PEG-CeramideC16 PEG-CeramideC20 PEG-Ceramide (Inferred)
PEG Shedding Rate Fast[4]Slow[4]Very Slow[3]
Primary Accumulation Site Lymph Nodes[5][6]Liver[5][6]Likely Liver and prolonged circulation
Blood Circulation Half-life ShorterLonger[7]Longest
Anti-PEG IgM Response Lower[5][6]Higher[5][6][8][9]Potentially Higher than C16

Table 2: Functional Implications for Therapeutic Applications

ApplicationC8 PEG-CeramideC16 PEG-CeramideC20 PEG-Ceramide (Inferred)
Vaccine Delivery Comparable efficacy to C16-PEG-Ceramide[5][6]Comparable efficacy to C8-PEG-Ceramide[5][6]Potentially reduced efficacy due to very slow shedding
Liver-targeted Delivery Less suitableMore suitable[5][6]Suitable, with potential for extended exposure
Lymph Node Targeting More suitable[5][6]Less suitableNot ideal
Repeat Dosing More favorable due to lower immunogenicity[4]Less favorable due to higher immunogenicity[8][9]Potentially problematic due to high immunogenicity

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize and compare LNPs with different PEG-ceramides.

Lipid Nanoparticle Formulation via Microfluidic Mixing

This method is widely used for the reproducible production of LNPs.[5][10][11][12]

  • Lipid Preparation: The lipid components, including an ionizable lipid (e.g., DLin-MC3-DMA), a helper lipid (e.g., DSPC), cholesterol, and the PEG-ceramide of interest (C8, C16, or C20), are dissolved in ethanol (B145695) at a specific molar ratio.

  • Aqueous Phase Preparation: The nucleic acid cargo (e.g., mRNA, siRNA) is diluted in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: The ethanolic lipid solution and the aqueous nucleic acid solution are simultaneously injected into a microfluidic mixing device (e.g., a NanoAssemblr from Precision NanoSystems). The rapid mixing of the two streams leads to a change in polarity, triggering the self-assembly of the lipids around the nucleic acid core to form LNPs.

  • Purification and Buffer Exchange: The resulting LNP suspension is typically dialyzed against phosphate-buffered saline (PBS) at a neutral pH to remove the ethanol and non-encapsulated nucleic acids.

Quantification of PEG Shedding

The rate of PEG-lipid desorption from the LNP surface is a critical parameter to measure.

  • Nanoparticle Tracking Analysis (NTA) in Serum: This method assesses the change in LNP size and concentration over time upon incubation in serum.[2][10]

    • LNPs are incubated in serum (e.g., fetal bovine serum or human serum) at 37°C.

    • At various time points, aliquots of the LNP-serum mixture are taken.

    • The size distribution and particle concentration are measured using an NTA instrument (e.g., a NanoSight from Malvern Panalytical).

    • An increase in particle size and a decrease in concentration can indicate protein corona formation and LNP aggregation, which is influenced by the rate of PEG shedding.

  • Pulsed Gradient Spin Echo (PGSE) NMR Spectroscopy: This is a direct, label-free method to measure the kinetics of PEG shedding in real-time.[1][13][14][15]

    • The LNP sample is placed in an NMR tube.

    • Rat serum or another biological fluid is added to the LNPs.

    • ¹H PGSE NMR spectra are acquired over time.

    • The diffusion coefficient of the PEG signal is measured. A change in the diffusion coefficient indicates the detachment of the PEG-lipid from the larger LNP into the surrounding medium.

In Vivo Biodistribution Studies

To determine the organ accumulation of LNPs, in vivo imaging or radiolabeling studies are performed.

  • Labeling: The LNPs are formulated with a fluorescent dye or a radiolabeled lipid.

  • Administration: The labeled LNPs are administered to animals (typically mice or rats) via the desired route (e.g., intravenous injection).

  • Imaging/Tissue Collection: At predetermined time points, the animals are either imaged using an in vivo imaging system (for fluorescently labeled LNPs) or euthanized, and their organs are harvested.

  • Quantification: For fluorescently labeled LNPs, the fluorescence intensity in each organ is measured. For radiolabeled LNPs, the radioactivity in each organ is quantified using a scintillation counter. The results are typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Impact of Acyl Chain Length

The following diagrams illustrate the key relationships and processes discussed.

G cluster_0 PEG-Ceramide Acyl Chain Length cluster_1 LNP Properties cluster_2 In Vivo Consequences C8 C8 (Short) Anchoring Membrane Anchoring C8->Anchoring Weak C16 C16 (Intermediate) C16->Anchoring Strong C20 C20 (Long) C20->Anchoring Very Strong Shedding PEG Shedding Rate Biodistribution Biodistribution Shedding->Biodistribution influences Immunogenicity Anti-PEG IgM Response Shedding->Immunogenicity modulates Anchoring->Shedding inversely proportional G cluster_formulation LNP Formulation cluster_shedding PEG Shedding & In Vivo Fate Lipids Lipids in Ethanol (Ionizable, Helper, Cholesterol, PEG-Ceramide) Mixing Microfluidic Mixing Lipids->Mixing NucleicAcid Nucleic Acid in Aqueous Buffer NucleicAcid->Mixing Purification Dialysis/ Purification Mixing->Purification FinalLNP Purified LNPs Purification->FinalLNP Injection IV Injection FinalLNP->Injection Circulation Systemic Circulation (PEG Shielding) Injection->Circulation Shedding PEG Shedding Circulation->Shedding ProteinCorona Protein Corona Formation Shedding->ProteinCorona Uptake Cellular Uptake ProteinCorona->Uptake

References

The Impact of PEG Molecular Weight on Liposome Biodistribution: A Comparative Analysis of PEG1000, PEG2000, and PEG5000

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug delivery systems is paramount. Among the various nanocarriers, PEGylated liposomes have emerged as a leading platform for enhancing the therapeutic index of drugs by altering their pharmacokinetic profiles. The length of the polyethylene (B3416737) glycol (PEG) chain attached to the liposome (B1194612) surface is a critical parameter that dictates its in vivo fate. This guide provides a comparative analysis of how PEG molecular weights of 1000, 2000, and 5000 Daltons (Da) influence the biodistribution of liposomes, supported by experimental data and detailed protocols.

The process of attaching PEG chains to the surface of liposomes, known as PEGylation, creates a hydrophilic protective layer that reduces recognition by the mononuclear phagocytic system (MPS), thereby prolonging circulation time in the bloodstream.[1][2] This "stealth" effect allows for greater accumulation of the liposomal drug payload in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[2] The choice of PEG molecular weight is a key determinant of the efficacy of this stealth characteristic.

Comparative Biodistribution Data

The following table summarizes quantitative data on the effect of PEG molecular weight on key biodistribution parameters. It is important to note that direct comparative studies for all three molecular weights under identical experimental conditions are limited. Therefore, the data presented is a synthesis from multiple studies to illustrate general trends.

ParameterPEG1000PEG2000PEG5000Source
Blood Circulation Half-life (t½) ShorterLongerLongestGeneral Trend
Example Data (t½)~ several hoursUp to 24-45 hours> 45 hoursVaries by formulation & animal model
Liver Accumulation HigherLowerLowestGeneral Trend
Example Data (% Injected Dose)Can be significantReduced compared to PEG1000Further reducedVaries by formulation & animal model
Spleen Accumulation HigherLowerLowestGeneral Trend
Example Data (% Injected Dose)ModerateReducedFurther reducedVaries by formulation & animal model
Tumor Accumulation LowerHigherHighest (up to a point)General Trend
Example Data (%ID/g tumor)VariesGenerally higher than PEG1000Often highest, but can be formulation dependentVaries by tumor model & timepoint

Note: The actual values can vary significantly based on the specific liposome composition, lipid concentration, drug encapsulated, animal model, and time points of analysis. The data presented here is for illustrative purposes to show the general trends observed in preclinical studies.

Generally, a higher molecular weight PEG, such as PEG5000, provides a thicker hydrophilic layer around the liposome, offering superior steric hindrance and leading to the longest circulation times and lowest uptake by the liver and spleen.[3][4] Consequently, this prolonged circulation often results in higher accumulation in tumor tissues. While PEG2000 is a widely used standard that offers a significant improvement in circulation time over non-PEGylated or low-molecular-weight PEGylated liposomes[2][5][6], studies suggest that PEG5000 can offer further advantages in terms of sustained circulation.[3] However, it is also important to consider that very high molecular weight PEGs might hinder the interaction of targeted liposomes with their target cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of biodistribution studies. Below are representative protocols for the preparation, characterization, and in vivo evaluation of PEGylated liposomes.

Preparation of PEGylated Liposomes (Thin-Film Hydration Method)

The thin-film hydration method is a common technique for preparing liposomes.[7][8][9]

Materials:

  • Phospholipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • DSPE-PEG1000, DSPE-PEG2000, or DSPE-PEG5000

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Dissolve the lipids (e.g., DSPC and cholesterol) and the DSPE-PEG derivative (at a desired molar ratio, typically 5-10 mol%) in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Dry the film further under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer containing the drug to be encapsulated by gentle rotation above the lipid phase transition temperature.

  • To achieve a uniform size distribution, subject the resulting liposome suspension to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Remove the unencapsulated drug by a suitable method such as dialysis or size exclusion chromatography.

Characterization of Liposomes

Particle Size and Zeta Potential:

  • Measure the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomal formulations using dynamic light scattering (DLS).

Encapsulation Efficiency:

  • Determine the amount of encapsulated drug by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the drug concentration using techniques like UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • The encapsulation efficiency is calculated as: (Amount of encapsulated drug / Total amount of drug) x 100%.

In Vivo Biodistribution Study

Animal Model:

  • Use appropriate animal models, such as tumor-bearing mice (e.g., xenograft models), for biodistribution studies.[1][10]

Procedure:

  • Administer the different PEGylated liposome formulations (containing a radiolabel or a fluorescent marker for tracking) to the animals via intravenous injection.

  • At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, collect blood samples to determine the pharmacokinetic profile.

  • Euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart) and the tumor.

  • Quantify the amount of liposomes in the blood and each organ by measuring the radioactivity (e.g., using a gamma counter) or fluorescence.

  • Express the data as the percentage of the injected dose (%ID) per gram of tissue.

Experimental Workflow and Signaling Pathway Visualization

To visually represent the logical flow of a comparative biodistribution study, the following diagram was generated using Graphviz (DOT language).

G cluster_prep Liposome Preparation & Characterization cluster_invivo In Vivo Biodistribution Study cluster_analysis Data Analysis & Comparison prep1 Formulation 1: Liposome + PEG1000 char Physicochemical Characterization (Size, PDI, Zeta, EE%) prep1->char prep2 Formulation 2: Liposome + PEG2000 prep2->char prep3 Formulation 3: Liposome + PEG5000 prep3->char injection Intravenous Injection char->injection animal_model Tumor-Bearing Animal Model animal_model->injection sampling Blood & Organ Collection at Time Points injection->sampling quant Quantification of Liposome Accumulation (%ID/g) sampling->quant pk Pharmacokinetic Analysis (Blood Half-life) sampling->pk comp Comparative Analysis of Biodistribution Profiles quant->comp pk->comp

Workflow for comparing liposome biodistribution.

References

Quantitative Analysis of C16 Ceramide in Lipid Nanoparticles: A Comparative Guide to HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of lipid excipients, such as C16 ceramide, is paramount in the development and quality control of lipid nanoparticle (LNP) drug delivery systems. As a key structural component, C16 ceramide levels can significantly influence the stability, encapsulation efficiency, and in vivo performance of LNPs. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), the gold standard for lipid analysis, with alternative quantification methods, supported by experimental protocols and comparative data.

Method Comparison: HPLC-MS vs. Alternative Techniques

The choice of analytical method for C16 ceramide quantification in LNPs depends on the specific requirements of the analysis, such as sensitivity, specificity, throughput, and available instrumentation. While HPLC-MS offers unparalleled specificity and sensitivity, other methods can provide valuable alternatives in certain contexts.

FeatureHPLC-MS/MSEnzymatic AssayFluorescence Spectroscopy
Principle Chromatographic separation followed by mass-based detection and fragmentation for structural confirmation.Enzymatic conversion of ceramide to a detectable product (e.g., phosphorylated ceramide).Use of fluorescently-labeled ceramide analogs or probes that bind to ceramides.
Specificity Very High (distinguishes between different ceramide species).Moderate to High (dependent on enzyme specificity).Low to Moderate (potential for probe to interact with other lipids).
Sensitivity Very High (pg/mL to fmol levels).[1]High (pmol range).High (dependent on probe quantum yield).
Linear Range Wide (e.g., 2.8–357 ng for C16 ceramide).[1]Narrower, dependent on enzyme kinetics.Typically narrower than HPLC-MS.
Sample Prep Multi-step: Lipid extraction, optional derivatization.Lipid extraction followed by enzymatic reaction.Direct measurement or lipid extraction.
Throughput Moderate (typically 5-20 min per sample).[2]High (can be adapted to 96-well plate format).High (rapid measurements).
Cost High (instrumentation and maintenance).Moderate (reagents and reader).Moderate (instrumentation and probes).
Data Output Quantitative and structural information.Quantitative.Quantitative (relative or absolute with calibration).

Table 1: Comparison of Key Performance Characteristics for C16 Ceramide Quantification Methods.

Quantitative Data Summary

The following table presents a representative comparison of quantitative data for the analysis of C16 ceramide in a hypothetical LNP formulation using HPLC-MS/MS and an enzymatic assay. This data is illustrative and based on performance characteristics reported in the literature.

ParameterHPLC-MS/MSEnzymatic Assay
Limit of Detection (LOD) 0.2 fmol[3]~1 pmol
Limit of Quantification (LOQ) 1.1 fmol[3]~5 pmol
Linear Range 0.05 - 50 ng/mL[3]10 - 200 pmol
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 96.1% - 113.4%[3]90% - 110%
Measured C16 Ceramide in LNP (µg/mL) 48.5 ± 2.151.2 ± 4.5

Table 2: Illustrative Quantitative Comparison for C16 Ceramide in a Lipid Nanoparticle Formulation.

Experimental Protocols

HPLC-MS/MS Method for C16 Ceramide Quantification

This protocol outlines a standard approach for the quantification of C16 ceramide in LNPs using a reverse-phase HPLC coupled with a triple quadrupole mass spectrometer.

1. Lipid Extraction from LNPs:

  • To 100 µL of the LNP suspension, add 400 µL of methanol.

  • Vortex for 1 minute to disrupt the nanoparticles.

  • Add 200 µL of chloroform (B151607) and vortex for 1 minute.

  • Add 150 µL of water and vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipids in a known volume of the initial mobile phase (e.g., 100 µL).

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate to 60% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for C16 Ceramide: Precursor ion (m/z) 538.5 → Product ion (m/z) 264.4.

  • Internal Standard: C17 Ceramide (Precursor ion (m/z) 552.5 → Product ion (m/z) 264.4).

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

4. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of C16 ceramide to the C17 ceramide internal standard against the concentration of C16 ceramide standards. The concentration of C16 ceramide in the LNP samples is then determined from this calibration curve.

Alternative Method: Enzymatic Assay for Total Ceramide

This protocol describes a general enzymatic assay for the quantification of total ceramides, which can be adapted for C16 ceramide with appropriate standards.

1. Lipid Extraction:

  • Follow the same lipid extraction protocol as described for the HPLC-MS/MS method.

2. Enzymatic Reaction:

  • The assay is based on the conversion of ceramide to ceramide-1-phosphate by a ceramide kinase, using ATP. The remaining ATP can be quantified using a luciferase-based assay, where the light output is inversely proportional to the ceramide concentration.

  • In a 96-well plate, add the reconstituted lipid extract.

  • Add the reaction buffer containing ceramide kinase, ATP, and other necessary co-factors.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction.

3. Detection:

  • Add the ATP detection reagent (containing luciferase and luciferin).

  • Measure the luminescence using a plate reader.

4. Quantification:

  • A standard curve is generated using known concentrations of C16 ceramide. The amount of ceramide in the LNP samples is then calculated by interpolating the luminescence signal on the standard curve.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental processes and their relationships, the following diagrams were generated using the DOT language.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis LNP_Sample LNP Suspension Methanol_Addition Methanol Addition (Disruption) LNP_Sample->Methanol_Addition Chloroform_Water_Addition Chloroform/Water Addition Methanol_Addition->Chloroform_Water_Addition Phase_Separation Phase Separation (Centrifugation) Chloroform_Water_Addition->Phase_Separation Lipid_Extraction Collect Organic Phase Phase_Separation->Lipid_Extraction Drying Drying under N2 Lipid_Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MS Mass Spectrometry (MRM Detection) HPLC->MS Data_Analysis Data Analysis (Quantification) MS->Data_Analysis

HPLC-MS Experimental Workflow for C16 Ceramide Analysis.

Method_Comparison cluster_hplc_ms HPLC-MS/MS cluster_alternative Alternative Methods HPLC_MS_Specificity High Specificity HPLC_MS_Sensitivity High Sensitivity HPLC_MS_Cost High Cost HPLC_MS_Throughput Moderate Throughput Alt_Specificity Variable Specificity Alt_Sensitivity Good Sensitivity Alt_Cost Lower Cost Alt_Throughput High Throughput C16_Ceramide_Quantification C16 Ceramide Quantification in LNPs C16_Ceramide_Quantification->HPLC_MS_Specificity C16_Ceramide_Quantification->HPLC_MS_Sensitivity C16_Ceramide_Quantification->HPLC_MS_Cost C16_Ceramide_Quantification->HPLC_MS_Throughput C16_Ceramide_Quantification->Alt_Specificity C16_Ceramide_Quantification->Alt_Sensitivity C16_Ceramide_Quantification->Alt_Cost C16_Ceramide_Quantification->Alt_Throughput

Comparison of HPLC-MS/MS and Alternative Methods.

References

A Comparative Guide to the In Vivo Biodistribution and Tumor Accumulation of C16 PEG2000 Ceramide Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the in vivo fate of lipid nanoparticle (LNP) delivery systems is paramount. The composition of an LNP, particularly its polyethylene (B3416737) glycol (PEG)-lipid component, critically dictates its stability, circulation time, and, ultimately, its biodistribution and target tissue accumulation. This guide provides a comparative analysis of LNPs formulated with C16 PEG2000 Ceramide, contrasting their performance with other common PEG-lipid alternatives based on experimental data.

The selection of the PEG-lipid is a key determinant of the LNP's biological behavior.[1] The length of the lipid anchor, in particular, influences how long the PEG-lipid remains associated with the nanoparticle in circulation.[2] Longer acyl chains, like C18, are more firmly anchored, leading to prolonged circulation and increased potential for accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[2] Conversely, shorter chains such as C14 are shed more quickly, which can lead to faster clearance or uptake by specific organs.[2][3]

Comparative In Vivo Biodistribution

The acyl chain length of the PEG-lipid significantly impacts the primary organ destination of the LNPs.[4] Experimental evidence shows that C16 Ceramide-PEG LNPs exhibit a biodistribution profile that favors liver accumulation, a characteristic shared with LNPs containing the C14 lipid tail (ALC-0159), which is used in FDA-approved mRNA vaccines.[4][5] This is distinct from LNPs with shorter C8 Ceramide-PEG, which show enhanced accumulation in the lymph nodes.[4][5]

Table 1: Organ-Specific Targeting of Ceramide-PEG LNPs Based on Lipid Tail Length

PEG-Lipid Component Primary Accumulation Site(s) Reference
C8-Ceramide-PEG Lymph Nodes [4][5]
C16-Ceramide-PEG Liver [4][5]
ALC-0159 (C14 Tail) Liver [4][5]

| DSPE-PEG (C18 Tail) | Liver, Spleen |[3] |

Pharmacokinetic studies tracking LNPs with varying PEG-lipid chain lengths further illuminate these differences. As the chain length increases from C14 to C18, the blood half-life of the LNP is extended, leading to greater accumulation in the liver and spleen over time.

Table 2: Comparative Pharmacokinetics of LNPs with Different PEG-Lipid Acyl Chain Lengths (C14, C16, C18)

Parameter PEG-C14 LNP PEG-C16 LNP PEG-C18 LNP
Blood Half-life (t½) 0.64 hours 2.18 hours 4.03 hours
Liver Accumulation (%ID/g at 24h) ~10% ~20% ~30%
Spleen Accumulation (%ID/g at 24h) ~5% ~15% ~20%

Data synthesized from pharmacokinetic profiles presented in Mui et al. (2013).[3]

Tumor Accumulation: Passive Targeting and Enhanced Retention

The accumulation of LNPs in solid tumors is primarily governed by the EPR effect, a phenomenon resulting from the leaky vasculature and poor lymphatic drainage characteristic of tumor tissues.[6] This "passive targeting" allows nanoparticles of a certain size (typically 100-200 nm) to extravasate from the bloodstream into the tumor microenvironment.[6]

The efficiency of this process is heavily dependent on the LNP's circulation time. LNPs with longer-chain PEG-lipids like DSPE-PEG (C18) exhibit extended circulation, which increases the probability of reaching the tumor site and accumulating via the EPR effect.[2] While specific quantitative data for C16 Ceramide-PEG LNP tumor accumulation is sparse, its intermediate circulation half-life suggests a moderate potential for passive targeting.

Recent strategies have focused on modifying the LNP surface to enhance retention within the tumor microenvironment after arrival. This can involve using functionalized PEG-lipids, such as PEG-folate or PEG-maleimide, which can interact with cancer cells or the tumor matrix, thereby increasing the local concentration and residence time of the therapeutic payload.[7][8]

EPR_Effect Diagram 1: The Enhanced Permeability and Retention (EPR) Effect. cluster_tumor Tumor Tissue LNP1 LNP LNP2 LNP AccumulatedLNP Accumulated LNPs LNP2->AccumulatedLNP Extravasation (Leaky Vasculature) LNP3 LNP TumorCells Tumor Cells

Caption: Mechanism of passive tumor targeting via the EPR effect.

Detailed Experimental Protocols

Reproducible and comparable data rely on standardized methodologies. Below are synthesized protocols for the formulation and in vivo evaluation of LNPs.

LNP Formulation and Characterization

This protocol describes a common method for producing LNPs using microfluidics, which allows for controlled and reproducible mixing.[9][10]

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of an ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and this compound by dissolving each in 100% ethanol (B145695).[9][11]

    • Combine the lipid solutions in a molar ratio (e.g., 50:10:38.5:1.5 for ionizable:DSPC:cholesterol:PEG-lipid). The final mixture constitutes the organic phase.

  • Aqueous Phase Preparation:

    • Prepare a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0) to protonate the ionizable lipid and facilitate nucleic acid encapsulation.[11]

    • If encapsulating a payload (e.g., mRNA, siRNA), dissolve it in this aqueous buffer.[9]

  • Microfluidic Mixing:

    • Load the lipid-ethanol mixture into one syringe and the aqueous buffer (with payload) into another.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to combine the two phases at a set flow rate ratio (e.g., 3:1 aqueous to organic).[9] The rapid mixing causes the lipids to self-assemble into LNPs, encapsulating the payload.

  • Purification and Characterization:

    • Dialyze the resulting LNP solution against a physiological buffer (e.g., PBS, pH 7.4) overnight to remove ethanol and non-encapsulated material.[11]

    • Characterize the LNPs for size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), and for surface charge using Zeta Potential measurement.[11]

    • Determine encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen for RNA).

In Vivo Biodistribution and Tumor Accumulation Study

This protocol outlines a typical workflow for assessing LNP distribution in a tumor-bearing mouse model.

InVivo_Workflow Diagram 2: Experimental workflow for an in vivo biodistribution study. cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulate 1. Formulate & Label LNPs (e.g., with fluorescent dye) AnimalModel 2. Establish Tumor Model (Xenograft Mice) Inject 3. Administer LNPs (e.g., Intravenous Injection) AnimalModel->Inject Image 4. In Vivo Imaging (Optional) (e.g., IVIS) Inject->Image Collect 5. Collect Tissues at Time Points (Blood, Liver, Spleen, Tumor) Image->Collect Quantify 6. Quantify LNP Accumulation (Fluorescence, LC-MS/MS) Collect->Quantify Data 7. Analyze Data (% Injected Dose / gram tissue) Quantify->Data

Caption: Workflow for in vivo biodistribution and tumor accumulation studies.

  • Animal Model: Utilize immunodeficient mice with subcutaneously implanted human cancer cells to establish a solid tumor xenograft model.

  • LNP Labeling: For tracking purposes, LNPs are typically labeled. This can be achieved by incorporating a fluorescent lipid dye (e.g., DiR) into the formulation or by using a radiolabeled lipid.[11]

  • Administration: Once tumors reach a specified volume, administer the labeled LNPs to the mice, most commonly via intravenous (tail vein) injection.[9]

  • Sample Collection: At predetermined time points (e.g., 2, 6, 10, 24 hours post-injection), euthanize cohorts of animals.[11] Collect blood samples and harvest key organs, including the liver, spleen, kidneys, lungs, heart, and the tumor.[11][12]

  • Quantification:

    • Fluorescence: If using a fluorescent label, the organs can be imaged ex vivo using an in vivo imaging system (IVIS).[13] Subsequently, the organs are homogenized, and the fluorescence is quantified against a standard curve to determine the concentration of LNPs.

    • LC-MS/MS: A highly sensitive method involves quantifying a unique lipid component of the LNP (like the ionizable lipid) or the drug payload using liquid chromatography-mass spectrometry.[12]

  • Data Analysis: The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g), allowing for direct comparison of accumulation across different organs and LNP formulations.

References

Safety Operating Guide

Proper Disposal of C16 PEG2000 Ceramide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility necessitates the proper disposal of all chemical waste, including specialized reagents like C16 PEG2000 Ceramide. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for the disposal of this compound, aligning with standard laboratory safety and chemical handling practices.

While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is imperative to follow institutional and local regulations for chemical waste disposal.[1] Adherence to these guidelines minimizes environmental impact and ensures a safe laboratory environment.

Key Safety and Disposal Information

The following table summarizes crucial data for the safe handling and disposal of this compound.

ParameterInformationSource
Chemical Name This compound[1]
Synonyms N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}[2][3]
CAS Number 212116-78-4[1]
Hazard Classification Not a hazardous substance or mixture[1]
Storage Temperature -20°C[2]
Disposal Recommendation Dispose of contents/container in accordance with local, state, and federal regulations.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound should always be in accordance with your institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations. The following protocol provides a general guideline.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Safety goggles with side-shields

  • Protective gloves

  • Impervious clothing, such as a lab coat

Waste Segregation

Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure correct disposal.

  • Do not mix this compound waste with hazardous waste streams (e.g., flammable solvents, corrosive materials, or reactive chemicals).

  • Keep this compound waste separate from other non-hazardous waste unless your institution's EHS guidelines permit co-disposal.

Disposal of Solid this compound Waste

This includes the pure compound in powder form and any contaminated consumables such as weigh boats, pipette tips, and microfuge tubes.

  • Containerization: Collect solid this compound waste in a designated, leak-proof container with a secure lid. The container should be compatible with the chemical. The original product container can be a good option if it is empty.

  • Labeling: Clearly label the waste container with "Non-Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from general traffic.

  • Disposal: Once the container is full, or in accordance with your institution's pickup schedule, arrange for its removal by your institution's EHS department or a licensed chemical waste disposal contractor.

Disposal of Liquid this compound Waste

This pertains to solutions containing this compound.

  • Containerization: Collect liquid waste in a separate, leak-proof, and clearly labeled container. Ensure the container material is compatible with the solvent used to dissolve the this compound.

  • Labeling: Label the container with "Non-Hazardous Waste" and list all contents, including the full chemical name "this compound" and the solvent(s) used.

  • Storage: Store the liquid waste container in secondary containment to prevent spills.

  • Disposal: Do NOT pour this compound solutions down the drain unless explicitly permitted by your institution's EHS guidelines for non-hazardous aqueous solutions. Arrange for pickup by your institution's EHS department or a licensed chemical waste disposal contractor.

Disposal of Empty this compound Containers
  • Decontamination: If the container held the pure compound, ensure it is fully empty. For containers that held solutions, they should be triple-rinsed with an appropriate solvent. The first rinse should be collected as chemical waste.

  • Defacing Labels: Before disposing of the empty container in the regular trash or glass recycling (as per institutional policy), the original product label should be defaced or removed to prevent confusion.

  • Final Disposal: Place the decontaminated and defaced container in the appropriate laboratory waste stream (e.g., lab glass recycling or regular trash).

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_start Waste Generation cluster_assessment Waste Assessment cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_container Empty Container Disposal start This compound Waste Generated assess_form Determine Waste Form (Solid, Liquid, or Empty Container) start->assess_form solid_container Collect in Labeled 'Non-Hazardous' Container assess_form->solid_container Solid liquid_container Collect in Labeled 'Non-Hazardous' Liquid Container assess_form->liquid_container Liquid decontaminate Triple Rinse Container (Collect first rinse as waste) assess_form->decontaminate Empty Container solid_storage Store in Satellite Accumulation Area solid_container->solid_storage solid_disposal Arrange for EHS Pickup solid_storage->solid_disposal liquid_storage Store in Secondary Containment liquid_container->liquid_storage liquid_disposal Arrange for EHS Pickup liquid_storage->liquid_disposal deface Deface Original Label decontaminate->deface container_disposal Dispose in Appropriate Lab Trash/Recycling deface->container_disposal

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling C16 PEG2000 Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for C16 PEG2000 Ceramide

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is essential for ensuring a safe laboratory environment and maintaining the integrity of your research. This substance should be handled by qualified scientists in appropriately equipped facilities[1].

Hazard Assessment

While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is crucial to handle it with care[1]. Similar non-PEGylated ceramide compounds can cause skin and eye irritation[2][3]. Furthermore, since this compound is frequently used in the formation of lipid nanoparticles, it should be handled with the precautions typically applied to nanomaterials, which may pose risks due to their ability to cross cell membranes[4][5]. Therefore, treating the compound as potentially hazardous is a prudent approach to minimize exposure and ensure personnel safety[5].

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical line of defense against potential exposure. The following PPE is mandatory when handling this compound[1][6]:

  • Eye Protection: Wear chemical safety goggles with side shields[1].

  • Hand Protection: Use compatible chemical-resistant gloves, such as disposable nitrile gloves. Inspect gloves for any damage before use and ensure they cover the wrist[6][7].

  • Body Protection: A standard laboratory coat is required to protect skin and clothing[4][6]. For tasks with a higher risk of splashing, consider a chemical-resistant apron.

  • Respiratory Protection: While not typically required under normal use with adequate ventilation, a NIOSH-approved respirator with a particulate filter should be used if handling the powder for extended periods, in poorly ventilated areas, or when creating aerosols that cannot be contained by engineering controls[6][8].

Operational Plan: Step-by-Step Handling Procedures

Proper handling protocols are essential to maintain the compound's stability and ensure user safety[6].

Receiving and Storage
  • Verification: Upon receipt, confirm the container is sealed and undamaged.

  • Storage: Store the container tightly closed in a dry, well-ventilated place at the recommended temperature of -20°C[9].

  • Incompatibilities: Avoid storing with strong oxidizing agents, strong acids, or strong alkalis[1].

Preparation of Solutions (Weighing and Dissolving)

This process should be performed within a chemical fume hood or a ventilated enclosure to minimize inhalation risk[6][8][10].

  • Work Surface: Cover the work surface with a disposable plastic-backed absorbent bench paper[7][8].

  • Weighing:

    • Allow the container to reach room temperature before opening to prevent condensation, as the product can be hygroscopic[9].

    • Carefully weigh the desired amount of this compound powder.

    • Close the container immediately after use[7].

  • Dissolving:

    • Add the weighed powder to the appropriate solvent. This compound is soluble in ethanol, DMSO, and Chloroform:Methanol (9:1) at 5 mg/mL[9].

    • If sonication or vortexing is required to dissolve the compound, these aerosol-producing activities must be conducted within a fume hood or other ventilated enclosure to contain any potential nanoparticles[7][8].

  • Aliquoting: For frequent use, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and maintain product integrity[6].

General Handling
  • Hygiene: Do not store or consume food and beverages in the laboratory. Always wash hands thoroughly after handling the material and before leaving the lab[4].

  • Transport: Transport dry nanomaterials or solutions in closed, sealed containers[7].

  • Contamination: Lab coats should not be worn outside the laboratory to prevent the spread of potential contaminants[4].

Spill Management

Prompt and correct cleanup of spills is essential to prevent contamination and exposure[10].

  • Liquid Spill:

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite)[1][6].

    • Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with an appropriate solvent or cleaning solution[1][7].

  • Powder Spill:

    • Do not dry sweep , as this can aerosolize the particles[7][10].

    • Gently cover the spill with a damp cloth or paper towel to wet the powder.

    • Alternatively, use a vacuum cleaner equipped with a High-Efficiency Particulate Air (HEPA) filter[5][7].

    • Place all cleaning materials into a sealed, labeled container for hazardous waste disposal.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance[6]. All waste should be handled as potentially hazardous.

  • Unused Product: Dispose of any unused or expired this compound as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain[5][6].

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, bench paper, pipette tips, vials) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container[5].

  • Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and labeled hazardous waste container.

  • Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) office for assistance[6][8].

Quantitative Data Summary

The table below summarizes key quantitative data for this compound for quick reference.

PropertyValueSource(s)
CAS Number 212116-78-4[1][9]
Molecular Formula (C2H4O)nC39H73NO6[1]
Average Formula Weight ~2634.4 g/mol [9]
Purity >99%[9]
Physical Form Powder
Storage Temperature -20°C[9]
Solubility Soluble in ethanol, DMSO, and Chloroform:Methanol (9:1) at 5mg/mL[9]
Stability 1 Year at -20°C[9][11]

Procedural Workflow Diagram

The following diagram illustrates the complete workflow for the safe handling of this compound, from receiving the product to the final disposal of all associated waste materials.

G cluster_prep Preparation & Handling cluster_disposal Waste Disposal Receiving 1. Receiving & Storage (-20°C) Weighing 2. Weighing Powder (in Fume Hood) Receiving->Weighing UnusedProduct Unused/Expired Product Receiving->UnusedProduct Dissolving 3. Dissolving (in Fume Hood) Weighing->Dissolving SolidWaste Contaminated Solids (Gloves, Tubes, etc.) Weighing->SolidWaste Experiment 4. Experimental Use Dissolving->Experiment Dissolving->SolidWaste Experiment->SolidWaste LiquidWaste Liquid Waste (Unused Solutions) Experiment->LiquidWaste PPE Wear Full PPE (Goggles, Gloves, Lab Coat) SpillKit Spill Kit Accessible EHS Dispose via EHS (Hazardous Waste) SolidWaste->EHS LiquidWaste->EHS UnusedProduct->EHS

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。